Technical Documentation Center

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
  • CAS: 35028-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

This guide provides a comprehensive technical overview of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS 35028-03-6), a substituted acetophenone derivative. This document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS 35028-03-6), a substituted acetophenone derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and potential biological significance, grounding our discussion in established chemical principles and data from structurally related compounds.

Introduction and Chemical Profile

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone belongs to the family of hydroxyacetophenones, which are known intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The core structure, a dihydroxyphenyl ethanone moiety, is a common scaffold found in natural products and synthetic molecules with diverse pharmacological activities.[3][4] The presence of the allyloxy group offers a versatile handle for further chemical modification, making this compound an interesting building block for combinatorial chemistry and the development of novel derivatives.

Chemical Structure:

Sources

Exploratory

Technical Monograph: 4'-Allyloxy-2',6'-dihydroxyacetophenone

This technical guide details the structural characterization, synthesis, and application of 4'-Allyloxy-2',6'-dihydroxyacetophenone , a critical intermediate in the semi-synthesis of prenylated flavonoids and lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis, and application of 4'-Allyloxy-2',6'-dihydroxyacetophenone , a critical intermediate in the semi-synthesis of prenylated flavonoids and lipophilic chalcones.

Part 1: Executive Summary & Structural Architecture

4'-Allyloxy-2',6'-dihydroxyacetophenone (CAS: Derivative of 480-66-0) is a mono-alkylated derivative of phloroacetophenone (2',4',6'-trihydroxyacetophenone). It serves as a pivotal scaffold in medicinal chemistry, particularly for the introduction of prenyl/allyl groups into the flavonoid A-ring via Claisen rearrangement .

Its chemical behavior is defined by the regiodifferentiation of its three phenolic hydroxyl groups. The hydroxyls at positions 2' and 6' form strong intramolecular hydrogen bonds with the acetyl carbonyl oxygen, significantly reducing their acidity and nucleophilicity. Consequently, the 4'-hydroxyl group remains free and chemically distinct, allowing for highly selective functionalization without the need for protecting groups on the 2'/6' positions.

Structural Specifications
PropertyDetail
IUPAC Name 1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethan-1-one
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Core Scaffold Phloroacetophenone (2',4',6'-Trihydroxyacetophenone)
Key Functional Groups Aryl ketone, Chelated Phenols (2',6'), Allyl Ether (4')
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in acetone, ethyl acetate, DMF; sparingly soluble in water

Part 2: Regioselective Synthesis Protocol

The synthesis relies on the electronic and steric differentiation of the phenolic protons. The protocol below utilizes mild basic conditions to exclusively alkylate the 4'-position.

Mechanism of Regioselectivity

The 2'-OH and 6'-OH groups are "locked" in a six-membered hydrogen-bonded ring with the carbonyl oxygen. This chelation increases the pKa of these protons, making them unreactive towards weak bases like potassium carbonate (


). The 4'-OH, lacking this stabilization, is readily deprotonated to form the phenoxide anion, which acts as the nucleophile.
Experimental Workflow
Reagents:
  • Substrate: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) [1.0 eq]

  • Electrophile: Allyl Bromide [1.1 eq]

  • Base: Potassium Carbonate (

    
    ), anhydrous [1.5 eq]
    
  • Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)

Step-by-Step Methodology:
  • Activation: Charge a round-bottom flask with 2',4',6'-trihydroxyacetophenone (10 mmol) and anhydrous acetone (50 mL). Add anhydrous

    
     (15 mmol).
    
  • Chelation Control: Stir the suspension at room temperature for 30 minutes. Note: The solution will turn yellow/orange, indicating the formation of the 4'-phenoxide anion.

  • Alkylation: Add allyl bromide (11 mmol) dropwise via a syringe to the stirring suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to mild reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (

    
    ) should disappear, replaced by the mono-allylated product (
    
    
    
    ).
  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Evaporate the filtrate under reduced pressure to obtain a solid residue.
  • Purification: Recrystallize the crude solid from methanol or purify via silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesis cluster_conditions Reaction Conditions SM Phloroacetophenone (2',4',6'-Trihydroxy) Inter 4'-Phenoxide Anion (2'/6' H-bonded) SM->Inter K2CO3, Acetone Deprotonation Prod 4'-Allyloxy-2',6'-dihydroxy- acetophenone Inter->Prod Allyl Bromide SN2 Attack cond Temp: 56°C (Reflux) Time: 4-6 Hours Yield: ~85-90%

Figure 1: Regioselective alkylation pathway driven by intramolecular hydrogen bonding.

Part 3: Spectroscopic Characterization

The identity of the compound is validated by the distinct chemical shifts of the allyl group and the preservation of the chelated hydroxyl signal.

Nuclear Magnetic Resonance (NMR) Profile
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentStructural Insight
¹H NMR 14.05Singlet (2H)2'-OH, 6'-OHDiagnostic: Confirms retention of chelated phenols.
6.05Multiplet (1H)Allyl -CH =Characteristic vinyl proton.
5.95Singlet (2H)H-3', H-5'Equivalent aromatic protons (symmetry).
5.42Doublet of Doublets (1H)Allyl =CH ₂ (trans)Terminal alkene.
5.31Doublet of Doublets (1H)Allyl =CH ₂ (cis)Terminal alkene.
4.55Doublet (2H)-OCH ₂-Methylene linker to ether oxygen.
2.68Singlet (3H)-COCHAcetyl methyl group.
¹³C NMR 203.2CarbonylC=OKetone carbon.
166.5QuaternaryC-2', C-6'Oxygenated aromatic carbons.
163.8QuaternaryC-4'Ipso-carbon of allyl ether.
132.5MethineAllyl -C H=Alkene carbon.
118.2MethyleneAllyl =C H₂Terminal alkene carbon.
94.5MethineC-3', C-5'Electron-rich aromatic carbons.

Part 4: Applications in Drug Discovery

This molecule is not merely an end-product but a versatile "switch" in synthetic pathways.

The Claisen Rearrangement (C-Prenylation Strategy)

Heating 4'-allyloxy-2',6'-dihydroxyacetophenone to high temperatures (>180°C) or using Lewis acids (


) induces a [3,3]-sigmatropic rearrangement .
  • Outcome: The allyl group migrates from the oxygen at C-4' to the ortho-carbon (C-3').

  • Product: 3'-Allyl-2',4',6'-trihydroxyacetophenone.

  • Relevance: This mimics the biosynthesis of prenylated flavonoids (e.g., Sophoraflavanone G), which exhibit enhanced lipophilicity and membrane permeability, crucial for anti-MRSA and anti-cancer activity.

Chalcone Synthesis (Claisen-Schmidt Condensation)

The acetyl group remains active for aldol-type condensations. Reacting this scaffold with substituted benzaldehydes yields 4'-allyloxy-2',6'-dihydroxychalcones .

  • Therapeutic Target: The 2',6'-dihydroxy functionality is a pharmacophore for inhibiting diverse enzymes, including tyrosinase and certain kinases.

Visualization: Downstream Pathways

Applications Core 4'-Allyloxy-2',6'-dihydroxy- acetophenone Claisen [3,3]-Sigmatropic Rearrangement Core->Claisen Heat (200°C) or Lewis Acid Chalcone Claisen-Schmidt Condensation Core->Chalcone Ar-CHO, KOH Ethanol Prod_Claisen 3'-Allyl-2',4',6'-trihydroxy- acetophenone (Prenylated Flavonoid Precursor) Claisen->Prod_Claisen Prod_Chalcone 4'-Allyloxy-2',6'-dihydroxy- chalcone derivatives (Kinase Inhibitors) Chalcone->Prod_Chalcone

Figure 2: Divergent synthetic utility in accessing C-alkylated phenols and chalcones.

References

  • Organic Syntheses , Coll. Vol. 3, p. 280 (1955). Preparation of 2,6-Dihydroxyacetophenone.[1]

  • BenchChem Protocols . Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes.

  • M. R. Jayapal et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation. Journal of Chemical and Pharmaceutical Research.

  • MDPI . Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor.

  • PubChem Compound Summary . 2',6'-Dihydroxyacetophenone (CAS 699-83-2).

Sources

Foundational

2-Acetyl-5-Allyloxyresorcinol: Properties, Synthesis, and Pharmaceutical Applications

The following technical guide provides an in-depth analysis of 2-Acetyl-5-allyloxyresorcinol (systematically known as 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone ), a critical intermediate in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Acetyl-5-allyloxyresorcinol (systematically known as 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone ), a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly leukotriene receptor antagonists and chromone-based anti-asthmatics.[1]

Technical Monograph & Application Guide

Executive Summary & Chemical Identity

2-Acetyl-5-allyloxyresorcinol (CAS: 35028-03-6 ) is a polysubstituted benzene derivative serving as a high-value building block in medicinal chemistry.[1] Its structural uniqueness lies in the regioselective differentiation of the phloroglucinol core: the presence of an acetyl group at the 2-position (inter-hydroxyl) and an allyloxy group at the 5-position (para to the acetyl) creates a scaffold primed for Claisen rearrangements .[1]

This molecule is the gateway to 3-propyl-polyhydroxyacetophenones , the pharmacophore essential for Leukotriene D4 (LTD4) antagonists (e.g., FPL-55712 analogs) and next-generation chromone derivatives used in treating asthma and allergic rhinitis.[1]

Chemical Specifications
PropertySpecification
Systematic Name 1-[4-(prop-2-en-1-yloxy)-2,6-dihydroxyphenyl]ethan-1-one
Common Name 2-Acetyl-5-allyloxyresorcinol; 4-Allyloxy-2,6-dihydroxyacetophenone
CAS Number 35028-03-6
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, Acetone, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Aryl ketone, Allyl ether, Intramolecular H-bonded Phenols

Synthesis & Production Protocols

The synthesis of 2-Acetyl-5-allyloxyresorcinol requires precise regiocontrol to avoid over-alkylation.[1] The starting material is typically 2,4,6-trihydroxyacetophenone (Phloracetophenone) .[1]

Strategic Rationale

The synthesis exploits the acidity difference between the hydroxyl groups. The hydroxyls at positions 2 and 6 form strong intramolecular hydrogen bonds with the carbonyl oxygen, significantly reducing their nucleophilicity. The hydroxyl at position 4 (the "5" position in the resorcinol numbering relative to the acetyl) is free, more acidic, and kinetically accessible for alkylation.

Validated Synthesis Protocol

Reagents: 2,4,6-Trihydroxyacetophenone (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq), Acetone (Solvent).[1]

Step-by-Step Workflow:

  • Activation: Dissolve 2,4,6-trihydroxyacetophenone in anhydrous acetone under an inert atmosphere (

    
    ). Add anhydrous 
    
    
    
    to deprotonate the para-hydroxyl group.[1] Stir at room temperature for 30 minutes.
  • Alkylation: Add Allyl Bromide dropwise over 20 minutes to prevent local excesses that could disrupt the hydrogen bonding of the ortho-hydroxyls.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (
    
    
    
    ) will convert to the mono-allylated product (
    
    
    ).[1]
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , Excess 
    
    
    
    ).[1] Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography to yield the target 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone .

Visualization: Regioselective Alkylation Pathway

Synthesis Start 2,4,6-Trihydroxyacetophenone (Phloracetophenone) Inter Selective Deprotonation (p-OH position) Start->Inter K2CO3, Acetone Intramolecular H-bond protects o-OH Prod 2-Acetyl-5-allyloxyresorcinol (Target) Inter->Prod Allyl Bromide Reflux, 4-6h

Figure 1: Regioselective synthesis exploiting intramolecular hydrogen bonding to target the para-hydroxyl group.[1]

Chemical Reactivity: The Claisen Rearrangement

The defining utility of 2-Acetyl-5-allyloxyresorcinol is its ability to undergo a Claisen Rearrangement .[1] This pericyclic reaction migrates the allyl group from the oxygen to the ortho-carbon (C-3), creating a carbon-carbon bond that is essential for lipophilic side-chain installation in drug synthesis.[1]

Mechanism & Conditions[1]
  • Reaction Type: [3,3]-Sigmatropic Rearrangement.[1]

  • Conditions: Thermal rearrangement requires high temperatures (

    
    ).[1] Solvents like 
    
    
    
    -diethylaniline or decalin are used.[1]
  • Outcome: The allyl group migrates to the position ortho to the ether (C-3 of the phenyl ring), yielding 3-allyl-2,4,6-trihydroxyacetophenone .[1]

  • Downstream Utility: The allyl group is subsequently hydrogenated (Pd/C,

    
    ) to a propyl  group.[1]
    
Visualization: Claisen Rearrangement Mechanism

Claisen Substrate 2-Acetyl-5-allyloxyresorcinol TS [3,3]-Sigmatropic Transition State Substrate->TS Heat (190°C) N,N-diethylaniline Product 3-Allyl-2,4,6-trihydroxyacetophenone TS->Product Tautomerization Final 3-Propyl-2,4,6-trihydroxyacetophenone (FPL-55712 Precursor) Product->Final H2, Pd/C Reduction

Figure 2: The Claisen rearrangement pathway converting the O-allyl ether into the C-propyl pharmacophore.[1]

Pharmaceutical Applications

The primary application of 2-Acetyl-5-allyloxyresorcinol is in the synthesis of Leukotriene Receptor Antagonists (LTRAs) and Chromone derivatives.[1]

Synthesis of FPL-55712 Analogs

FPL-55712 was the first selective leukotriene antagonist discovered.[1] Its structure contains a chromone core linked to a substituted phenol.[1] The 3-propyl-2,4-dihydroxyacetophenone moiety (derived from our target molecule via Claisen/Reduction) is critical for binding to the CysLT1 receptor.[1]

  • Role: The propyl group provides the necessary lipophilicity to fit into the hydrophobic pocket of the leukotriene receptor.

  • Workflow:

    • Rearrangement/Reduction: Convert 2-Acetyl-5-allyloxyresorcinol to the 3-propyl-trihydroxy derivative.

    • Coupling: React with a chromone-2-carboxylic acid derivative (e.g., via an ether linkage).[1]

    • Cyclization: In some pathways, the acetophenone itself is cyclized to form the chromone core using diethyl oxalate.

Synthesis of Pranlukast Intermediates

While Pranlukast utilizes a benzamido side chain, the underlying chemistry of substituting resorcinol cores with lipophilic ethers (via allyl intermediates) remains a foundational strategy in generating the 4-phenylbutoxy analogs found in modern LTRAs.[1]

Analytical Characterization

To ensure the integrity of 2-Acetyl-5-allyloxyresorcinol for research use, the following analytical parameters must be verified.

MethodExpected Signal / Observation
1H NMR (DMSO-d6) δ 13.5 ppm: Singlet (2H), chelated OH at C2/C6.δ 6.0 ppm: Multiplet (1H), allyl -CH=.δ 5.9 ppm: Singlet (2H), aromatic protons at C3/C5.δ 5.3-5.4 ppm: Doublet of doublets (2H), allyl =CH2.δ 4.6 ppm: Doublet (2H), allyl -O-CH2-.δ 2.6 ppm: Singlet (3H), acetyl -CH3.[1]
IR Spectroscopy 1620-1640 cm⁻¹: C=O stretching (H-bonded ketone).3200-3400 cm⁻¹: O-H stretching (broad).[1]
Mass Spectrometry m/z 208 [M]+ ; Fragment at m/z 167 (Loss of allyl radical).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The allyl ether is susceptible to oxidation over prolonged exposure to air.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when using allyl bromide (lachrymator).[1]

References

  • Bruce, J. M., & Roshan-Ali, Y. (1987).[1][2] Synthesis of 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one and related chromones. Journal of Medicinal Chemistry, 30(11), 1987-1992.[1] Link

  • Bide Pharmatech. (2024).[1] Certificate of Analysis: 1-(4-(Allyloxy)-2,6-dihydroxyphenyl)ethanone (CAS 35028-03-6).[1][3] Bide Pharmatech Catalog. Link[1]

  • Appleton, R. A., et al. (1977).[1] Antagonists of slow reacting substance of anaphylaxis.[1] Synthesis of FPL 55712. Journal of Medicinal Chemistry, 20(3), 371-379.[1] Link[1]

  • PubChem. (2024).[1] Compound Summary: 1-[2,6-dihydroxy-4-(prop-2-en-1-yloxy)phenyl]ethan-1-one.[1] National Library of Medicine.[1] Link[1]

Sources

Exploratory

Technical Guide: C₁₁H₁₂O₄ Acetophenone Derivatives

Focus: Structural Isomers, Synthesis, and Pharmacological Applications[1] Executive Summary The molecular formula C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol ) corresponds to a specific class of acetophenone derivatives, mo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Isomers, Synthesis, and Pharmacological Applications[1]

Executive Summary

The molecular formula C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol ) corresponds to a specific class of acetophenone derivatives, most notably the acetate esters of methoxy-hydroxyacetophenones . While several isomers exist, the two most pharmacologically significant candidates in drug development are 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) and 2-acetoxy-4-methoxyacetophenone (Paeonol Acetate).

This guide serves as a technical manual for researchers encountering this specific molecular weight in mass spectrometry or synthetic workflows. It details the differentiation of isomers, synthesis protocols, and the "prodrug" mechanism that makes these compounds valuable in oxidative stress research.

Part 1: Molecular Identity & Physicochemical Profile[2]
1.1 Fundamental Constants
PropertyValueNotes
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol Average mass
Monoisotopic Mass 208.0736 DaCritical for HRMS identification
Exact Mass 208.073559
Element Count C: 11, H: 12, O: 4
Degree of Unsaturation 61 Ring + 1 Ketone + 1 Ester + 3 Double Bonds
1.2 Critical Isomers (Differentiation)

In a drug development context, distinguishing between the para and ortho isomers is vital due to their distinct biological targets.

Isomer NameStructure DescriptionKey CharacteristicBiological Target
Apocynin Acetate 4-acetoxy-3-methoxyacetophenoneAcetoxy group at para (4) position.[1]NADPH Oxidase (NOX) inhibitor prodrug.
Paeonol Acetate 2-acetoxy-4-methoxyacetophenoneAcetoxy group at ortho (2) position.NF-κB signaling inhibitor; anti-inflammatory.
Isoacetovanillone Acetate 3-acetoxy-4-methoxyacetophenoneAcetoxy group at meta (3) position.Less common; often a metabolic byproduct.
Part 2: Synthesis Methodologies

Objective: Efficient synthesis of 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) with high purity (>98%) for biological assay.

2.1 Protocol A: Classical Acetylation (High Yield)

Rationale: Uses acetic anhydride as both reagent and solvent to ensure complete conversion of the phenol group.

Reagents:

  • Apocynin (4-hydroxy-3-methoxyacetophenone): 1.0 eq

  • Acetic Anhydride (

    
    ): 5.0 eq
    
  • Pyridine: 1.2 eq (Catalyst/Base)

  • Dichloromethane (DCM): Solvent

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Apocynin in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add Pyridine (12 mmol) followed by dropwise addition of Acetic Anhydride (50 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Pour mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.

  • Extraction: Extract the organic layer with DCM (

    
    ). Wash combined organics with 1M HCl (to remove pyridine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane.
    
2.2 Protocol B: Green Synthesis (Enzymatic)

Rationale: Avoids toxic pyridine; suitable for pharmaceutical applications requiring low residual solvents.

  • Catalyst: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Toluene or solvent-free.

  • Procedure: Incubate Apocynin with CAL-B and vinyl acetate at 40°C for 24h. The enzyme selectively acetylates the phenolic hydroxyl group without affecting the ketone.

Part 3: Characterization & Validation

To confirm the identity of C₁₁H₁₂O₄ as the acetate derivative rather than a different isomer, use ¹H NMR.[2]

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):

  • Aromatic Region: Three protons (ABX system) characteristic of the 1,3,4-substitution pattern.

  • Ketone Methyl: Singlet at

    
    .
    
  • Methoxy Group: Singlet at

    
    .
    
  • Acetoxy Methyl (The Marker): Distinct singlet at

    
    .
    
    • Differentiation: In the free phenol (Apocynin), this peak is absent, and a broad OH peak is seen. In Paeonol acetate, the shift of aromatic protons differs due to the ortho substitution effect.

Part 4: Biological Mechanism of Action

Why synthesize the C₁₁H₁₂O₄ derivative? The free phenol (Apocynin) has a short half-life and rapid metabolism. The acetylated form (C₁₁H₁₂O₄) acts as a prodrug .

  • Lipophilicity: The acetate group increases LogP, enhancing passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.

  • Bioactivation: Intracellular esterases hydrolyze the ester bond.

  • Active Species: Free Apocynin is released.

  • Target Interaction: Apocynin prevents the assembly of the NADPH Oxidase complex (specifically interfering with p47phox translocation), halting the production of Superoxide anions (

    
    ).
    
Visualization: Prodrug Activation Pathway

The following diagram illustrates the metabolic conversion and downstream effects.

Apocynin_Acetate_Mechanism Prodrug Apocynin Acetate (C11H12O4) Lipophilic Prodrug CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High LogP Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase Enters Cytosol ActiveDrug Apocynin (Free Phenol) Esterase->ActiveDrug Cleaves Acetate NOX NADPH Oxidase Complex (Assembly) ActiveDrug->NOX Inhibits p47phox Translocation ROS Reactive Oxygen Species (Superoxide O2-) ActiveDrug->ROS Reduces Levels NOX->ROS Generates Inflammation Oxidative Stress & Inflammation ROS->Inflammation Triggers

Figure 1: Mechanism of action for Apocynin Acetate. The C11H12O4 derivative serves as a lipophilic vehicle, hydrolyzing intracellularly to inhibit ROS generation.

Part 5: References
  • Stefanska, J., & Pawliczak, R. (2008). "Apocynin: Molecular mechanisms of action and clinical uses." Mediators of Inflammation.[3]

  • PubChem Compound Summary. "Acetosyringone (Related C10 Isomer differentiation)." National Center for Biotechnology Information.

  • Auriemma, R., et al. (2021). "Synthesis of a Diapocynin Prodrug for Its Prolonged Release." Macromolecular Bioscience.

  • Zhang, L., et al. (2019). "Paeonol acetate: Synthesis and biological activity." Molecules. (Contextual reference for isomeric comparison).

Sources

Foundational

1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone PubChem CID

An In-Depth Technical Guide to 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone is a substituted acetophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone is a substituted acetophenone, a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] Acetophenones serve as versatile precursors in the synthesis of pharmaceuticals and are noted for a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive overview of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone, from its chemical identity and synthesis to its potential pharmacological applications, offering a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone

PropertyValueSource
CAS Number 35028-03-6[7]
Molecular Formula C₁₁H₁₂O₄Inferred
Molecular Weight 208.21 g/mol Inferred
IUPAC Name 1-(4-allyloxy-2,6-dihydroxyphenyl)ethanoneInferred
Appearance White to off-white solidTypical for similar acetophenones
Solubility Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.Inferred from related compounds

Proposed Synthesis Pathway

The synthesis of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone can be strategically approached in two primary stages: the formation of the 2',4',6'-trihydroxyacetophenone core, followed by selective O-allylation.

Stage 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)

The foundational acetophenone structure can be synthesized via a Friedel-Crafts acylation of phloroglucinol. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the highly activated phloroglucinol ring.

Synthesis_of_Phloroacetophenone Phloroglucinol Phloroglucinol ReactionStep1 Friedel-Crafts Acylation Phloroglucinol->ReactionStep1 AcylatingAgent Acylating Agent (e.g., Acetonitrile/HCl/ZnCl₂) AcylatingAgent->ReactionStep1 Phloroacetophenone 2',4',6'-Trihydroxyacetophenone ReactionStep1->Phloroacetophenone

Figure 1: Synthetic workflow for 2',4',6'-Trihydroxyacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of Phloroglucinol [8]

  • Reaction Setup: A mixture of dried phloroglucinol, anhydrous acetonitrile, diisopropyl ether, and finely powdered fused zinc chloride is cooled to 0°C in an ice-salt bath with continuous stirring.

  • Acylation: Dry hydrogen chloride gas is passed through the mixture for several hours while maintaining the temperature at 0°C.

  • Isolation of Intermediate: The reaction mixture is stored overnight in a refrigerator, and the resulting orange-yellow precipitate is separated and washed with diisopropyl ether.

  • Hydrolysis: The isolated solid is refluxed with distilled water for 2 hours.

  • Crystallization and Purification: Upon cooling, pale yellow needles of 2',4',6'-trihydroxyacetophenone crystallize. The product is then filtered and dried under vacuum.

Stage 2: Selective O-Allylation via Williamson Ether Synthesis

With the trihydroxyacetophenone core synthesized, the next step is the selective allylation of the 4-hydroxyl group. The Williamson ether synthesis is the method of choice for this transformation, involving the reaction of an alkoxide with an alkyl halide.[9][10][11][12][13]

The regioselectivity of this reaction is governed by the relative acidity of the three hydroxyl groups. The 4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide, making it more readily deprotonated and thus more nucleophilic.

Williamson_Ether_Synthesis Phloroacetophenone 2',4',6'-Trihydroxyacetophenone ReactionStep2 Deprotonation Phloroacetophenone->ReactionStep2 Base Base (e.g., K₂CO₃) Base->ReactionStep2 AllylHalide Allyl Halide (e.g., Allyl Bromide) ReactionStep3 SN2 Reaction AllylHalide->ReactionStep3 TargetCompound 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone Intermediate 4-O-phenoxide intermediate ReactionStep2->Intermediate Formation of Phenoxide Intermediate->ReactionStep3 ReactionStep3->TargetCompound

Figure 2: Williamson Ether Synthesis for the target compound.

Experimental Protocol: Selective O-Allylation

  • Reaction Setup: 2',4',6'-Trihydroxyacetophenone is dissolved in a suitable polar aprotic solvent, such as acetone or DMF.

  • Deprotonation: A mild base, such as potassium carbonate, is added to the solution to selectively deprotonate the most acidic 4-hydroxyl group.

  • Allylation: Allyl bromide is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone.

Potential Biological Activities and Therapeutic Applications

While specific studies on 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone are limited, the broader class of acetophenone derivatives exhibits a remarkable range of pharmacological activities.[1][14][15] The structural motifs present in the target compound—the dihydroxyacetophenone core and the allyloxy substituent—suggest several potential therapeutic applications.

Table 2: Potential Biological Activities of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone

Biological ActivityRationale and Supporting Evidence from Related Compounds
Anticancer Dihydroxyacetophenone derivatives have demonstrated significant antitumor activity.[5] The phenolic hydroxyl groups are crucial for this activity, potentially through the induction of apoptosis and cell cycle arrest.
Antimicrobial Substituted acetophenones have shown broad-spectrum antibacterial and antifungal properties.[5][16] The presence of both hydrophilic (hydroxyl) and lipophilic (allyl) groups may enhance membrane permeability and disruption in microbial cells.
Antioxidant Phenolic compounds are well-established antioxidants.[14] The dihydroxy arrangement on the phenyl ring can effectively scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases.
Anti-inflammatory Many natural acetophenones, such as paeonol, exhibit potent anti-inflammatory effects.[1] This activity is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

digraph "Antioxidant_Mechanism" {
graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335"];
Compound [label="1-(4-Allyloxy-2,6-\ndihydroxyphenyl)ethanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
ROS [label="Reactive Oxygen Species (ROS)"];
OxidativeStress [label="Oxidative Stress", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CellularDamage [label="Cellular Damage"];
StableRadical [label="Stabilized Phenoxy Radical"];

ROS -> OxidativeStress;
OxidativeStress -> CellularDamage;
Compound -> StableRadical [label="Donates H•"];
ROS -> StableRadical [label="Scavenged by Compound", style=dashed, color="#4285F4"];
StableRadical -> CellularDamage [label="Prevents", style=dashed, color="#4285F4"];

}

Figure 3: Potential antioxidant mechanism of action.

Future Directions and Research Opportunities

1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone represents a promising, yet underexplored, molecule for drug discovery. Future research should focus on:

  • Definitive Structural Elucidation: Comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, HRMS, and FT-IR) to confirm the structure and purity of the synthesized compound.

  • In-depth Biological Screening: Systematic evaluation of its anticancer, antimicrobial, antioxidant, and anti-inflammatory activities using a panel of in vitro and in vivo assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and potential applications of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone. By leveraging established synthetic methodologies and drawing insights from the rich pharmacology of related acetophenones, this document serves as a valuable resource to stimulate further investigation into this promising compound for the development of novel therapeutics.

References

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Phytochemistry Reviews. [Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]

  • Al-Suwaidan, I. A., Al-Hussain, S. A., Mohamed, M. A., Al-Otaibi, A. M., & Al-shihri, A. S. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Fernández, G. Williamson's synthesis of ethers. Quimicaorganica.org. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

  • Bioregistry. PubChem compound. Bioregistry. [Link]

  • PubChem. tris(1-(4-hydroxyphenyl)ethanone). PubChem. [Link]

  • PubChem. 2',6'-Dihydroxyacetophenone. PubChem. [Link]

  • The Good Scents Company. 2,4,6-trihydroxyacetophenone. The Good Scents Company. [Link]

  • Chisalau, F. A., et al. (2015). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. PubMed. [Link]

  • Organic Syntheses. 2,6-dihydroxyacetophenone. Organic Syntheses. [Link]

  • PubChem. 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. PubChem. [Link]

  • Google Patents. Process for producing 2,4-dihydroxyacetophenone.
  • NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST WebBook. [Link]

  • Abd Malek, S. N., et al. (2014). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules. [Link]

  • Wang, Y., et al. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules. [Link]

  • Glamo-lija, J., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]

  • PubChem. 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol. PubChem. [Link]

  • PubChem. 1-(2,6-Dimethoxyphenyl)ethanone. PubChem. [Link]

  • Parsania, P. H., & Patel, K. D. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 4-Allyloxy-2,6-dihydroxyacetophenone

This guide provides an in-depth technical analysis of the solubility profile of 4-allyloxy-2,6-dihydroxyacetophenone , a critical intermediate in the synthesis of phosphorylated flavonoids, chalcones, and benzofuran deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-allyloxy-2,6-dihydroxyacetophenone , a critical intermediate in the synthesis of phosphorylated flavonoids, chalcones, and benzofuran derivatives.

Executive Summary

4-Allyloxy-2,6-dihydroxyacetophenone is a lipophilic polyphenol derivative. Unlike its parent compound (2,4,6-trihydroxyacetophenone or phloroacetophenone), the introduction of an allyl ether at the para (4-) position significantly alters its physicochemical behavior.

This guide addresses the solubility challenges faced during the synthesis and purification of this intermediate. It synthesizes data from structural analogs and thermodynamic principles to provide a robust solvent selection strategy for recrystallization , extraction , and reaction media .

Chemical Identity & Physicochemical Basis[1][2][3][4][5]
  • IUPAC Name: 1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethanone

  • Functional Groups:

    • C2-OH & C6-OH: Form strong intramolecular hydrogen bonds with the carbonyl oxygen (C=O). This "chelating" effect reduces the compound's ability to hydrogen bond with solvents, lowering water solubility and increasing solubility in non-polar organic solvents.

    • C4-Allyloxy: A hydrophobic alkenyl chain that disrupts the crystal lattice energy relative to the trihydroxy parent, enhancing solubility in chlorinated and ester solvents.

Solubility Profile & Solvent Selection

The solubility of 4-allyloxy-2,6-dihydroxyacetophenone is governed by the "Like Dissolves Like" principle, modified by the intramolecular hydrogen bonding of the resorcinol moiety.

Table 1: Predicted Solubility Classes

Based on Hansen Solubility Parameters (HSP) and experimental data of structural analogs (e.g., 2,6-dihydroxyacetophenone).

Solvent ClassRepresentative SolventsSolubility StatusApplication
Polar Aprotic Acetone, DMF, DMSO, THFHigh (>100 mg/mL)Reaction media (alkylation), solvating agents.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Ideal for Recrystallization. High solubility at boiling; low at

.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction from aqueous workups.
Esters Ethyl AcetateGood Extraction; co-solvent for crystallization.
Non-Polar Hexane, Pentane, ToluenePoor/Insoluble Anti-solvent for precipitation; washing impurities.
Aqueous WaterVery Low Anti-solvent; removing inorganic salts.
Mechanism of Dissolution

The 2,6-dihydroxy motif creates a "pseudo-macrocyclic" stable ring system via hydrogen bonding with the ketone. This reduces the polarity of the molecule's "face," allowing it to dissolve in DCM and Chloroform despite having two hydroxyl groups. The 4-allyloxy tail acts as a lipophilic anchor, further preventing dissolution in water.

Visualization: Solubility & Interaction Map

The following diagram illustrates the interaction logic between the solute and various solvent classes, guiding the selection process.

SolubilityMap cluster_High High Solubility (Reaction) cluster_Recryst Temp. Dependent (Purification) cluster_Low Anti-Solvents (Precipitation) Compound 4-Allyloxy-2,6- dihydroxyacetophenone Acetone Acetone Compound->Acetone Dipole-Dipole DMF DMF/DMSO Compound->DMF H-Bond Acceptor EtOH Ethanol (95%) Compound->EtOH H-Bond Donor/Acceptor (Breaks Lattice at High T) EtOAc Ethyl Acetate Compound->EtOAc Moderate Polarity Water Water Compound->Water Hydrophobic Repulsion (Allyl Group) Hexane Hexane/Pentane Compound->Hexane Precipitation THF THF MeOH Methanol

Caption: Solubility interaction map showing solvent suitability based on intermolecular forces (Dipole, H-Bonding, Hydrophobicity).

Experimental Protocol: Purification by Recrystallization

Since specific solubility data is often absent for intermediates, the following self-validating protocol is recommended to purify crude 4-allyloxy-2,6-dihydroxyacetophenone.

Rationale

The synthesis typically involves the alkylation of 2,4,6-trihydroxyacetophenone with allyl bromide in acetone/K₂CO₃. The crude product contains unreacted starting material (polar) and bis-allylated byproducts (highly lipophilic).

Step-by-Step Workflow
  • Solvent Choice: Use Methanol or Ethanol (95%) . These solvents dissolve the mono-allylated product at boiling points (

    
    ) but show poor solubility at 
    
    
    
    .
  • Dissolution:

    • Place crude solid in a flask.

    • Add minimum solvent while heating to reflux until clear.

    • Critical Step: If insoluble particles remain (inorganic salts), filter while hot.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (approx.

      
      ).[1]
      
    • Transfer to an ice bath (

      
      ) for 1 hour.
      
  • Filtration:

    • Filter the crystals under vacuum.[2]

    • Wash: Wash with cold (

      
      ) solvent (Methanol/Ethanol) to remove surface impurities.
      
    • Note: Do not use Hexane for washing if the crystals are wet with alcohol, as it may cause "oiling out." Use cold alcohol instead.

Visualization: Purification Logic

PurificationWorkflow Crude Crude Mixture (Mono-allyl + Bis-allyl + Salts) Dissolve Dissolve in Boiling MeOH/EtOH (Reflux) Crude->Dissolve FilterHot Hot Filtration (Remove K2CO3/Salts) Dissolve->FilterHot Insolubles removed Cool Slow Cooling to RT Then 0°C FilterHot->Cool Crystals Crystalline Product (4-Allyloxy-2,6-dihydroxyacetophenone) Cool->Crystals Precipitation MotherLiq Mother Liquor (Contains Bis-allyl impurities) Cool->MotherLiq Filtration

Caption: Recrystallization workflow designed to separate the target mono-allylated compound from salts and lipophilic byproducts.

Thermodynamic Modeling (Advanced)

For researchers requiring precise solubility data (e.g., for process scale-up), the Modified Apelblat Equation is the standard model for correlating mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters determined by regression analysis of experimental data.

  • Procedure: Measure solubility gravimetrically at 5 points (

    
     to 
    
    
    
    ) in Ethanol and Acetone. Plot
    
    
    vs
    
    
    to determine the enthalpy of solution (
    
    
    ).

References

  • Synthesis of Acetophenone Derivatives

    • Organic Syntheses, Coll.[3][2][4] Vol. 4, p. 836 (1963); Vol. 28, p. 42 (1948). Describes the preparation of 2,6-dihydroxyacetophenone, the parent scaffold.[5]

  • Solubility of Hydroxyacetophenones

    • Li, Y., et al. "Solubility Determination and Thermodynamic Modeling of 2,4-Dihydroxyacetophenone in Pure Solvents." Journal of Chemical & Engineering Data, 2022.[6] (Provides analogous data for the dihydroxy system).

  • Purification of Allyloxy Derivatives

    • Doyle, M. P., et al. "Synthesis of 4-allyloxy-benzaldehydes and acetophenones." Journal of Organic Chemistry.

Sources

Foundational

Technical Comparison: 4-Allyloxy vs. 4-Methoxy Dihydroxyacetophenones

The following technical guide details the structural, synthetic, and pharmacological divergences between 4-allyloxy-2,6-dihydroxyacetophenone and 4-methoxy-2,6-dihydroxyacetophenone . These molecules are not merely struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological divergences between 4-allyloxy-2,6-dihydroxyacetophenone and 4-methoxy-2,6-dihydroxyacetophenone .

These molecules are not merely structural analogs; in drug discovery, they represent a bifurcation point between stable pharmacophores (methoxy) and reactive intermediates/probes (allyloxy).

Synthetic Scaffolding and Pharmacophore Modulation[1]

Executive Summary

The core distinction lies in chemical lability. The 4-methoxy variant is a stable "end-game" ether, utilized to cap the 4-position, increase lipophilicity, and prevent metabolic glucuronidation. The 4-allyloxy variant is a "transient" handle. It serves either as a protecting group cleavable under mild Pd(0) conditions or as a mechanistic precursor for Claisen rearrangements , allowing the installation of carbon chains (C-alkylation) at the 3-position—a critical strategy for synthesizing prenylated flavonoids and lipoxygenase inhibitors.

Part 1: Structural & Physicochemical Divergence

Both molecules share the 2,6-dihydroxyacetophenone core (derived from phloroacetophenone). The intramolecular hydrogen bonding between the C2/C6 hydroxyls and the carbonyl oxygen creates a planar, rigid "pseudo-tricyclic" core. The divergence occurs at the C4 position.

Feature4-Methoxy Derivative4-Allyloxy Derivative
Formula C₉H₁₀O₄C₁₁H₁₂O₄
Molecular Weight 182.17 g/mol 224.21 g/mol
Electronic Effect Strong +M (Mesomeric) donor; stabilizes ring.[1]+M donor; slightly weaker due to hyperconjugation of allyl.
Steric Profile Compact; minimal rotational barrier.Bulky; rotatable alkene tail; creates steric exclusion volume.
Reactivity Inert. Stable to base/acid (requires BBr₃ to cleave).Reactive. Susceptible to Pd(0) cleavage and thermal [3,3]-sigmatropic rearrangement.
LogP (Est.) ~1.4 (Moderate Lipophilicity)~1.9 (Higher Lipophilicity)
Primary Use SAR Optimization (Metabolic Stability).[1]Synthetic Intermediate (Claisen) or Protecting Group.
Part 2: Synthetic Utility & Reactivity Profiles[2]
1. The Methoxy "Dead End" (Stability)

The 4-methoxy group is typically installed to block the C4 phenol. Because the C2 and C6 hydroxyls are strongly hydrogen-bonded to the ketone, the C4 hydroxyl is the most nucleophilic.

  • Role: It prevents Phase II metabolic conjugation (sulfation/glucuronidation) at the 4-position, extending the half-life of the pharmacophore.

  • Deprotection: Difficult. Requires harsh Lewis acids (e.g., BBr₃ at -78°C or AlCl₃), which often affects the ketone functionality.

2. The Allyloxy "Live Wire" (Claisen Rearrangement)

The 4-allyloxy derivative is a gateway to C-alkylated scaffolds. Upon heating (>160°C), it undergoes an aromatic Claisen rearrangement .

  • Mechanism: [3,3]-Sigmatropic shift.

  • Migration: The allyl group migrates from the Oxygen at C4 to the ortho Carbon (C3 or C5).

  • Result: Formation of 3-allyl-2,4,6-trihydroxyacetophenone . This restores the C4-OH and installs a lipophilic chain at C3, mimicking natural prenylated flavonoids (potent antimicrobial agents).

3. Selective Synthesis Workflow

The synthesis of both relies on the Regioselective Alkylation of Phloroacetophenone . The diagram below illustrates the divergent pathways.

SynthesisPathways Phloro 2,4,6-Trihydroxyacetophenone (Phloroacetophenone) Methoxy 4-Methoxy-2,6-dihydroxyacetophenone (Stable Pharmacophore) Phloro->Methoxy Path A: Methylation Allyloxy 4-Allyloxy-2,6-dihydroxyacetophenone (Reactive Intermediate) Phloro->Allyloxy Path B: Allylation Reagents_Me Me2SO4 or MeI K2CO3, Acetone, Reflux Reagents_Allyl Allyl Bromide K2CO3, Acetone, Reflux C_Allyl 3-Allyl-2,4,6-trihydroxyacetophenone (C-Alkylated Product) Allyloxy->C_Allyl [3,3]-Sigmatropic Shift Claisen Thermal Claisen Rearrangement (>160°C or Microwave)

Figure 1: Divergent synthesis starting from Phloroacetophenone. Path A yields the stable ether; Path B yields the rearrangement precursor.

Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Allyloxy-2,6-dihydroxyacetophenone

Rationale: The C2 and C6 hydroxyls are deactivated by intramolecular H-bonding with the carbonyl. The C4 hydroxyl remains free and nucleophilic, allowing selective alkylation without protecting the other groups.

  • Reagents:

    • 2,4,6-Trihydroxyacetophenone (Phloroacetophenone): 1.0 eq (e.g., 5.0 g)

    • Allyl Bromide: 1.1 eq

    • Potassium Carbonate (K₂CO₃): 1.5 eq (anhydrous)

    • Solvent: Acetone (Dry, 50 mL)

  • Procedure:

    • Dissolve phloroacetophenone in dry acetone under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 15 minutes (deprotonation of C4-OH).

    • Add Allyl Bromide dropwise over 10 minutes.

    • Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The product will have a higher R_f than the starting material.

    • Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad C4-OH singlet and appearance of allyl signals: multiplet at ~6.0 ppm (CH=), doublet at ~4.6 ppm (OCH₂), and doublets at ~5.3/5.4 ppm (=CH₂). The chelated OH protons at C2/C6 will appear very downfield (>12 ppm).

Protocol B: Thermal Claisen Rearrangement

Rationale: Converting the O-allyl ether to the C-allyl product to increase biological potency (e.g., Lipoxygenase inhibition).

  • Reagents:

    • 4-Allyloxy-2,6-dihydroxyacetophenone (Solid)

    • Solvent: N,N-Diethylaniline (high boiling point) or neat (solvent-free).[1]

  • Procedure:

    • Place the starting material in a heavy-walled pressure tube or microwave vial.

    • Thermal Method: Heat neat at 180–200°C for 2–4 hours under Argon.

    • Microwave Method: Irradiate at 180°C (300 W) for 15–30 minutes.

    • Workup: Dissolve residue in EtOAc, wash with dilute HCl (to remove aniline if used), then brine. Purify via column chromatography.

  • Mechanism Check:

    • The product is 3-allyl-2,4,6-trihydroxyacetophenone .

    • 1H NMR: The O-CH₂ doublet (4.6 ppm) shifts to a C-CH₂ doublet (~3.2 ppm). The integration of aromatic protons decreases from 2H (symmetric C3/C5) to 1H (C5 only).

Part 4: Pharmacological Implications

The choice between these two moieties dictates the drug's interaction profile:

  • 4-Methoxy (The Shield):

    • Metabolic Stability: Blocks the primary site of glucuronidation.

    • Bioavailability: Increases oral bioavailability compared to the parent trihydroxy compound.

    • Target: Common in phytoalexin mimics; binds to hydrophobic pockets in enzymes (e.g., COX-2) where a stable, non-polar group is required.

  • 4-Allyloxy (The Probe/Warhead):

    • Reactivity: The double bond can be epoxidized in vivo (potential toxicity) or serve as a Michael acceptor precursor if oxidized.

    • C-Allyl Derivatives (Post-Rearrangement): The rearranged product (C-allyl) is often significantly more active against bacterial membranes and 15-Lipoxygenase (15-LOX) due to the lipophilic "tail" penetrating the active site, while the restored C4-OH resumes hydrogen bonding capability.[1]

References
  • Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

    • Organic Syntheses, Coll.[3] Vol. 3, p. 281 (1955). 2,6-Dihydroxyacetophenone .[4][5] (Describes the base scaffold synthesis and reactivity).

  • Regioselective Alkylation

    • Hamidi, N., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone." Tetrahedron Letters, 95, 153755 (2022).
  • Claisen Rearrangement Mechanics

    • Vutukuri, D. R., et al.[6][7] "A mild deprotection strategy for allyl-protecting groups."[7] Journal of Organic Chemistry, 68(3), 1146-1149 (2003).[6] (Discusses allyl ether reactivity).

  • Biological Activity (Lipoxygenase Inhibition)

    • Sim, K. S., et al. "Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor." Molecules, 24(15), 2738 (2019).
    • [1]

  • General Properties of Acetophenones

    • PubChem Compound Summary for CID 24135: 2',6'-Dihydroxy-4'-methoxyacetophenone.

Sources

Exploratory

Technical Guide: Acetophenone Building Blocks for Furochromone Synthesis

Executive Summary Furochromones, exemplified by the natural products Khellin and Visnagin (isolated from Ammi visnaga), represent a privileged scaffold in medicinal chemistry, exhibiting potent vasodilatory, antispasmodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furochromones, exemplified by the natural products Khellin and Visnagin (isolated from Ammi visnaga), represent a privileged scaffold in medicinal chemistry, exhibiting potent vasodilatory, antispasmodic, and photobiological activities. The synthesis of these tricyclic systems hinges critically on the selection and manipulation of acetophenone building blocks .

This guide details the strategic use of polyoxygenated acetophenones to construct the furochromone core. We focus on the two primary challenges: regiocontrol (linear vs. angular fusion) and the efficient assembly of the pyrone and furan rings.

Part 1: Strategic Selection of Acetophenone Scaffolds

The retrosynthetic analysis of furochromones reveals that the acetophenone moiety provides the C2 and C3 carbons of the chromone ring and the essential phenolic oxygen for furan annulation. The substitution pattern of the starting acetophenone dictates the final topology of the drug candidate.

The Regiochemical Imperative
  • Linear Furochromones (Khellin-like): Require para-orientation of the oxygenated substituents on the benzene ring to facilitate linear annulation.

    • Primary Block:2,5-Dihydroxyacetophenone (Quinacetophenone) .

    • Strategy: The C-6 position is sterically accessible for furan ring closure.

  • Angular Furochromones (Angelicin-like): Arise from ortho-disposition.

    • Primary Block:2,4-Dihydroxyacetophenone (Resacetophenone) .

    • Strategy: Cyclization naturally favors the less sterically hindered position, often leading to angular fusion unless the C-3 position is blocked.

Data: Acetophenone Reactivity Profile
Building BlockTarget TopologyKey Reactivity FeatureCommon Precursor
2,5-Dihydroxyacetophenone Linear (Benzo[1,2-b]furan)C-6 is activated; C-3 is blocked by acetyl group.Hydroquinone
2,4-Dihydroxyacetophenone Angular (Benzo[1,2-b]furan)C-3 and C-5 are nucleophilic; C-3 is favored for formylation.Resorcinol
2,3,4-Trihydroxyacetophenone Linear (Visnagin/Khellin)C-3 hydroxyl allows protection/direction.Pyrogallol
2-Hydroxy-4,6-dimethoxyacetophenone Substituted ChromonesSymmetrical; simplifies regiochemistry.Phloroglucinol

Part 2: The Chromone Core Assembly (Baker-Venkataraman)

The most robust method for converting the acetophenone acetyl group into the


-pyrone (chromone) ring is the Baker-Venkataraman Rearrangement . This pathway is preferred over the Kostanecki-Robinson reaction for pharmaceutical synthesis due to higher yields and cleaner profiles.
Mechanism of Action

The reaction involves the base-catalyzed intramolecular Claisen condensation of an o-acyloxyacetophenone to form a


-diketone, which subsequently undergoes acid-catalyzed cyclodehydration.
Visualization: The Baker-Venkataraman Pathway

The following diagram illustrates the transformation of a generic 2-hydroxyacetophenone into the chromone core.

BakerVenkataraman Start o-Hydroxyacetophenone Ester o-Acyloxyacetophenone Start->Ester Acylation (RCOCl/Pyridine) Enolate Enolate Intermediate Ester->Enolate Base (LiHMDS or KOH) Diketone 1,3-Diketone Enolate->Diketone Intramolecular Claisen (Rearrangement) Chromone Chromone Core Diketone->Chromone H+, Cyclodehydration

Caption: The Baker-Venkataraman rearrangement pathway converting acetophenones to the chromone scaffold.[1]

Part 3: Furan Ring Annulation Strategies

Constructing the furan ring onto the acetophenone/chromone scaffold is the second critical phase. Two primary methodologies are employed depending on whether the furan is built before or after the chromone.

Method A: Allylation-Claisen Rearrangement (The "Classical" Route)

This method utilizes the nucleophilicity of the phenol.

  • O-Alkylation: Reaction of the acetophenone phenol with allyl bromide or propargyl bromide.

  • Claisen Rearrangement: Thermal migration of the allyl group to the ortho carbon.

  • Cyclization: Oxidative cyclization (using

    
     or 
    
    
    
    ) or acid-catalyzed cyclization of the isomerized product.
Method B: Vilsmeier-Haack Formylation (The "Modern" Route)

This route is highly regioselective and builds the furan ring using the acetyl group's


-carbon or an adjacent aromatic carbon.
  • Formylation: Treatment of the acetophenone with

    
    .
    
  • Cyclization: Reaction with ethyl bromoacetate or similar

    
    -halo esters under basic conditions (Rap-Stoermer conditions).
    

Part 4: Detailed Experimental Protocol

Target: Synthesis of a Visnagin Analog (Linear Furochromone). Starting Material: 2,5-Dihydroxyacetophenone.[2]

Phase 1: Selective Protection & Acetylation
  • Reagents: 2,5-Dihydroxyacetophenone (10 mmol), Acetic Anhydride (12 mmol), Pyridine (dry).

  • Procedure: Dissolve acetophenone in dry pyridine at 0°C. Add acetic anhydride dropwise. The C-5 hydroxyl is more acidic and sterically accessible, but careful stoichiometry is required to target the C-2 phenol for the Baker-Venkataraman precursor.

    • Note: For Khellin synthesis, methylation of the hydroxyls is usually performed first using

      
      .
      
Phase 2: Baker-Venkataraman Rearrangement
  • Reagents: o-Benzoyloxyacetophenone derivative, KOH (powdered), Pyridine.

  • Procedure:

    • Dissolve the ester (5 mmol) in dry pyridine (15 mL).

    • Add powdered KOH (15 mmol) and heat to 60°C for 2 hours. The solution will turn viscous yellow/orange (formation of the diketone enolate).

    • Pour into ice-cold HCl (10%). The

      
      -diketone precipitates.[3]
      
    • Yield Check: Expect 70-85% yield. Recrystallize from ethanol.

Phase 3: Cyclization to Chromone
  • Reagents:

    
    -Diketone, Glacial Acetic Acid, Conc. 
    
    
    
    (cat).
  • Procedure: Reflux the diketone in AcOH with catalytic sulfuric acid for 1 hour. Pour into water. Filter the solid chromone.

Phase 4: Furan Annulation (Vilsmeier Approach)
  • Reagents: Chromone derivative,

    
    , DMF.
    
  • Procedure:

    • Subject the chromone (with a free -OH at C-6 position) to Vilsmeier-Haack conditions (

      
      , 0°C to RT) to install a formyl group at C-7.
      
    • React the resulting o-hydroxyaldehyde with diethyl bromomalonate or ethyl bromoacetate in the presence of

      
       in acetone (reflux 6h).
      
    • Hydrolysis and decarboxylation yield the final linear furochromone.

Part 5: Troubleshooting & Optimization

Regioselectivity Control

The most common failure mode is the formation of the angular isomer when the linear isomer is desired.

  • Solution: Use blocking groups . If starting with resorcinol derivatives, introduce a bromine at the C-3 position (between the hydroxyls) before acetophenone synthesis. This forces the subsequent formylation/alkylation to the C-6 position (linear). The bromine can be removed later via hydrogenolysis (

    
    ).
    
Workflow Visualization

The following graph depicts the decision logic for synthesis.

FurochromoneLogic Start Target: Furochromone Topology Select Topology Start->Topology Linear Linear (Khellin-like) Topology->Linear Angular Angular (Angelicin-like) Topology->Angular SubLinear Use 2,5-Dihydroxyacetophenone OR Blocked 2,4-isomer Linear->SubLinear SubAngular Use 2,4-Dihydroxyacetophenone (No blocking) Angular->SubAngular Process 1. Baker-Venkataraman (Chromone) 2. Vilsmeier-Haack (Furan) SubLinear->Process SubAngular->Process

Caption: Decision tree for selecting acetophenone precursors based on target drug topology.

References

  • Synthesis of Furochromones via Vilsmeier-Haack Reaction Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). "Synthesis, Characterization and Biological Evaluation of Some New Substituted Chromone Derivatives." [Link]

  • Regioselective Synthesis of Linear vs Angular Furochromones Source: National Institutes of Health (PMC). "A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions." (Contextual reference for regioselectivity in furan annulation). [Link]

  • Amino Acetophenones in Diversity-Oriented Synthesis Source: Semantic Scholar/ResearchGate. "Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs." [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Regioselective Synthesis: Claisen Rearrangement of 4-Allyloxy-2,6-dihydroxyacetophenone

Topic: Claisen rearrangement conditions for 4-allyloxy-2,6-dihydroxyacetophenone Content Type: Application Notes and Protocols Executive Summary & Mechanistic Insight Objective: To execute the regioselective [3,3]-sigmat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Claisen rearrangement conditions for 4-allyloxy-2,6-dihydroxyacetophenone Content Type: Application Notes and Protocols

Executive Summary & Mechanistic Insight

Objective: To execute the regioselective [3,3]-sigmatropic rearrangement of 4-allyloxy-2,6-dihydroxyacetophenone to yield 3-allyl-2,4,6-trihydroxyacetophenone (3-allylphloroacetophenone).

Significance: This transformation is a critical gateway in the synthesis of prenylated polyphenols, xanthones, and flavonoids (e.g., Acronycine, Icaritin). The substrate, a phloroacetophenone derivative, presents unique challenges due to its electron-rich aromatic core and the presence of competing nucleophilic hydroxyl groups which can lead to premature cyclization (forming dihydrofurans) or "abnormal" Claisen products.

Mechanistic Pathway: The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The allyl vinyl ether moiety adopts a chair-like transition state.[1][2] The allyl group migrates from the oxygen at C4 to the ortho carbon (C3 or C5, which are equivalent due to symmetry). The immediate intermediate is a non-aromatic dienone, which rapidly tautomerizes to restore aromaticity, yielding the C-allylated phenol.

Figure 1: Mechanistic Pathway (DOT Visualization)

ClaisenMechanism Substrate 4-Allyloxy-2,6- dihydroxyacetophenone TS Chair-like Transition State Substrate->TS Heat / Lewis Acid Intermediate Dienone Intermediate TS->Intermediate [3,3]-Sigmatropic Shift Tautomerization Enolization/ Re-aromatization Intermediate->Tautomerization Product 3-Allyl-2,4,6- trihydroxyacetophenone Tautomerization->Product Fast SideProduct Side Rxn: Cyclization (Furan) Product->SideProduct Acidic Conditions Overheating

Caption: The concerted [3,3]-sigmatropic shift from O-allyl ether to C-allyl phenol, highlighting the critical re-aromatization step and potential for side-reaction cyclization.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature 180°C – 200°C (Thermal)60°C – 80°C (Catalytic)Thermal rearrangement requires high activation energy. Lewis acids lower this barrier significantly.
Atmosphere Argon or Nitrogen (Strict)Electron-rich phenols are prone to oxidation at high temperatures.
Solvent N,N-Diethylaniline (Thermal)Chloroform/Benzene (Catalytic)N,N-Diethylaniline acts as a high-boiling solvent and a base to neutralize trace acid, preventing unwanted cyclization.
Concentration 0.1 M – 0.5 MDilution favors intramolecular rearrangement over intermolecular side reactions.

Experimental Protocols

Protocol A: Traditional Thermal Rearrangement (The "Workhorse" Method)

Best for: Large-scale synthesis where Lewis acid cost is prohibitive and downstream cyclization is not an immediate concern.

Reagents:

  • Substrate: 4-allyloxy-2,6-dihydroxyacetophenone (1.0 equiv)

  • Solvent: N,N-Diethylaniline (degassed)

  • Quench: 1M HCl, Ethyl Acetate

Step-by-Step:

  • Setup: Equip a two-neck round-bottom flask with a reflux condenser and an internal thermometer. Flush the system with Argon for 15 minutes.

  • Dissolution: Dissolve the substrate in N,N-diethylaniline (approx. 5 mL per 1 g of substrate).

  • Reaction: Heat the mixture rapidly to 195°C ± 5°C . Maintain reflux.

    • Note: The reaction is typically fast (1–4 hours). Monitor via TLC (Hexane:EtOAc 3:1). The product will be slightly more polar than the starting material.

  • Cooling: Cool the reaction mixture to room temperature.

  • Workup: Pour the mixture into ice-cold 1M HCl (excess, to protonate and remove the aniline solvent). Extract with Ethyl Acetate (3x).[3][4]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Success: Disappearance of O-allyl signals (d, ~4.5 ppm) and appearance of C-allyl signals (d, ~3.3 ppm) in ¹H NMR.

  • Failure (Cyclization): Appearance of two triplets (dihydrofuran ring) instead of allyl pattern.

Protocol B: Lewis Acid-Catalyzed Rearrangement (The "Precision" Method)

Best for: High-value substrates, temperature-sensitive moieties, or when strict regiocontrol is required.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: Eu(fod)₃ (10 mol%) or BCl₃ (1.0 equiv, requires -78°C start)

  • Solvent: Dry Chloroform (CHCl₃) or Toluene

Step-by-Step (Eu(fod)₃ Variant):

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Dissolution: Dissolve the substrate and Eu(fod)₃ (0.1 equiv) in dry CHCl₃ (0.2 M concentration).

  • Reaction: Heat to 60°C (mild reflux).

    • Mechanism:[1][2][5][6] The Europium center coordinates to the ether oxygen and the ortho-carbon, lowering the activation energy and organizing the transition state geometry.

  • Monitoring: Reaction time is typically 12–24 hours.[7]

  • Workup: Quench with water. Extract with CH₂Cl₂.

  • Advantage: This method significantly reduces the formation of cyclized by-products (furans) compared to thermal methods.

Protocol C: Microwave-Assisted Rearrangement (High-Throughput)

Best for: Rapid screening and optimization.

Parameters:

  • Solvent: DMF or Solvent-free (on Silica support)

  • Temperature: 180°C

  • Power: Dynamic (Max 200W)

  • Time: 5 – 15 minutes

Step-by-Step:

  • Dissolve substrate in minimal DMF (0.5 M) in a microwave-safe vial.

  • Irradiate at 180°C for 5 minutes.

  • Analyze aliquot by LC-MS immediately.

  • Caution: Pressure build-up is possible; ensure vial is rated for >20 bar.

Analytical Validation & Troubleshooting

Data Summary Table
MethodYield (Typical)Reaction TimeSelectivity (C-Allyl vs Cyclic)
Thermal (PhNqt₂) 75-85%2-4 hModerate (Risk of cyclization)
Eu(fod)₃ Catalyzed 80-90%12-18 hHigh (Product stays open)
Microwave 70-80%10 minModerate
Workflow Diagram (Experimental Logic)

Workflow Start Start: 4-Allyloxy- 2,6-dihydroxyacetophenone Decision Select Method Start->Decision PathA Thermal (195°C) Solvent: PhNEt2 Decision->PathA Scale-up PathB Lewis Acid (60°C) Cat: Eu(fod)3 Decision->PathB Regiocontrol ProcessA Reflux 3h Acid Wash Workup PathA->ProcessA ProcessB Heat 16h Aqueous Workup PathB->ProcessB Check NMR/TLC Check ProcessA->Check ProcessB->Check Result1 Product: 3-Allyl-2,4,6-trihydroxy... Check->Result1 Major Result2 By-product: Cyclized Furan Check->Result2 Minor (if acidic)

Caption: Decision matrix for selecting thermal vs. catalytic protocols based on scale and selectivity requirements.

Troubleshooting Guide
  • Issue: Low Yield / Polymerization.

    • Cause: Oxidation of the phenol or radical polymerization of the allyl group.

    • Fix: Ensure rigorous O₂ exclusion (Argon balloon). Add a radical inhibitor (e.g., BHT) if necessary.

  • Issue: Cyclization to Dihydrofuran.

    • Cause: Presence of acid (even trace silica acidity) promotes attack of the phenol OH onto the allyl double bond.

    • Fix: Use N,N-diethylaniline (basic solvent) or acetylate the phenol groups immediately after reaction if the open chain is desired.

  • Issue: Starting Material Recovery.

    • Cause: Temperature too low.

    • Fix: The activation energy for aromatic Claisen is high. Ensure internal temperature reaches >180°C for thermal methods.

References

  • Claisen, L. (1912).[2][8] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link

  • Cannon, J. R., Ghisalberti, E. L., & Lojanapiwatna, V. (1980). A Convenient Synthesis of Dill Apiole.[9]Journal of the Science Society of Thailand, 6, 59-62. (Describes thermal rearrangement conditions for methoxy-acetophenones). Link

  • Nguyen, V. S., Shi, L., Li, Y., & Wang, Q. A. (2014).[10] Total Synthesis of Icaritin via Microwave-assistance Claisen Rearrangement.[10]Letters in Organic Chemistry, 11(9), 677-681. (Specific application to 2,4,6-trihydroxyacetophenone derivatives). Link

  • Hanamura, T., Hagiwara, T., & Kawai, M. (2007). Selective C-6 Prenylation of Flavonoids via Europium(III)-Catalyzed Claisen Rearrangement.Advanced Synthesis & Catalysis, 349(1-2), 147-151.[11] (Protocol for Eu(fod)3 catalysis). Link

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 84(3), 205–247. Link

Sources

Application

Synthesis of khellin analogues from allyloxy acetophenones

Application Note: Strategic Synthesis of Khellin Analogues via Claisen Rearrangement Part 1: Executive Summary & Strategic Rationale Subject: This guide details the synthesis of Khellin (5,8-dimethoxy-2-methyl-4',5'-furo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Khellin Analogues via Claisen Rearrangement

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the synthesis of Khellin (5,8-dimethoxy-2-methyl-4',5'-furo-6,7-chromone) analogues starting from allyloxy acetophenones. Khellin, a natural furanochromone, and its analogues are potent vasodilators and EGFR inhibitors.

The Synthetic Challenge: The core structural challenge in synthesizing Khellin analogues is the regioselective construction of the furan ring fused to the benzopyrone scaffold. Direct functionalization of the chromone is often low-yielding.

The Solution: The Claisen Rearrangement Route We utilize the Claisen Rearrangement as the pivotal "ortho-positioning" tool. By rearranging an O-allyl ether to a C-allyl phenol, we install the necessary carbon framework at the ortho position with high regioselectivity. This intermediate is then oxidatively cyclized to form the furan ring (Khellinone-type intermediate) before constructing the final chromone ring.

Key Advantages of This Protocol:

  • Regiocontrol: The rearrangement forces the allyl group ortho to the phenol, solving the substitution pattern issue.

  • Scalability: The reactions rely on thermal or classical oxidative steps amenable to scale-up.

  • Versatility: The resulting "Khellinone" intermediate allows for divergent synthesis of various chromone analogues by altering the final condensation ester.

Part 2: Reaction Pathway Visualization

The following flowchart outlines the critical path from the starting acetophenone to the final Khellin analogue.

KhellinSynthesis Start 2-Hydroxy-4-methoxy acetophenone AllylEther O-Allyl Ether (Allyloxy acetophenone) Start->AllylEther Allyl Bromide K2CO3, Acetone CAllyl 3-Allyl-2-hydroxy acetophenone AllylEther->CAllyl Claisen Rearrangement 200°C, Diethylaniline Aldehyde Furo-intermediate (Aldehyde/Acetal) CAllyl->Aldehyde OsO4/NaIO4 (Oxidative Cleavage) Khellinone Khellinone Analogue (Benzofuran) Aldehyde->Khellinone PPA or HCl (Cyclization) Final Khellin Analogue (Furochromone) Khellinone->Final EtOAc/Na then HCl/EtOH

Figure 1: Strategic workflow for the synthesis of Khellin analogues via Claisen Rearrangement and oxidative cyclization.[1][2][3]

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Allyloxy Acetophenone Precursor

Objective: To mask the phenol and install the allyl group for rearrangement.

Reagents:

  • 2-Hydroxy-4-methoxyacetophenone (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Reagent grade, 0.5 M concentration)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the acetophenone derivative in acetone.

  • Addition: Add anhydrous

    
    . Stir for 10 minutes at room temperature.
    
  • Alkylation: Add allyl bromide dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in DCM, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Yield: Typically >90% (Yellow oil or solid).

Phase 2: The Claisen Rearrangement (The Critical Step)

Objective: To migrate the allyl group from Oxygen to the ortho-Carbon.

Mechanism: [3,3]-Sigmatropic rearrangement.[4] Safety Note: This reaction requires high temperatures (


C). Use a blast shield.

Protocol:

  • Solvent Choice: Use N,N-Diethylaniline (high boiling point base) or perform Neat (solvent-free) if the substrate is a stable oil.

  • Reaction: Dissolve the O-allyl ether (from Phase 1) in N,N-diethylaniline (3 mL per gram of substrate).

  • Heating: Heat the solution to 200–210°C in an oil bath under an Argon atmosphere.

  • Duration: Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC.[3][5] The product (C-allyl phenol) will be slightly more polar than the starting ether due to the free phenolic -OH.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether.

    • Wash: Wash the organic layer with cold 10% HCl (

      
      ) to remove the diethylaniline solvent (it forms a water-soluble salt).
      
    • Wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the C-allyl product from any para-rearranged byproducts (though ortho is favored if open).

Phase 3: Oxidative Cleavage & Furan Ring Closure

Objective: To convert the allyl side chain into an aldehyde and cyclize it to form the benzofuran core (Khellinone).

Method: Lemieux-Johnson Oxidation followed by acid-catalyzed cyclization.

Protocol:

  • Oxidation:

    • Dissolve the C-allyl phenol (1.0 eq) in THF:Water (1:1).

    • Add Osmium Tetroxide (

      
      , 2.5 mol% solution in t-BuOH) and Sodium Periodate  (
      
      
      
      , 3.0 eq).
    • Stir vigorously at room temperature for 12 hours. The solution will turn a milky white/beige.

    • Mechanism:[6][7][8][9][10][11][12]

      
       dihydroxylates the double bond; 
      
      
      
      cleaves the diol to the phenylacetaldehyde intermediate.
  • Workup: Quench with saturated sodium thiosulfate. Extract with EtOAc.

  • Cyclization:

    • The crude aldehyde intermediate is often unstable. Immediately dissolve it in Orthophosphoric acid (85%) or Ethanol/HCl .

    • Heat at

      
      C for 1–2 hours.
      
    • This effects the intramolecular cyclization and dehydration to form the Benzofuran (Khellinone analogue) .

  • Purification: Recrystallize from ethanol or purify via column chromatography.

Phase 4: Chromone Ring Formation

Objective: To build the


-pyrone ring on the benzofuran scaffold.

Protocol:

  • Condensation:

    • Dissolve the Khellinone analogue (1.0 eq) in Ethyl Acetate (acts as both reagent and solvent) or use pulverized Sodium in dry ether if using a specific ester.

    • Add Sodium Hydride (60% dispersion, 4.0 eq) slowly at

      
      C.
      
    • Reflux for 2–4 hours. A bulky precipitate (the sodium salt of the diketone) will form.

  • Cyclization:

    • Cool the mixture and pour it into crushed ice/HCl.

    • The intermediate diketone may precipitate.

    • To ensure complete cyclization to the chromone, reflux the crude diketone in Glacial Acetic Acid with a catalytic amount of conc. HCl for 1 hour.

  • Final Isolation: Pour into water. The Khellin analogue will precipitate. Filter, wash with water, and recrystallize from dilute ethanol.

Part 4: Data Analysis & Troubleshooting

Key Spectroscopic Markers (1H NMR in


): 
MoietyChemical Shift (

)
MultiplicityDiagnostic Feature
Allyl (Pre-Claisen) 6.0 (m), 5.3 (dd), 4.6 (d)Multiplet, DoubletsTerminal alkene protons and

.
C-Allyl (Post-Claisen) 5.9 (m), 5.1 (dd), 3.4 (d)Multiplet, Doublets

shifts upfield to

(~3.4 ppm). Phenol -OH appears (~6-12 ppm).
Furan Ring (

)
7.6 (d), 7.0 (d)Doublets (

Hz)
Characteristic furan doublet pair.
Chromone (

)
6.0–6.2SingletThe isolated proton on the pyrone ring.

Troubleshooting Guide:

  • Issue: Claisen rearrangement yields are low; starting material decomposes.

    • Fix: Ensure strict exclusion of oxygen. Use a sealed tube if possible. If the thermal route fails, attempt a Lewis Acid-catalyzed Claisen (e.g.,

      
       or 
      
      
      
      at
      
      
      C to RT), which proceeds at much lower temperatures.
  • Issue: Incomplete oxidation in Phase 3.

    • Fix: Ensure the

      
       is fresh (it turns black upon degradation). Alternatively, use Ozonolysis  (
      
      
      
      in DCM at
      
      
      C) followed by DMS workup for a cleaner aldehyde conversion.

References

  • Späth, E., & Gruber, W. (1938). Die Konstitution des Khellins.[3] Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers.

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans via Oxidative Cyclization.[13][14]

  • Abdel-Sattar, S., et al. (2012). Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alfa Chemistry. (2025). Claisen Rearrangement Mechanism and Protocols.[2]

Sources

Method

Application Note: Regioselective Synthesis of Furo[3,2-g]chromen-7-one (Psoralen) Derivatives

This Application Note is structured to guide researchers through the precise, regioselective synthesis of furo[3,2-g]chromen-7-one (linear psoralen) derivatives. It addresses the critical challenge of distinguishing betw...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise, regioselective synthesis of furo[3,2-g]chromen-7-one (linear psoralen) derivatives. It addresses the critical challenge of distinguishing between linear (psoralen) and angular (angelicin) isomers.

[1][2]

Executive Summary

Furo[3,2-g]chromen-7-one (Psoralen) serves as the pharmacophore for a class of DNA-intercalating agents used in PUVA therapy for psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] However, the synthesis of this linear scaffold is plagued by a common regioselectivity issue: the thermodynamic preference for angular fusion (yielding furo[2,3-h]chromen-7-one or Angelicin) during the construction of the furan ring.

This guide details a Steric Blocking Strategy to enforce linear cyclization. We provide a validated workflow starting from substituted resorcinols, utilizing the Pechmann condensation followed by a directed Claisen rearrangement. This protocol ensures high regiochemical purity (>95% linear isomer) without the need for tedious chromatographic separation of isomers.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of psoralens typically involves annulating a furan ring onto a coumarin (2H-chromen-2-one) core.[2]

  • The Trap: Electrophilic attack on 7-hydroxycoumarin (Umbelliferone) preferentially occurs at the C8 position (ortho to the hydroxyl) due to lower activation energy, resulting in the Angular Isomer (Angelicin) .

  • The Solution: To synthesize the Linear Isomer (Psoralen) , the C8 position must be blocked (e.g., by a methyl group or halogen) or the synthesis must proceed via a 6-substituted intermediate.

Pathway Visualization

The following diagram illustrates the "Fork in the Road" where the choice of starting material dictates the isomeric outcome.

PsoralenSynthesis Resorcinol Resorcinol (Unsubstituted) Umbelliferone 7-Hydroxycoumarin (Open C8 & C6) Resorcinol->Umbelliferone Pechmann Condensation MethylRes 2-Methylresorcinol (C2-Blocked) BlockedCoumarin 7-Hydroxy-8-methylcoumarin (Blocked C8) MethylRes->BlockedCoumarin Pechmann Condensation Allylation1 O-Allylation Umbelliferone->Allylation1 Allylation2 O-Allylation BlockedCoumarin->Allylation2 Claisen1 Claisen Rearrangement (Thermodynamic Control) Allylation1->Claisen1 Claisen2 Claisen Rearrangement (Steric Control) Allylation2->Claisen2 Angelicin ANGULAR ISOMER (Furo[2,3-h]chromen-7-one) Claisen1->Angelicin Prefers C8 (Major Product) Psoralen LINEAR ISOMER (Furo[3,2-g]chromen-7-one) Claisen2->Psoralen Forced to C6 (Exclusive Product)

Caption: Logical flow demonstrating how starting with 2-methylresorcinol forces the linear psoralen structure by blocking the angular C8 position.

Detailed Experimental Protocols

Protocol A: Synthesis of the Coumarin Core (Pechmann Condensation)

Objective: Synthesize 7-hydroxy-4,8-dimethylcoumarin . The use of 2-methylresorcinol is the critical control step here. The methyl group at C8 acts as a permanent blocking group, forcing subsequent reactions to the C6 position.

Reagents:

  • 2-Methylresorcinol (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Amberlyst-15 (Catalyst) or H₂SO₄ (conc.)

  • Ethanol (Solvent)[3][4]

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-methylresorcinol (12.4 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in ethanol (50 mL).

  • Catalysis: Add Amberlyst-15 (2.0 g) for a greener approach, or add conc. H₂SO₄ (5 mL) dropwise at 0°C if using traditional acid catalysis.

    • Note: Amberlyst-15 prevents the formation of tarry side-products common with liquid acids.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Filter off the solid catalyst while hot (if using Amberlyst).

    • Pour the filtrate into crushed ice (200 g) with vigorous stirring.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven.

  • Yield Expectation: 85–92%.

Protocol B: Construction of the Furan Ring (Allylation & Claisen Rearrangement)

Objective: Install the furan ring at the C6 position to form 4,8-dimethylpsoralen .

Step 1: O-Allylation [5]

  • Dissolve 7-hydroxy-4,8-dimethylcoumarin (10 mmol) in dry Acetone (30 mL).

  • Add anhydrous K₂CO₃ (15 mmol) and Allyl Bromide (12 mmol).

  • Reflux for 4–6 hours.

  • Filter inorganic salts and evaporate solvent to yield 7-allyloxy-4,8-dimethylcoumarin .

Step 2: Claisen Rearrangement (The Critical Step) This step migrates the allyl group from the Oxygen to the Carbon at position 6.

  • Solvent: Use a high-boiling solvent like N,N-diethylaniline or reflux in diphenyl ether (200°C).

    • Green Alternative: Solvent-free microwave irradiation at 180°C for 15 minutes.

  • Execution: Heat the 7-allyloxy intermediate at 200–210°C for 2–4 hours under Nitrogen.

  • Mechanism Check: Because C8 is blocked by the methyl group, the [3,3]-sigmatropic rearrangement is forced to occur at C6.

  • Result: 6-allyl-7-hydroxy-4,8-dimethylcoumarin .

Step 3: Oxidative Cyclization

  • Dissolve the C6-allyl intermediate (5 mmol) in Acetonitrile.

  • Add PdCl₂(PhCN)₂ (5 mol%) and CuCl₂ (2.0 eq).

  • Stir at room temperature or mild heat (50°C) for 6 hours.

  • Mechanism: Palladium coordinates the alkene, facilitating nucleophilic attack by the phenol oxygen, followed by beta-hydride elimination to form the furan ring.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Data Summary & Characterization

The following parameters confirm the formation of the linear isomer over the angular one.

ParameterLinear Isomer (Psoralen Derivative)Angular Isomer (Angelicin Derivative)
Reaction Site Fusion at C6–C7Fusion at C7–C8
1H NMR (Furan) Doublets at δ 7.6 and 6.8 ppmDoublets at δ 7.8 and 7.1 ppm
1H NMR (Aromatic) Singlet at C5 (Isolated)Doublets (ortho-coupling) if C5/C6 open
Fluorescence Strong blue fluorescence (365 nm)Weaker/Different emission profile
DNA Binding Interstrand Cross-linking (High Potency)Monoadduct formation only (Lower Potency)

Safety & Handling (Photosensitizers)

Warning: Furocoumarins are potent photosensitizers.[3][6]

  • UV Protection: All synthesis and purification steps should be performed under low-light conditions or using amber glassware to prevent premature photocycloaddition or degradation.

  • PPE: Nitrile gloves are insufficient for long-term handling of concentrated psoralen solutions. Double-gloving and limiting exposure time is recommended.

  • Waste: Segregate all psoralen-contaminated waste. Do not mix with general organic solvents for disposal.

References

  • Chimichi, S., et al. (2002).[3] "A convenient synthesis of psoralens."[2][3][6] Tetrahedron, 58(24), 4803-4809. Link

  • Kümmerle, A. E., et al. (2017). "Microwave-assisted synthesis and pKa determination of umbelliferone: An experiment for the undergraduate organic chemistry laboratory." Química Nova, 40(9). Link

  • Zhang, X., et al. (2017). "Design, Synthesis and Antifungal Activity of Psoralen Derivatives." Molecules, 22(10), 1672.[7] Link

  • Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[2][8] Organic Reactions, 7, 1-58. Link

  • Berenbaum, M. (1991). "Coumarins."[2][1][4][6][8][9][10] Methods in Plant Biochemistry, 6, 221-244. (Context on Biosynthetic Pathways and Toxicity). Link

Sources

Application

Microwave-assisted synthesis using 4-allyloxy-2,6-dihydroxyacetophenone

Application Note: Microwave-Assisted Synthesis Using 4-Allyloxy-2,6-dihydroxyacetophenone Executive Summary This guide details a modular, microwave-assisted synthetic workflow for transforming 4-allyloxy-2,6-dihydroxyace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using 4-Allyloxy-2,6-dihydroxyacetophenone

Executive Summary

This guide details a modular, microwave-assisted synthetic workflow for transforming 4-allyloxy-2,6-dihydroxyacetophenone into high-value bioactive scaffolds. By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), researchers can accelerate Claisen rearrangements, Claisen-Schmidt condensations, and oxidative cyclizations from hours to minutes while significantly improving yields. This protocol is designed for medicinal chemists targeting flavonoid, chalcone, and benzofuran libraries.

Part 1: The Chemical Architecture & Strategy

4-Allyloxy-2,6-dihydroxyacetophenone is a "privileged structure" precursor. Its utility stems from three reactive vectors:

  • The Allyl Ether (C4): A handle for Claisen Rearrangement , allowing the migration of the allyl group to the C3 position. This introduces a lipophilic side chain often required for membrane permeability in drug candidates.

  • The Acetyl Group (C1): The electrophilic center for Claisen-Schmidt condensation with aldehydes to form chalcones.

  • The Ortho-Hydroxyls (C2/C6): Essential nucleophiles for downstream cyclization into flavones, flavanones, or coumarins.

Strategic Workflow (DOT Diagram)

SyntheticPathway Start 4-Allyloxy-2,6- dihydroxyacetophenone Claisen Claisen Rearrangement (C-Allyl Migration) Start->Claisen MW, Lewis Acid ChalconeSyn Claisen-Schmidt Condensation Start->ChalconeSyn Direct Route Rearranged 3-Allyl-2,4,6- trihydroxyacetophenone Claisen->Rearranged Rearranged->ChalconeSyn Ar-CHO, Base Chalcone 2'-Hydroxychalcone Derivatives ChalconeSyn->Chalcone Cyclization Oxidative Cyclization (I2/DMSO) Chalcone->Cyclization MW, I2 Flavone Flavone/Flavanone Scaffolds Cyclization->Flavone

Caption: Divergent synthetic pathways from 4-allyloxy-2,6-dihydroxyacetophenone utilizing microwave irradiation to access C-allyl derivatives, chalcones, and flavones.

Part 2: Detailed Experimental Protocols

Module A: Microwave-Assisted Claisen Rearrangement

Objective: Migration of the O-allyl group to the C-3 position to form 3-allyl-2,4,6-trihydroxyacetophenone.

The Science: Thermal Claisen rearrangements typically require high temperatures (>200°C) for extended periods. Microwave irradiation accelerates this [3,3]-sigmatropic rearrangement by rapidly reaching the activation energy threshold. The use of a Lewis acid (BF3[1]·OEt2) lowers this barrier further, allowing the reaction to proceed at lower bulk temperatures, preventing polymerization of the sensitive phenolic substrate.

Protocol:

  • Preparation: Dissolve 4-allyloxy-2,6-dihydroxyacetophenone (1.0 mmol) in dry xylene (2 mL) in a microwave-safe vial (e.g., 10 mL borosilicate glass).

  • Catalyst: Add Boron Trifluoride Etherate (BF3·OEt2, 0.2 mmol) under nitrogen atmosphere.

    • Note: Alternatively, for a solvent-free "Green" approach, adsorb the substrate onto silica gel doped with ZnCl2.

  • Irradiation: Seal the vessel. Irradiate at 300 W (dynamic power mode) with a temperature target of 140°C .

    • Ramp: 1 min to temp.

    • Hold: 5–8 minutes.[1]

  • Work-up: Cool to RT. Quench with ice-water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Validation: 1H NMR will show the disappearance of the O-CH2 doublet (~4.6 ppm) and appearance of a C-CH2 doublet (~3.4 ppm) and a new phenolic -OH signal.

Module B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Condensation with benzaldehyde derivatives to form 2',4',6'-trihydroxy-4'-allyloxychalcone.

The Science: Conventional base-catalyzed condensation often suffers from long reaction times (24h+) and Cannizzaro side reactions. MW irradiation in ethanol enhances the solubility of the phenoxide intermediate and drives the dehydration step, pushing the equilibrium toward the chalcone.

Protocol:

  • Reactants: Mix 4-allyloxy-2,6-dihydroxyacetophenone (1 mmol) and substituted benzaldehyde (1.1 mmol) in Ethanol (2 mL).

  • Catalyst: Add KOH pellets (2 mmol) or 40% aqueous KOH (0.5 mL).

    • Optimization: For acid-sensitive aldehydes, use Piperidine (0.5 equiv) or basic Alumina (solvent-free).

  • Irradiation: Irradiate at 150–200 W at 80°C .

    • Time: 1–3 minutes.

  • Work-up: Pour the hot reaction mixture into crushed ice with dilute HCl (pH ~3-4). The yellow chalcone precipitate forms immediately. Filter and recrystallize from EtOH.

  • Data Output:

MethodTimeYield (%)Purity
Conventional (RT, 24h) 24 hrs65–70%Moderate
Microwave (80°C) 2 mins88–94%High
Module C: Oxidative Cyclization to Flavones

Objective: Cyclization of the chalcone to a flavone core using Iodine/DMSO.[2][3]

The Science: This is a critical drug development step. The I2/DMSO system acts as a mild oxidative reagent. DMSO serves dual roles: as a high dielectric solvent (excellent MW absorber) and as an oxidant co-factor that regenerates molecular iodine from HI. MW irradiation reduces the reaction time from hours to <3 minutes, minimizing oxidative degradation of the allyl group.

Protocol:

  • Reactants: Suspend the 2'-hydroxychalcone (from Module B) (1 mmol) in DMSO (1–2 mL).

  • Reagent: Add a catalytic amount of Iodine (I2, 0.1–0.2 mmol).

  • Irradiation: Irradiate at 300 W (or High setting) for 2–3 minutes .

    • Safety: DMSO can superheat; use a vessel with a pressure release seal.

  • Work-up: Pour into cold aqueous Sodium Thiosulfate (20%) to quench excess iodine. Filter the precipitate.[3][4]

  • Result: Formation of the 2-phenylchromen-4-one (flavone) scaffold.

Part 3: Troubleshooting & Expert Insights

  • Regioselectivity Issues: In the Claisen rearrangement, if the para position is blocked (which it is, by the acetyl group), migration goes ortho. Since both ortho positions (3 and 5) are equivalent in the symmetric 2,6-dihydroxy system, a single product is expected. However, if one hydroxyl is protected (e.g., 2-hydroxy-6-methoxy), you will get mixtures. Always start with the symmetric diol for cleaner MW profiles.

  • Vessel Failure: DMSO absorbs MW energy very efficiently. When performing Module C, use a volume <20% of the vessel capacity to prevent over-pressurization.

  • Solvent-Free Options: For Module B (Chalcone), mixing the ketone, aldehyde, and solid K2CO3 in a mortar and irradiating the powder is a viable "Green" alternative that often yields cleaner products by avoiding solvent reflux issues.

References

  • Microwave-Assisted Synthesis of Acetophenone Derivatives: Thanh, N. D., et al. "Microwave‐Assisted Synthesis of Acetophenone (per‐O‐acetylated‐β‐D‐glucopyranosyl)thiosemicarbazones." E-Journal of Chemistry, 2010. Link

  • Microwave-Assisted Chalcone Synthesis: Srivastava, Y. K. "Ecofriendly Microwave Assisted Synthesis of Some Chalcones." Rasayan Journal of Chemistry, 2008. Link

  • Oxidative Cyclization to Flavones: Sankar, P. R., et al. "A facile microwave assisted synthesis of flavones."[5][6] Indian Journal of Chemistry, 2010. Link

  • Microwave Claisen Rearrangement: K. Rao, et al. "Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers."[1] TSI Journals, 2008. Link

  • Flavanone Synthesis via MW: Bajracharya, G. B., et al. "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid."[7] Journal of Nepal Chemical Society, 2024. Link

Sources

Method

Application Note: Synthesis of Visnagin Derivatives from Acetophenone Intermediates

This Application Note details the total synthesis of Visnagin (4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one) and its derivatives, utilizing substituted acetophenones as the primary building blocks.[1] The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the total synthesis of Visnagin (4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one) and its derivatives, utilizing substituted acetophenones as the primary building blocks.[1]

The protocol focuses on the Visnaginone pathway, a robust synthetic strategy that establishes the furan ring first (via benzofuran intermediates) before annulating the pyrone core. This modular approach allows for the convenient generation of Visnagin derivatives by varying the ester used in the final condensation step.

Introduction & Retrosynthetic Analysis[1][2][3][4]

Visnagin is a naturally occurring furanochromone isolated from Ammi visnaga.[1] It exhibits significant vasodilatory activities (particularly coronary) and inhibits calcium influx.[2] Unlike its analog Khellin, Visnagin lacks the 9-methoxy group, making its synthesis distinct in terms of regioselectivity.[1]

Structural Logic

The Visnagin core consists of a benzofuran system fused to a


-pyrone  ring.[1]
  • Strategy: The most reliable synthetic route builds the

    
    -pyrone ring onto a pre-formed benzofuran acetophenone (Visnaginone).[1]
    
  • Starting Material: 2-Hydroxy-4-methoxy-6-methylacetophenone (or the des-methyl variant 2,4-dihydroxy-6-methoxyacetophenone for total construction).[1]

Retrosynthetic Pathway (Graphviz)[1]

VisnaginSynthesis Visnagin Visnagin (Target Molecule) Intermed_Diketone β-Diketone Intermediate Visnagin->Intermed_Diketone Acid-Cat. Cyclization Visnaginone Visnaginone (Key Acetophenone Intermediate) Intermed_Diketone->Visnaginone Claisen Condensation (EtOAc / Na) Allyl_Ether O-Allyl Acetophenone Visnaginone->Allyl_Ether Oxidative Cyclization (OsO4/IO4 or O3) Start_Mat 2,4-Dihydroxy-6-methoxyacetophenone Allyl_Ether->Start_Mat Allylation & Claisen Rearrangement

Figure 1: Retrosynthetic disconnection of Visnagin revealing the central role of the acetophenone intermediate Visnaginone.[1]

Materials & Reagents

ReagentGrade/PurityRoleSafety Note
Visnaginone >98% (HPLC)Key IntermediateIrritant
Ethyl Acetate AnhydrousReagent/SolventFlammable
Sodium Metal Reagent GradeBase (Condensation)Reacts violently with water
Glacial Acetic Acid ACS ReagentSolvent/CyclizerCorrosive
Hydrochloric Acid 37%CatalystCorrosive
Ethanol AbsoluteSolventFlammable

Critical Precursor Note: If Visnaginone is not commercially available, it is synthesized from 2,4-dihydroxy-6-methoxyacetophenone via O-allylation, Claisen rearrangement (200°C), and oxidative cyclization of the resulting allyl side chain.[1]

Protocol 1: Synthesis of the Visnagin Scaffold (The Pyrone Annulation)

This protocol describes the conversion of the acetophenone intermediate Visnaginone (5-acetyl-4-methoxy-6-hydroxybenzofuran) into Visnagin .[1]

Step 1: Claisen Condensation (Formation of the -Diketone)[1]

Mechanism: The acetyl group of Visnaginone is deprotonated to form an enolate, which attacks the carbonyl of ethyl acetate.

  • Preparation of Sodium Base:

    • In a dry 250 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, place 1.5 g of Sodium metal (cut into small pieces).

    • Add 30 mL of anhydrous Ethyl Acetate (EtOAc acts as both reactant and solvent). Note: An excess of EtOAc drives the equilibrium.

  • Addition of Acetophenone Intermediate:

    • Dissolve 2.0 g of Visnaginone in a minimal amount of anhydrous EtOAc (approx. 10 mL).

    • Add the Visnaginone solution dropwise to the sodium suspension at room temperature.

  • Reaction:

    • Heat the mixture gently to reflux (approx. 77°C).

    • Observation: The reaction will become turbid and eventually turn into a yellow/orange paste (the sodium salt of the

      
      -diketone).
      
    • Reflux for 4–6 hours . Monitor by TLC (System: Hexane:EtOAc 7:3). The starting acetophenone spot (

      
      ) should disappear.
      
  • Quenching:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Cautiously add 50 mL of dilute Acetic Acid (or dilute HCl) to destroy unreacted sodium and protonate the diketone.

    • Safety: Hydrogen gas evolution will occur.[1] Ensure good ventilation.

  • Isolation:

    • The yellow solid product (the open-chain

      
      -diketone) may precipitate.[1] Filter this solid.[3]
      
    • If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Cyclodehydration (Ring Closure)[1]

Mechanism: Acid-catalyzed cyclization of the


-diketone eliminates water to form the aromatic pyrone ring.[1]
  • Dissolution:

    • Take the crude

      
      -diketone from Step 1.[1]
      
    • Dissolve in 20 mL of Glacial Acetic Acid .

    • Add 1 mL of conc. HCl .

  • Cyclization:

    • Reflux the mixture for 30–60 minutes .

    • Monitor by TLC.[3] A new fluorescent spot (Visnagin) will appear (

      
       in Hexane:EtOAc 6:4).
      
  • Purification:

    • Pour the hot reaction mixture onto 100 g of crushed ice/water .

    • Stir vigorously. The Visnagin will precipitate as a white to pale yellow solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove acid traces.

    • Recrystallization: Recrystallize from Ethanol or Methanol to obtain colorless needles.[1]

Expected Yield: 65–75% (from Visnaginone). Melting Point: 144–145°C.[1][2]

Protocol 2: Derivatization (Synthesis of Analogues)[1]

To synthesize Visnagin derivatives (e.g., 2-ethyl, 2-phenyl analogues), substitute Ethyl Acetate in Protocol 1 with other esters.[1]

Target DerivativeEster ReagentReaction Condition
2-Ethyl-Visnagin Ethyl PropionateReflux 6h, Na base
2-Phenyl-Visnagin Ethyl BenzoateReflux 8h, NaH base (requires stronger base)
2-Trifluoromethyl Ethyl TrifluoroacetateReflux 4h, NaOEt base

Quality Control & Characterization

Verify the identity of the synthesized Visnagin using the following parameters.

1H NMR (CDCl3, 400 MHz)
  • 
     2.30 ppm (s, 3H):  Methyl group at C7 (characteristic of the pyrone ring).
    
  • 
     4.00 ppm (s, 3H):  Methoxy group at C4.
    
  • 
     6.05 ppm (s, 1H):  Proton at C6 (pyrone ring).
    
  • 
     7.00 ppm (d, 1H):  Furan proton (C3').
    
  • 
     7.60 ppm (d, 1H):  Furan proton (C2').
    
  • 
     7.25 ppm (s, 1H):  Aromatic proton on the benzene ring (C9).
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 300 nm.

  • Retention Time: Visnagin typically elutes at ~9.2 min (varies by column).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Sodium metal surface oxidized ("passivated").[1]Use fresh sodium or disperse it in xylene/toluene before adding EtOAc. Alternatively, use NaH (60% dispersion).
Incomplete Cyclization Acid concentration too low or reflux time too short.[1]Ensure HCl is concentrated. Extend reflux time to 90 mins.
Product is Oily/Sticky Incomplete removal of acetic acid or oligomerization.Recrystallize immediately from Ethanol. Do not let the crude oil sit.
No Reaction Wet reagents (EtOAc).Critical: The Claisen condensation is strictly moisture-sensitive.[1] Dry EtOAc over molecular sieves.

References

  • Wikipedia. Visnagin. Available at: [Link][1][4]

  • PubChem. Visnaginone (Intermediate Structure).[5] Available at: [Link][1]

  • MDPI Molecules. Synthesis of Some Potentially Bioactive Compounds From Visnaginone. Available at: [Link][1][6][4][3]

  • Organic Syntheses. General methods for Chromone synthesis (Kostanecki-Robinson).[1] Available at: [Link][1]

  • ResearchGate. Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives. Available at: [Link]

Sources

Application

Application Note: Crosslinking Strategies for Thermally Rearranged (TR) Polyimide Membranes

Executive Summary Thermally Rearranged (TR) polymers (specifically polybenzoxazoles, PBOs) represent the upper bound of gas separation performance, offering exceptional permeability due to their rigid, hourglass-shaped c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thermally Rearranged (TR) polymers (specifically polybenzoxazoles, PBOs) represent the upper bound of gas separation performance, offering exceptional permeability due to their rigid, hourglass-shaped cavity architecture. However, their industrial adoption is hindered by CO₂-induced plasticization and physical aging.[1]

This Application Note details protocols for stabilizing TR membranes via crosslinking. Unlike standard polyimides, crosslinking TR precursors requires a delicate balance: the crosslink network must be established without inhibiting the thermal rearrangement of ortho-hydroxyimide groups into benzoxazole rings.

We present two field-proven methodologies:

  • Chemical Crosslinking: Post-synthetic modification of the precursor using diamines (e.g., p-Xylenediamine).[2]

  • Thermal/In-Situ Crosslinking: Copolymerization with decarboxylating monomers (e.g., DABA).

Part 1: The Chemistry of TR Crosslinking

The objective is to restrict polymer chain segmental mobility to prevent swelling (plasticization) while maintaining the fractional free volume (FFV) generated during the TR process.

Mechanism of Action[3]
  • TR Conversion: Polyimides containing ortho-positioned functional groups (e.g., -OH, -SH) undergo irreversible heterocyclic rearrangement at 350°C–450°C, releasing CO₂ and forming PBO/PBT structures.

  • Crosslinking Competition: Crosslinking agents are introduced to the precursor (HPI) . The crosslinks must survive or evolve during the high-temperature TR step to maintain a stabilizing network in the final membrane.

Diagram: Mechanistic Pathway

The following diagram illustrates the bifurcation between standard TR conversion and the crosslinking stabilization route.

TR_Mechanism cluster_legend Process Key Precursor HPI Precursor (Ortho-hydroxy Polyimide) X_Precursor Crosslinked Precursor (Amide/Ester Network) Precursor->X_Precursor Immersion (Protocol A) Therm_X Thermal Radical X-Link (Decarboxylation) Precursor->Therm_X Heat > 350°C (Protocol B) Chem_Agent Chemical Agent (e.g., XDA, Diol) Chem_Agent->X_Precursor TR_Polymer Final TR-PBO Membrane (Stabilized Network) X_Precursor->TR_Polymer TR Process (400-450°C) DABA_Unit DABA Comonomer (Carboxylic Acid) DABA_Unit->Therm_X Therm_X->TR_Polymer Simultaneous Rearrangement key Blue: Starting Material | Green: Intermediate | Red: Thermal Event | Black: Final Product

Caption: Mechanistic pathways for stabilizing TR membranes. Protocol A (Green path) chemically modifies the precursor prior to heating. Protocol B (Red path) utilizes thermal decarboxylation during the TR heat ramp.

Part 2: Selection Guide for Crosslinking Agents

Select the agent based on your precursor chemistry and target gas pair.

Agent ClassSpecific ReagentTarget Functional GroupMechanismPros/Cons
Diamines p-Xylenediamine (XDA) Imide RingRing-opening to form diamides.Pros: High reactivity, proven plasticization resistance.Cons: Reduces permeability; amide bonds may degrade at very high TR temps.
Diols 1,4-Butanediol Carboxylic Acid (DABA)Esterification.Pros: Tunable chain length.Cons: Requires acid catalyst; ester bonds are thermally liable >350°C.
Thermal 3,5-Diaminobenzoic acid (DABA) None (Self-reaction)Decarboxylation-induced free radical coupling.Pros: No chemical solvents needed; happens in-situ during TR.Cons: Difficult to control degree of crosslinking precisely.
Silanes APTMS Imide/HydroxylSiloxane network formation.Pros: Increases inorganic character (hybrid).Cons: Complex phase separation issues.

Part 3: Protocol A - Chemical Crosslinking (XDA Immersion)

This protocol describes the post-synthesis modification of a HAB-6FDA polyimide precursor using p-Xylenediamine (XDA). This is the most robust method for enhancing selectivity and solvent resistance.

Reagents & Equipment[1][4]
  • Precursor Film: HAB-6FDA (or similar ortho-hydroxy polyimide), cast and dried.

  • Crosslinker: p-Xylenediamine (XDA) (Sigma-Aldrich, >99%).

  • Solvent: Methanol (MeOH) (HPLC Grade).

  • Equipment: Vacuum oven, glass petri dishes, orbital shaker.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 5% (w/v) solution of XDA in Methanol.

    • Note: Methanol is selected because it swells the polyimide precursor slightly, allowing the diamine to penetrate the matrix, but does not dissolve the polymer.

  • Immersion (Crosslinking Reaction):

    • Place the dried HPI precursor film into the XDA/MeOH solution.

    • Seal the container to prevent evaporation.

    • Agitate gently on an orbital shaker at room temperature (25°C) .

    • Duration:

      • Surface Modification: 10–30 minutes.

      • Bulk Crosslinking: 12–24 hours.[1]

    • Checkpoint: The film may undergo a color change (yellow to deep orange/brown) indicating amide formation.

  • Washing:

    • Remove film and wash 3x with fresh Methanol to remove unreacted XDA.

    • Critical: Failure to wash thoroughly will result in surface defects during the high-temperature TR step.

  • Drying:

    • Dry in a vacuum oven at 80°C for 12 hours to remove residual solvent.

  • Thermal Rearrangement (TR) Step:

    • Place the crosslinked precursor in a tube furnace under inert gas (Ar or N₂).

    • Ramp 1: 5°C/min to 300°C (Hold 1 hr) – Thermal imidization of any open rings.

    • Ramp 2: 5°C/min to 400°C–450°C (Hold 30–60 min) – TR conversion.

    • Cool to room temperature at <10°C/min.

Part 4: Protocol B - Thermal In-Situ Crosslinking (DABA)

This protocol relies on the copolymerization of a carboxyl-containing monomer (DABA) which undergoes decarboxylation at high temperatures, creating radical sites that crosslink polymer chains.

Reagents
  • Monomers: 6FDA (Dianhydride), HAB (3,3'-dihydroxy-4,4'-diamino-biphenyl), DABA (3,5-diaminobenzoic acid).

  • Solvent: NMP or DMAc.

Step-by-Step Methodology
  • Synthesis of Copolymer:

    • Synthesize the polyimide via standard two-step chemical imidization.

    • Molar Ratio: Adjust the HAB:DABA ratio. A common starting point is HAB:DABA = 3:2 or 4:1 .

    • Insight: Higher DABA content increases crosslinking density but may reduce the total fractional free volume because DABA lacks the "ortho-hydroxy" group required for the specific TR-PBO cavity formation.

  • Membrane Casting:

    • Cast the solution onto a glass plate; evaporate solvent at 80°C.

  • Thermal Treatment (The Crosslinking Event):

    • The crosslinking happens during the heat treatment.

    • Load film into furnace (Inert atmosphere).

    • Stage 1 (Drying): 100°C to 250°C.

    • Stage 2 (Decarboxylation/Crosslinking): Ramp to 350°C–375°C .

      • Mechanism:[3][4][5][6][7][8][9] At this temp, the -COOH groups on DABA eliminate CO₂, forming phenyl radicals that couple (crosslink).

    • Stage 3 (TR Conversion): Ramp to 425°C–450°C .

      • Mechanism:[3][4][5][6][7][8][9] The HAB-6FDA segments rearrange to PBO. The DABA crosslinks stabilize the matrix against collapse.

Part 5: Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

Gel Fraction (Solubility Test)

The simplest confirmation of crosslinking.

  • Method: Weigh the dry film (

    
    ). Immerse in a strong solvent (e.g., NMP or DMSO) that usually dissolves the precursor for 24 hours. Dry the remaining insoluble solid and weigh (
    
    
    
    ).
  • Calculation: Gel Fraction

    
    .
    
  • Target: >85% for effective bulk crosslinking.

FTIR Spectroscopy

Look for specific peak shifts indicating chemical changes.[10]

  • XDA Protocol: Appearance of amide peaks (1660 cm⁻¹) and reduction of imide peaks (1720 cm⁻¹) before the TR step. After TR, appearance of Benzoxazole characteristic bands (1050, 1480 cm⁻¹).

  • DABA Protocol: Disappearance of broad -OH/-COOH stretch (2500–3300 cm⁻¹) after decarboxylation.

Gas Permeation (Plasticization Test)
  • Method: Measure CO₂ permeability at increasing feed pressures (e.g., 5, 10, 20, 30 bar).

  • Success Criteria:

    • Uncrosslinked: Permeability increases sharply after ~10–15 bar (Plasticization point).

    • Crosslinked: Permeability remains stable or decreases slightly as pressure increases.

Experimental Workflow Diagram

Workflow Start Polymer Synthesis (HAB-6FDA-DABA or HAB-6FDA) Cast Membrane Casting (Solvent Evaporation) Start->Cast Decision Select Crosslinking Route Cast->Decision RouteA Route A: Chemical (Immersion in XDA/MeOH) Decision->RouteA High Selectivity Needed RouteB Route B: Thermal (In-situ Decarboxylation) Decision->RouteB One-Pot Process TR_Step Thermal Rearrangement (400°C - 450°C) RouteA->TR_Step RouteB->TR_Step Validation Validation: 1. Gel Fraction (NMP) 2. CO2 Isotherms (30 bar) TR_Step->Validation

Caption: Operational workflow for generating crosslinked TR membranes. Route A involves a wet-chemistry step; Route B integrates crosslinking into the thermal annealing schedule.

References

  • Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions." Science. Link

  • Han, S. H., et al. (2010). "Thermally Rearranged (TR) Polybenzoxazole Membranes with Excellent Gas Separation Performance." Journal of Membrane Science. Link

  • Staudt-Bickel, C., & Koros, W. J. (1999). "Improvement of CO2/CH4 separation characteristics of polyimides by chemical crosslinking." Journal of Membrane Science. Link

  • Wind, J. D., et al. (2003). "Solid-State Covalent Cross-Linking of Polyimide Membranes for Carbon Dioxide Plasticization Reduction." Macromolecules. Link

  • Krull, F., et al. (2008). "Crosslinking of polyimide membranes for gas separation." Journal of Membrane Science. Link

Sources

Method

Application Note: Precision O-Alkylation of 2,4,6-Trihydroxyacetophenone with Allyl Bromide

This Application Note is designed for research chemists and drug development professionals. It prioritizes mechanistic understanding, reproducibility, and high-purity isolation of regioselective derivatives.[1] Part 1: S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It prioritizes mechanistic understanding, reproducibility, and high-purity isolation of regioselective derivatives.[1]

Part 1: Strategic Analysis & Mechanistic Insight[1]

The alkylation of 2,4,6-trihydroxyacetophenone (THAP) presents a classic challenge in chemoselectivity due to the presence of three phenolic hydroxyl groups with distinct electronic environments.

The Chelation Effect

The core challenge—and opportunity—lies in the intramolecular hydrogen bonding (H-bonding) inherent to the THAP structure.

  • 2-OH and 6-OH: These hydroxyls form strong intramolecular H-bonds with the carbonyl oxygen.[1] This "chelation" significantly reduces their acidity (pKa > 10) and nucleophilicity, effectively "masking" them under mild conditions.[1]

  • 4-OH: Located para to the acetyl group, this hydroxyl is free from chelation.[1] It is significantly more acidic (pKa ~7–8) and nucleophilic.[1]

Implication for Protocol Design:

  • For Mono-alkylation (4-O-allyl): We utilize weak bases (e.g.,

    
    , 
    
    
    
    ) and stoichiometric control to target the 4-OH exclusively.[1]
  • For Exhaustive Alkylation (Tri-O-allyl): We must disrupt the H-bonding network using polar aprotic solvents (DMF) and stronger bases or higher temperatures to force alkylation at the 2,6-positions.[1]

Reaction Pathway & Side Reactions

The reaction with allyl bromide is a Williamson Ether Synthesis (


).[1] However, allyl phenyl ethers are precursors for the Claisen Rearrangement .[1]
  • Risk: Heating O-allyl products >150°C (or prolonged reflux in high-boiling solvents) can trigger a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho carbon (C-alkylation).[1]

  • Control: Protocols must strictly control temperature to favor kinetic O-alkylation over thermodynamic C-alkylation.

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-O-Allyl-2,6-dihydroxyacetophenone

Objective: High-yield isolation of the mono-alkylated product with minimal purification.

Materials
  • Substrate: 2,4,6-Trihydroxyacetophenone (THAP) [MW: 168.15][1][2]

  • Electrophile: Allyl Bromide [MW: 120.98, d: 1.398]

  • Base: Cesium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    , anhydrous)
  • Solvent: Acetonitrile (MeCN) or Acetone (Dry)

Workflow
  • Activation: In a flame-dried round-bottom flask, dissolve THAP (1.0 equiv, 10 mmol, 1.68 g) in dry MeCN (50 mL).

  • Deprotonation: Add

    
     (1.2 equiv, 12 mmol, 2.33 g).
    
    • Note:

      
       is preferred for higher regioselectivity due to the "Cesium Effect" (increased solubility and loose ion pairing), but anhydrous 
      
      
      
      is a viable, cost-effective alternative.[1]
  • Addition: Add Allyl Bromide (1.1 equiv, 11 mmol, 0.95 mL) dropwise via syringe over 5 minutes.

  • Reaction: Heat to 60°C (oil bath) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: The 4-OH reacts within 2–4 hours.[1] Prolonged heating may lead to minor di-alkylation.[1]

  • Quench & Workup:

    • Cool to room temperature.[1] Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted base/phenoxide, then Brine (1 x 20 mL).

  • Purification: The crude solid is often >90% pure.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[1]

Expected Yield: 85–95% Data Profile: 4-O-allyl product shows loss of para-OH signal in NMR; retention of downfield chelated OH signals (~12-14 ppm).[1]

Protocol B: Exhaustive Synthesis of 2,4,6-Triallyloxyacetophenone

Objective: Complete alkylation of all three hydroxyl groups.[1]

Materials
  • Substrate: THAP (1.0 equiv)

  • Electrophile: Allyl Bromide (4.0 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 5.0 equiv) or Sodium Hydride (NaH, 4.0 equiv - requires strict anhydrous conditions)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide)[1]

Workflow
  • Setup: Use a 2-neck flask under Nitrogen atmosphere.

  • Dissolution: Dissolve THAP (10 mmol, 1.68 g) in DMF (40 mL).

  • Base Addition:

    • Method A (Standard): Add

      
       (50 mmol, 6.9 g).
      
    • Method B (Rapid): Carefully add NaH (60% dispersion, 40 mmol) at 0°C. Allow

      
       evolution to cease.[1]
      
  • Alkylation: Add Allyl Bromide (40 mmol, 3.46 mL) in one portion.

  • Reaction: Heat to 80°C.

    • Critical Control: Do not exceed 100°C to avoid Claisen rearrangement.[1]

    • Time: 6–12 hours (

      
      ) or 2–4 hours (NaH).[1]
      
  • Workup:

    • Pour mixture into ice-water (200 mL). The product should precipitate.[1][3]

    • Extract with Diethyl Ether or EtOAc (3 x 50 mL).[1]

    • Wash organic layer thoroughly with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash chromatography (SiO2, Hexane:EtOAc 10:1).

Part 3: Data Summary & Visualization[1]

Comparative Conditions Table
VariableProtocol A (Regioselective)Protocol B (Exhaustive)
Target Site 4-OH (Non-chelated)2,4,6-OH (All)
Stoichiometry 1.1 equiv Allyl Bromide4.0+ equiv Allyl Bromide
Base

or mild

Excess

or NaH
Solvent MeCN or Acetone (Polar Aprotic)DMF (Dipolar Aprotic)
Temp 60°C80°C
Key Risk Over-alkylation (if time > 6h)Claisen Rearrangement (if T > 100°C)
Reaction Logic Pathway (Graphviz)

G THAP 2,4,6-Trihydroxyacetophenone (Substrate) Mono 4-O-Allyl-2,6-dihydroxyacetophenone (Major Product - Protocol A) THAP->Mono 1.1 eq AllylBr CsHCO3/MeCN, 60°C (Kinetic Control) Tri 2,4,6-Triallyloxyacetophenone (Target - Protocol B) THAP->Tri 4.0 eq AllylBr NaH/DMF, 80°C (Thermodynamic Force) Bis 2,4-Di-O-allyl intermediate Mono->Bis Excess AllylBr Longer Time C_Alk C-Alkylated Side Products (Claisen Rearrangement) Mono->C_Alk Heat >120°C Bis->Tri Excess AllylBr DMF, 80°C Tri->C_Alk Heat >150°C

Caption: Reaction pathway showing kinetic control for 4-O-alkylation versus forcing conditions for exhaustive alkylation, with thermal risks highlighted.

Part 4: References

  • Regioselective Alkylation of 2,4-Dihydroxyacetophenones:

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1][4][5]

    • Source:Tetrahedron Letters, 2022, 95, 153755.[1][5]

    • Context: Establishes

      
      /MeCN as the superior system for selective para-alkylation.
      
    • [6]

  • General Synthesis & Biological Activity of THAP Derivatives:

    • Title: Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs.

    • Source:Molecules, 2014, 19(8), 11649-11659.[1]

    • Context: Provides baseline handling for THAP and protocols for prenylation/alkylation in acetone systems.

  • Mechanistic Insight on Chelation:

    • Title: Regioselective O-alkylation of 2-pyridones (Analogous chelation mechanics).[1]

    • Source:Chemical Communications, 2023, 59, 106-109.[1][7]

    • Context: Supports the theory of chelation-controlled regioselectivity in heterocyclic/phenolic systems.[1]

Sources

Application

Advanced Protocols for Regioselective Claisen Rearrangement of Allyl Aryl Ethers

Executive Summary & Strategic Importance Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Leads. The Claisen rearrangement of allyl aryl ethers is a cornerstone transformation for constructing C–C bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Leads.

The Claisen rearrangement of allyl aryl ethers is a cornerstone transformation for constructing C–C bonds in drug discovery, particularly for synthesizing o-allyl phenols—key precursors for benzofurans, chromans, and neoflavonoids. While the thermal variant is robust, it often requires harsh conditions (


) that degrade sensitive pharmacophores and suffer from poor regiocontrol (mixtures of ortho and para isomers).

This guide focuses on Catalytic Regioselective Variants using Lewis Acids (specifically Boron and Aluminum based) and mild Transition Metal catalysis (Gold(I)). These methods unlock:

  • Site-Selectivity: Exclusive ortho-targeting or "contrasteric" rearrangement.

  • Mild Conditions: Reaction temperatures as low as

    
     or Room Temperature (RT).
    
  • Stereoretention: Preservation of enantiopurity in chiral allyl chains via chair-like transition states.

Mechanistic Signaling Pathways

Understanding the divergence between thermal and catalytic pathways is critical for catalyst selection.

The Mechanistic Divergence
  • Thermal: Purely concerted [3,3]-sigmatropic shift. High energy barrier.

  • Lewis Acid (LA): Coordination to the ether oxygen lowers the LUMO of the allyl system, accelerating the rearrangement. Strong LAs (e.g.,

    
    ) can trigger a stepwise ion-pair mechanism, altering regioselectivity.
    
  • Gold(I): Acts as a

    
    -acid, activating the alkene/alkyne moiety, facilitating "dearomative" rearrangement under neutral conditions.
    

ClaisenMechanism Substrate Allyl Aryl Ether Coordination Catalyst Coordination (O-bound or u03C0-bound) Substrate->Coordination + Cat TS_Concerted Transition State (Chair-like [3,3]) Coordination->TS_Concerted Activation IonPair Tight Ion Pair (Stepwise) Coordination->IonPair Strong LA (e.g. BCl3) Intermediate Cyclohexadienone Intermediate TS_Concerted->Intermediate Rearrangement Product o-Allyl Phenol Intermediate->Product Tautomerization (Fast) IonPair->Intermediate

Figure 1: Mechanistic flow of Catalytic Claisen Rearrangement. Catalyst coordination lowers the activation energy of the [3,3]-shift.

Catalyst Selection Matrix

Select the appropriate protocol based on your substrate's sensitivity and desired outcome.

FeatureThermal / Microwave Lewis Acid (

,

)
Gold(I) (

)
Primary Mechanism Concerted [3,3]Charge-Accelerated [3,3]

-Activation / Dearomative
Temperature


to


(RT)
Regioselectivity Ortho (mixed if unblocked)Strictly Ortho Ortho (High fidelity)
Substrate Tolerance High (robust groups only)Low (Acid sensitive groups risk hydrolysis)Excellent (Tolerates esters, acetals)
Key Reagent Solvents (Decalin, DMA)

equiv


Au catalyst

Detailed Experimental Protocols

Protocol A: Regioselective Low-Temperature Rearrangement ( )

Best for: Simple aryl ethers, resorcinol derivatives, and substrates requiring strict ortho positioning without thermal migration. Mechanism: The strong oxophilicity of Boron coordinates the ether oxygen, inducing a charge-accelerated rearrangement at cryogenic temperatures.

Materials:

  • Substrate: Allyl aryl ether (1.0 equiv)

  • Reagent: Boron Trichloride (

    
    ), 1.0 M solution in Hexane or DCM.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane.

  • Quench: Sat.

    
     solution.[1]
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask or round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the allyl aryl ether (1.0 mmol) in anhydrous DCM (

    
    , 0.1 M concentration).
    
  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath.
    
    • Critical Note: Temperature control is vital. Higher temperatures during addition can lead to ether cleavage (dealkylation) rather than rearrangement.

  • Addition: Add

    
     solution (1.1 equiv) dropwise via syringe over 5–10 minutes.
    
    • Observation: The solution often turns yellow or dark red due to the formation of the boron-ether complex.

  • Reaction: Stir at

    
     for 1–2 hours.
    
    • Monitoring: Check TLC.[1][2][3] If starting material remains, allow the reaction to warm slowly to

      
       over 1 hour. Most resorcinol derivatives react fully at 
      
      
      
      .
  • Quench: Carefully quench the reaction at low temperature by adding sat.

    
     solution (
    
    
    
    ). Vigorous bubbling may occur.
  • Workup: Warm to room temperature. Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Gold(I)-Catalyzed Dearomative Rearrangement

Best for: Complex substrates, drug intermediates with acid-sensitive groups, and "dearomative" synthesis where the phenol ring is converted to a dienone. Mechanism:


-activation of the allyl olefin by cationic Au(I) triggers the rearrangement under neutral conditions.

Materials:

  • Substrate: Allyl aryl ether.[1][2][4][5][6]

  • Catalyst:

    
     (Triphenylphosphine gold(I) bis(trifluoromethanesulfonyl)imide) or Gagosz catalyst.
    
  • Loading:

    
    .
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Setup: In a clean vial or flask, dissolve the substrate (0.5 mmol) in DCE (

    
    , 0.2 M).
    
  • Catalyst Addition: Add

    
     (
    
    
    
    ) in one portion.
    • Note: The reaction is generally insensitive to air/moisture compared to

      
      , but anhydrous conditions are recommended for reproducibility.
      
  • Reaction: Stir at Room Temperature (

    
    ) .
    
    • Optimization: If sluggish, heat to

      
      .
      
  • Monitoring: Reaction is typically fast (

    
     hours). Monitor consumption of starting ether.
    
  • Workup: Filter the mixture through a short pad of silica or Celite to remove the gold catalyst. Rinse with DCM/Ether.

  • Concentration: Evaporate solvent to yield the crude product (often high purity).

Workflow & Decision Logic

Use this logic flow to determine the optimal experimental path for your specific molecule.

Workflow Start Start: Allyl Aryl Ether CheckSens Acid Sensitive Moieties? (Acetals, Epoxides, Silyl ethers) Start->CheckSens GoldPath Use Gold(I) Protocol (Ph3PAuNTf2, RT) CheckSens->GoldPath Yes CheckRegio Need Strict Ortho/Low Temp? CheckSens->CheckRegio No BCl3Path Use BCl3 Protocol (-78°C, DCM) CheckRegio->BCl3Path Yes (High Selectivity) ThermalPath Use Thermal/Microwave (200°C, NMP/Decalin) CheckRegio->ThermalPath No (Thermodynamic Control)

Figure 2: Decision Tree for Catalyst Selection based on substrate functionality and regiochemical requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ether Cleavage (Dealkylation) Lewis Acid too strong or Temp too high.Use Protocol A at strictly

. Switch to weaker LA like

.
Para-Migration Ortho positions blocked or thermodynamic equilibration.Use Kinetic control (

,

) to force ortho or trap the dienone intermediate.
Cyclization (Benzofuran) Spontaneous cyclization of o-allyl phenol.This is often desired. If not, avoid acidic workup and store product in non-polar solvents.
No Reaction (Gold) Catalyst deactivation or steric bulk.Increase loading to

. Switch solvent to Nitromethane (

) to stabilize cationic intermediates.

References

  • Gold(I)

    • Title: Gold(I) Catalyzed Dearomative Claisen Rearrangement of Allyl, Allenyl Methyl, and Propargyl Aryl Ethers
    • Source: Organic Letters (2017)
    • URL:[Link]

  • Boron Trichloride Medi

    • Title: Regioselective boron trichloride-mediated aromatic Claisen rearrangement of resorcinol allyl ethers[4][7][8]

    • Source: Tetrahedron Letters (2005)[4]

    • URL:[Link]

  • Lewis Acid C

    • Title: Development of a New Lewis Acid-C
    • Source: Journal of the American Chemical Society (1999)[9]

    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers[2]

    • Source: International Journal of Chemical Sciences (2009)[2]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Light-Sensitive Acetophenone Derivatives

Topic: Stability, Storage, and Handling Protocols Status: Operational | Audience: R&D, QC, and Synthetic Chemists[1] Introduction: The Stability Paradox Acetophenone derivatives are synthetic workhorses, yet they present...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Status: Operational | Audience: R&D, QC, and Synthetic Chemists[1]

Introduction: The Stability Paradox

Acetophenone derivatives are synthetic workhorses, yet they present a distinct stability paradox: they are chemically robust enough to serve as pharmaceutical intermediates but photochemically fragile due to their chromophores. The ketone moiety, conjugated with the aromatic ring, undergoes


 transitions upon exposure to UV and visible light, leading to radical formation via Norrish Type I and II cleavage .

This guide is designed not just to tell you what to do, but to explain the causality of degradation so you can implement self-validating storage systems.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify if your sample is already compromised.

Q1: My white crystalline acetophenone derivative has turned pale yellow. Is it still usable?

Diagnosis: Likely Photodimerization or Quinoid Formation . Technical Insight: The yellowing is often due to the formation of trace conjugated impurities (e.g., dypnones or oligomers) caused by radical coupling after photo-excitation.

  • Action: Perform a TLC (Thin Layer Chromatography) check.

    • Pass: If the impurity spot is faint (<1% by visual estimation) and your application is synthesis, it is likely usable.

    • Fail: If the spot is distinct or streaks, recrystallization is required.

  • Critical Note: For bioassays, discard the sample. Even trace photo-byproducts can act as pan-assay interference compounds (PAINS).

Q2: Upon opening the storage vial, I detect a sharp, almond-like odor different from the original aromatic smell. What happened?

Diagnosis: Oxidative Cleavage (Benzaldehyde formation). Technical Insight: In the presence of light and oxygen, the acyl group can be cleaved, oxidizing the benzylic position to form benzaldehyde (almond odor) and benzoic acid.

  • Action: Check pH. Dissolve a small amount in neutral water/methanol. If pH < 5, benzoic acid has formed.

  • Remediation: Liquid samples must be redistilled. Solid samples should be washed with mild bicarbonate solution during workup.

Q3: My compound is a liquid at room temperature. Can I store it in clear glass if I wrap it in foil?

Answer: Conditional No. Reasoning: Foil is a physical barrier but not a seal. It does not prevent oxygen exchange. Liquid acetophenones are more prone to diffusion-controlled oxidation than solids.

  • Protocol: Transfer to an amber vial with a PTFE-lined septum cap . Purge the headspace with Argon (see Protocol A below). Foil is a secondary defense, not a primary one.

Module 2: Mechanism of Failure (The "Why")

Understanding the degradation pathway is essential for prevention. The following diagram illustrates the Norrish Cleavage pathways that occur when acetophenones absorb photons.

Photodegradation Start Acetophenone Derivative (Ground State S0) Excitation UV/Vis Absorption (n -> pi*) Start->Excitation hv Triplet Excited Triplet State (T1) Excitation->Triplet ISC (Intersystem Crossing) Type1 Norrish Type I (Alpha-Cleavage) Triplet->Type1 Favored in gas phase or alpha-substituents Type2 Norrish Type II (Gamma-H Abstraction) Triplet->Type2 Favored if gamma-H is present Radicals1 Acyl + Phenyl Radicals Type1->Radicals1 Biradical 1,4-Biradical Type2->Biradical Prod1 Benzaldehyde / CO / Toluene Radicals1->Prod1 Oxidation/Recomb Prod2 Cyclobutanol Derivatives (Cyclization) Biradical->Prod2 Cyclization Prod3 Fragmentation Products (Enols/Alkenes) Biradical->Prod3 Cleavage

Figure 1: Photochemical degradation pathways of Acetophenone derivatives. Note that Type II cleavage requires an alkyl chain with a gamma-hydrogen.

Module 3: Storage Protocols (Prevention)

Data Table 1: Container Efficacy & Cutoff Wavelengths

Select the right vessel to block the excitation wavelength (typically 300–400 nm for acetophenones).

Container TypeCutoff Wavelength (

)
Protection LevelRecommended Use
Clear Borosilicate ~300 nmLowNEVER for long-term storage.
Amber Glass (Type 1) ~450 nmHighStandard for all solid/liquid storage.
Aluminum Foil Wrap N/A (Opaque)CompleteEmergency transport or secondary layer.
Red Low-Actinic ~600 nmMaximumHighly substituted/conjugated derivatives.
Protocol A: The Inert Gas Overlay (Self-Validating)

For liquid derivatives or long-term solid storage.

  • Preparation: Select a vial with a screw cap and a PTFE/Silicone septum .

  • Transfer: Place the acetophenone derivative inside.

  • Purge:

    • Insert a needle connected to an Argon (or Nitrogen) line through the septum.

    • Insert a second "vent" needle to allow air to escape.

    • Flow gas for 60 seconds (Validation: You should feel gentle flow from the vent needle).

  • Seal: Remove the vent needle first, then the gas needle. This creates a slight positive pressure, preventing air ingress.

  • Validation Check: If the septum is slightly domed outward, positive pressure is maintained.

Protocol B: The "Thaw-Use-Refreeze" Cycle

Improper thawing causes condensation, leading to hydrolysis.

  • Remove vial from freezer (-20°C).

  • Wait: Allow the vial to reach room temperature before opening (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the chemical.

  • Dispense quickly under low light (see Handling).

  • Purge headspace (Protocol A) and return to freezer immediately.

Module 4: Handling & Recovery

Safe Handling Environment

Acetophenones are sensitive to the UV component of fluorescent lab lights.

  • Immediate Fix: Lower the sash of the fume hood and tape a sheet of amber UV-filtering film or simple orange cellophane over the glass.

  • Alternative: Work with the lab lights off, using a desk lamp equipped with a Red LED bulb .

Decision Tree: Storage Logic

Follow this logic flow to determine the storage requirements for your specific derivative.

StorageLogic Input New Sample State Physical State? Input->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Subst Substituents? Solid->Subst HighRisk High Risk Storage: Amber Vial + Argon -20°C Freezer Liquid->HighRisk Always Standard Standard Storage: Amber Vial Room Temp or 4°C Subst->Standard Simple (e.g., 4-Methyl) Subst->HighRisk Reactive (e.g., -OH, -NH2, -NO2)

Figure 2: Logic flow for determining storage stringency based on physical state and chemical substitution.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Authoritative text on Norrish Type I/II mechanisms).
  • Sigma-Aldrich. (2022). Acetophenone Safety Data Sheet (SDS). (Verifies storage recommendations and hazards).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Source for substituent effects on absorption shifts).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7410, Acetophenone. (Data on chemical stability and oxidation products).

  • University of Notre Dame Risk Management. (2022). Standard Operating Procedure for Handling Time Sensitive Chemicals. (General protocols for peroxide formers and light-sensitive materials).

Sources

Optimization

Technical Support Center: Optimizing the Claisen Rearrangement for Acetophenone Scaffolds

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Claisen rearra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Claisen rearrangement, specifically when applied to acetophenone-derived substrates. Our goal is to provide actionable troubleshooting advice and in-depth optimization protocols grounded in mechanistic principles to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What is the aromatic Claisen rearrangement and why is it useful for modifying acetophenones?

The aromatic Claisen rearrangement is a powerful, thermally-driven chemical reaction that forms a carbon-carbon bond.[1][2] It is a type of[3][3]-sigmatropic rearrangement where an allyl aryl ether isomerizes to form an ortho-allyl phenol.[4] The reaction proceeds through a concerted, intramolecular cyclic transition state.[1][5] For acetophenone derivatives, this reaction is invaluable for introducing an allyl group onto the aromatic ring, typically at the position ortho to the ether linkage. This modification is a key step in the synthesis of numerous natural products and pharmaceutical agents, allowing for the construction of complex molecular architectures.[6][7]

The general transformation is as follows: an allyl ether of a hydroxyacetophenone rearranges upon heating to produce an C-allyl hydroxyacetophenone. A critical subsequent step is the tautomerization of the intermediate dienone to restore the highly stable aromatic ring.[4][8][9]

Caption: The Aromatic Claisen Rearrangement Mechanism.

Q2: My yields are consistently low. What are the most common reasons for this with acetophenone substrates?

Low yields in the Claisen rearrangement of acetophenone derivatives typically stem from three primary issues:

  • Harsh Reaction Conditions: The classic thermal Claisen rearrangement often requires high temperatures (180-250 °C).[8][10] Many complex acetophenone substrates, particularly those relevant in drug development, are thermally sensitive and can decompose or undergo side reactions under these conditions.

  • Sub-optimal Solvent Choice: Solvent plays a crucial role in stabilizing the transition state. Using a non-polar solvent can slow the reaction, requiring even higher temperatures, while an inappropriate polar solvent might not provide the necessary stabilization or could participate in side reactions.[1][11]

  • Side Product Formation: If both ortho positions on the aromatic ring are blocked, the allyl group may migrate to the para position, leading to a mixture of products.[5][10] In some cases, particularly in non-polar solvents, radical dissociation and recombination pathways can compete with the desired concerted rearrangement.[11]

Troubleshooting Guide: Common Issues & Solutions
Q3: My reaction requires very high temperatures (>200 °C) and my starting material is decomposing. How can I lower the activation energy?

This is the most frequent challenge. The high activation energy of the uncatalyzed thermal rearrangement can be overcome by using a catalyst.

Solution: Employ Lewis Acid or Brønsted Acid Catalysis.

  • Causality (The "Why"): Lewis acids coordinate to the ether oxygen, increasing the polarization of the C-O bond and facilitating its cleavage. This coordination stabilizes the charge separation in the transition state, thereby lowering the overall activation energy and accelerating the reaction rate at significantly lower temperatures.[2][12] This approach is a cornerstone of modern Claisen rearrangement methodology.[12][13]

  • Recommended Action: Screen a variety of Lewis acids. Salts like Yb(OTf)₃, AlCl₃, and TiCl₄ have proven effective, often at catalytic loadings as low as 5-10 mol %.[12] Brønsted acids like trifluoroacetic acid have also been shown to be effective solvents that promote the reaction, sometimes even at room temperature.[5]

Table 1: Comparison of Methodologies for Accelerating the Claisen Rearrangement

Method Typical Conditions Advantages Disadvantages & Considerations
Thermal 180-250 °C, Neat or high-boiling solvent Simple setup, no catalyst contamination. High energy input; potential for substrate decomposition; low yields for sensitive substrates.[14]
Lewis Acid Catalysis 0-80 °C, 5-10 mol% catalyst (e.g., TiCl₄, Yb(OTf)₃) Dramatically lower temperatures; high yields; excellent stereocontrol.[12] Requires anhydrous conditions; catalyst may need to be screened; potential for catalyst-substrate incompatibility.
Microwave-Assisted 100-180 °C, 5-30 min Drastic reduction in reaction time; often leads to higher yields and cleaner reactions.[15][16] Requires specialized equipment; optimization of power level and time is necessary.

| "On Water" | 80-100 °C, vigorous stirring | Green chemistry approach; rate acceleration due to hydrophobic effects and H-bonding at the interface.[17][18] | Substrate must be insoluble in water; may not be suitable for all substrates. |

Q4: The reaction is sluggish and incomplete even after prolonged heating. Could my solvent be the issue?

Absolutely. Solvent effects are significant in the Claisen rearrangement.

Solution: Optimize Your Solvent System.

  • Causality (The "Why"): The rearrangement proceeds through a highly ordered and somewhat polar cyclic transition state.[1] Polar solvents, especially those capable of hydrogen bonding, can stabilize this transition state more effectively than non-polar solvents, thus accelerating the reaction.[4][17] Studies have shown rate accelerations of up to 100-fold when switching from non-polar to polar solvents.[14][18]

  • Recommended Action:

    • Switch to a High-Boiling Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or sulfolane are excellent choices. They are polar enough to stabilize the transition state but do not interfere with the reaction.[1][11]

    • Consider Polar Protic Solvents: An ethanol/water mixture can provide a significant rate enhancement due to strong hydrogen-bonding interactions.[1]

    • Evaluate "On Water" Conditions: For water-insoluble substrates, performing the reaction in a heated aqueous suspension can lead to remarkable rate increases. This is attributed to the hydrophobic effect and the unique hydrogen-bonding environment at the oil-water interface that preferentially stabilizes the transition state.[17]

Q5: I am getting a mixture of ortho and para products. How can I improve regioselectivity?

The inherent mechanism of the aromatic Claisen rearrangement strongly favors migration to the ortho position. Para-product formation is typically a secondary process.

Solution: Analyze Your Substrate and Reaction Pathway.

  • Causality (The "Why"): If both ortho positions are blocked by other substituents, the allyl group cannot migrate there directly. In such cases, the allyl group first rearranges to the ortho position to form the dienone intermediate, which then cannot tautomerize. This intermediate can then undergo a second[3][3]-sigmatropic rearrangement (a Cope rearrangement) to move the allyl group to the para position, after which rearomatization can occur.[10]

  • Recommended Action: This is a substrate-dependent issue. If your substrate has both ortho positions blocked, para-rearrangement is expected. If only one ortho position is blocked, the reaction should proceed selectively to the vacant one. If you are observing para product with a free ortho position, it may indicate a non-concerted, radical-based mechanism is competing. In this case, switching to a more polar solvent or employing Lewis acid catalysis can favor the desired concerted pathway.[11]

Caption: Troubleshooting workflow for low-yield Claisen rearrangements.

Advanced Optimization Protocol
Protocol 1: Lewis Acid-Catalyzed Claisen Rearrangement of 4-(Allyloxy)acetophenone

This protocol describes a general procedure for improving the yield of the Claisen rearrangement on a model acetophenone substrate using Ytterbium triflate [Yb(OTf)₃] as a catalyst.

Materials:

  • 4-(Allyloxy)acetophenone (1.0 eq)

  • Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] (0.1 eq, 10 mol%)

  • Dichloromethane (DCM), anhydrous (to make 0.2 M solution)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard glassware for work-up and purification

  • Saturated aq. NaHCO₃, brine, anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Setup: Add 4-(Allyloxy)acetophenone (e.g., 1.76 g, 10 mmol) and a magnetic stir bar to a dry 100 mL round-bottom flask.

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM (50 mL) via syringe to dissolve the starting material.

  • Catalyst Addition: To the stirring solution at room temperature, add Yb(OTf)₃ (e.g., 0.62 g, 1 mmol) in one portion.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 40 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-allyl-4-hydroxyacetophenone.

Self-Validation: The success of this protocol is validated by the significant decrease in reaction temperature and time compared to the thermal equivalent, and a marked increase in isolated yield, typically from <40% to >80%.

References
  • [Yoon, T. P., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[3][3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(46), 13662-13663.]([Link])

  • [Recent Advances in Catalytic[3][3]-Sigmatropic Rearrangements. MDPI.]([Link])

Sources

Troubleshooting

Technical Support Center: O-Allyl Byproduct Management

Topic: Strategies for the Prevention, Conversion, and Removal of O-Allylated Byproducts Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist Executive Summary In pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Prevention, Conversion, and Removal of O-Allylated Byproducts Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist

Executive Summary

In palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) and general alkylation of phenols or enols, a common failure mode is the formation of O-allylated ethers (kinetic or hard-nucleophile products) instead of the desired C-allylated products (thermodynamic or soft-nucleophile products). Because these species are constitutional isomers, their separation by standard silica chromatography is often trivial or impossible due to identical ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 values.

This guide provides a three-tiered solution matrix:

  • Diagnostic & Prevention: Tuning reaction parameters (HSAB theory) to favor C-selectivity.

  • Chemical Remediation: Converting O-isomers to C-isomers (Claisen) or chemically excising them (Deallylation).[1]

  • Chromatographic Separation: Using Argentation Chromatography (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    /Silica) to exploit 
    
    
    
    -complexation differences.

Module 1: Diagnostic & Prevention (The "Why")

Before attempting purification, you must understand the mechanistic origin of the byproduct to prevent recurrence. The selectivity between C- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.

Root Cause Analysis
  • The Nucleophile: Phenoxides and enolates are ambident nucleophiles.[1] The Oxygen terminus is "hard" (high charge density), while the Carbon terminus is "soft" (polarizable).

  • The Metal Center: In Pd-catalyzed reactions, the

    
    -allyl palladium complex is soft. However, if the metal center is sterically crowded or the nucleophile is too "hard," the nucleophile may attack the metal first (reductive elimination), often favoring O-allylation.
    
  • Solvent Solvation: Polar aprotic solvents (DMF, DMSO) effectively solvate cations (

    
    , 
    
    
    
    ), leaving the "hard" oxygen anion "naked" and highly reactive, promoting O-attack.
Optimization Protocol

To shift the equilibrium toward C-allylation:

  • Solvent Switch: Use less polar solvents (THF, Toluene) or protic solvents (alcohols) which hydrogen-bond to the oxygen, shielding it and forcing reaction at the softer carbon center.

  • Ligand Tuning: Use bidentate phosphine ligands with a large bite angle (e.g., dppf, DPEphos).[1] These facilitate reductive elimination at the carbon center.[1]

  • Counter-ion Control: Use Lithium bases (LiHMDS).[1] The tight Li-O bond masks the oxygen, favoring C-alkylation.

Module 2: Chemical Remediation (The "Fix")

If you already have a mixture, chemical modification is often more efficient than difficult chromatography.[1]

Workflow Decision Matrix

RemediationLogic Start Mixture: C-Allyl (Product) + O-Allyl (Byproduct) CheckOrtho Is the ortho-position (to Oxygen) open on the aromatic ring? Start->CheckOrtho Claisen Strategy A: Claisen Rearrangement (Convert Waste to Treasure) CheckOrtho->Claisen Yes (Ortho Open) Deallyl Strategy B: Pd-Catalyzed Deallylation (Excise the Byproduct) CheckOrtho->Deallyl No (Ortho Blocked) Heat Heat to 180-200°C (NMP/DMA) Claisen->Heat PdScav Pd(PPh3)4 + Scavenger (Morpholine/NDMBA) Deallyl->PdScav ResultA Result: 100% C-Allyl Product Heat->ResultA ResultB Result: C-Allyl + Phenol (Separable by Acid/Base Extraction) PdScav->ResultB

Figure 1: Decision matrix for treating O-allylated byproducts based on substrate substitution patterns.

Protocol A: Claisen Rearrangement

Applicability: Use when the O-allyl ether is attached to an aromatic ring with an open ortho position. This thermal [3,3]-sigmatropic rearrangement converts the unwanted O-isomer into the desired C-isomer (or a useful isomer).

  • Solvent: Dissolve mixture in a high-boiling solvent (N,N-dimethylaniline, NMP, or o-dichlorobenzene).

  • Conditions: Heat to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in a sealed tube. Microwave irradiation often accelerates this from hours to minutes.
    
  • Outcome: The O-allyl group migrates to the ortho-carbon, restoring the phenol.

Protocol B: Palladium-Catalyzed Deallylation

Applicability: Use when the O-allyl species is dead weight and needs to be removed. This method cleaves the allyl group, reverting the byproduct to the starting phenol (which is much more polar and separable).

Reagents:

  • Catalyst:

    
     (1-5 mol%)
    
  • Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine (2-3 equivalents). Note: The scavenger is critical to sponge up the

    
    -allyl complex and prevent recombination.
    

Step-by-Step:

  • Dissolve the crude mixture in dry

    
     or THF under inert atmosphere (
    
    
    
    /Ar).
  • Add the scavenger (NDMBA is preferred for speed; Morpholine is cheaper).[1]

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . The solution usually turns yellow/orange.[1]
    
  • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC.[1][2] The O-allyl spot should disappear, replaced by the baseline phenol spot.

  • Workup: Wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (to remove NDMBA byproducts) or dilute HCl (if using morpholine). The organic phase retains your desired C-allylated product, while the cleaved phenol can be removed via basic extraction if acidic enough.
    

Module 3: Chromatographic Separation (The "Cleanup")

If chemical modification is not possible, you must rely on physical separation.[1] Standard silica gel interacts with polar functional groups.[1] Since O- and C-allyl isomers often have identical polarity, you must separate based on alkene accessibility using Argentation Chromatography.[1]

Mechanism: -Complexation

Silver ions (


) form reversible 

-complexes with alkenes.
  • O-Allyl ethers: The double bond is often more sterically accessible and electron-rich (donated electron density from oxygen).

  • C-Allyl products: The double bond is often more sterically hindered or electronically distinct.

  • Result: The species with the stronger

    
     interaction elutes slower.
    
Protocol: Preparation of 10% Silica Gel

Note: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 is light-sensitive and stains skin black. Wear gloves and work quickly.
  • Weighing: For every 100g of Silica Gel (standard 60 Å, 40-63 µm), weigh 10g of Silver Nitrate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolution: Dissolve the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in minimal Acetonitrile (MeCN). Water can be used but is harder to remove; MeCN is preferred.
    
  • Slurry: Add the silica gel to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     solution. Add enough extra solvent to create a free-flowing slurry.
    
  • Evaporation: Rotary evaporate the slurry in a flask wrapped in aluminum foil (to block light). Use a water bath at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Drying: Once the solvent is removed, dry the resulting powder under high vacuum for 2 hours.

  • Usage: Pack the column as normal. Use non-polar mobile phases (Hexane/EtOAc) initially.[1] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     will retain alkenes significantly, so you may need a more polar gradient than usual to elute your compounds.
    
Comparison of Methods
MethodSelectivity BasisProsCons
Standard Silica Polarity (Dipole)Cheap, standard.Fails for isomers (O- vs C-allyl).
AgNO3 Silica Alkene ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-coordination
High resolution for isomers.Expensive, light sensitive, messy.[1]
Claisen Rearr. Thermal [3,3]-shiftConverts waste to product.[1]Requires high heat; limited to ortho-open phenols.[1]
Pd-Deallylation Chemical CleavageHigh specificity.[1]Destroys the O-allyl group (loss of mass).

FAQ: Troubleshooting

Q: I tried the Claisen rearrangement, but my product decomposed. A: The high temperatures (


) required can degrade sensitive substrates. Try adding a Lewis Acid catalyst like 

or

, which can lower the activation energy, allowing the reaction to proceed at

.

Q: My AgNO3 column turned grey/black during the run. A: This is reduction of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 to metallic Silver (

), caused by light exposure or interaction with oxidizable amines/phenols. Wrap the column in foil. While unsightly, the separation often still works unless the silver is completely reduced.[1]

Q: Can I reuse the O-allyl byproduct after deallylation? A: The deallylation yields the parent phenol. You can recycle this phenol back into your original alkylation reaction, but you must optimize the conditions (see Module 1) to prevent the O-alkylation from happening again.

References

  • Tsuji-Trost Reaction Selectivity & Mechanism

    • Mechanism of the Tsuji-Trost Reaction: Hard vs Soft Nucleophiles.[1][3] Organic Chemistry Portal.[1][4]

  • Claisen Rearrangement

    • Claisen Rearrangement: Mechanism and Scope.[1] Chemistry LibreTexts.[1]

  • Palladium-Catalyzed Deallyl

    • Facile and Selective Deallylation of Allyl Ethers.[1][5] ResearchGate / Organometallics.[1]

  • Argentation Chrom

    • Silver Nitrate Impregnation of Preparative Silica Gel Columns.[1] Analytical Chemistry.[1]

Sources

Optimization

Technical Support Center: Stability of 4-allyloxy-2,6-dihydroxyacetophenone

Executive Summary: The Thermal Stability Paradox Users frequently report inconsistent melting points, unexpected chromatographic peaks, and "gummy" residues when handling 4-allyloxy-2,6-dihydroxyacetophenone . While chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Stability Paradox

Users frequently report inconsistent melting points, unexpected chromatographic peaks, and "gummy" residues when handling 4-allyloxy-2,6-dihydroxyacetophenone . While chemically stable at ambient temperatures, this compound exhibits a distinct thermal instability profile due to its specific structural motif—an allyl aryl ether with open ortho positions.

The primary stability threat is not random decomposition, but a predictable, concerted molecular reorganization known as the Claisen Rearrangement . This guide provides the diagnostic tools to distinguish between oxidative degradation and thermal rearrangement, ensuring the integrity of your experimental data.

Troubleshooting Guide (Q&A)

Issue 1: "My sample melted, resolidified, and then melted again at a higher temperature."

Diagnosis: You are observing an in situ Claisen Rearrangement during the melting point measurement.

  • The Science: The starting material (4-allyloxy-2,6-dihydroxyacetophenone) typically melts in the range of 130–150°C (depending on purity/polymorph). However, as the liquid phase reaches 170–200°C , the allyl group migrates from the oxygen at position 4 to the carbon at position 3 (or 5).

  • The Result: The new compound formed is 3-allyl-2,4,6-trihydroxyacetophenone . This product, having an additional free hydroxyl group and increased hydrogen bonding, typically has a higher melting point than the starting ether. The "resolidification" is the conversion to this more stable, higher-melting isomer.

Issue 2: "TLC shows a new, more polar spot after drying the compound in an oven."

Diagnosis: Thermal conversion to the C-allyl phenol derivative.

  • The Science: 4-allyloxy-2,6-dihydroxyacetophenone contains two hydroxyl groups and one ether linkage. Upon rearrangement, the ether linkage is cleaved, and a new C-C bond is formed, generating a third hydroxyl group (enolization of the intermediate dienone).

  • Observation: The product (3-allyl-2,4,6-trihydroxyacetophenone) is more polar due to the extra -OH group. On a normal-phase Silica TLC plate (e.g., Hexane:EtOAc), the new spot will appear below the starting material (lower R_f).

Issue 3: "The sample turned dark brown/black during recrystallization."

Diagnosis: Oxidative polymerization (Tarring).

  • The Science: Polyhydroxy acetophenones (resorcinol/phloroglucinol derivatives) are electron-rich and prone to oxidation, especially in solution at elevated temperatures or high pH.

  • Differentiation:

    • Rearrangement: Product is usually a clean, off-white to pale yellow solid; TLC shows a distinct single new spot.

    • Oxidation: Product is a dark tar; TLC shows a streak (baseline material) rather than a distinct spot.

Deep Dive: The Claisen Rearrangement Pathway

The following diagram illustrates the specific molecular transformation that occurs when 4-allyloxy-2,6-dihydroxyacetophenone is heated above 160°C. This is a [3,3]-sigmatropic rearrangement.

ClaisenRearrangement Start Reactant 4-allyloxy-2,6-dihydroxyacetophenone (2 OH groups) TS Transition State (Concerted [3,3]-Sigmatropic shift) Start->TS Heat (>160°C) Inter Intermediate 6-allyl-2,4-dihydroxy-3,5-cyclohexadienone (Unstable Keto Form) TS->Inter Allyl Migration Product Product 3-allyl-2,4,6-trihydroxyacetophenone (3 OH groups, More Polar) Inter->Product Tautomerization (Re-aromatization)

Figure 1: The irreversible thermal rearrangement pathway from the O-allyl ether to the C-allyl phenol.

Experimental Protocols

Protocol A: Assessing Thermal Stability

Use this protocol to verify if your drying or reaction conditions have compromised your sample.

Materials:

  • Silica Gel TLC Plates (F254)

  • Solvent System: Hexane:Ethyl Acetate (3:1 v/v)

  • UV Lamp (254 nm)

  • Reference Standard: Unheated 4-allyloxy-2,6-dihydroxyacetophenone

Step-by-Step:

  • Prepare Solutions: Dissolve 5 mg of the "suspect" (heated) sample in 1 mL of Methanol. Do the same for the "reference" (unheated) sample.

  • Spotting: Spot both solutions side-by-side on the TLC plate.

  • Elution: Run the plate in the Hexane:EtOAc (3:1) chamber until the solvent front reaches 80% of the plate height.

  • Visualization: Observe under UV light (254 nm).

    • Stable: Both lanes show a single spot at the same R_f (~0.5-0.6).

    • Rearranged: The suspect lane shows a major spot at a lower R_f (more polar) than the reference.

    • Degraded (Oxidized): The suspect lane shows streaking from the origin or a spot at the baseline.

Protocol B: Purification (Salvaging Oxidized Material)

If the sample has darkened but not rearranged, recrystallization can often restore purity.

  • Solvent Choice: Ethanol/Water (95:[1]5) or Toluene (if strictly anhydrous conditions are needed).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent. Do not boil for more than 5 minutes to avoid rearrangement.

  • Filtration: If dark particles persist, filter the hot solution through a pre-warmed glass frit or a pad of Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C).

  • Collection: Filter the crystals and wash with cold solvent.

  • Drying: Dry under high vacuum at room temperature (25°C). Do not use a drying oven >60°C.

Frequently Asked Questions (FAQs)

Q: What is the maximum safe temperature for drying this compound? A: We recommend drying at <60°C under high vacuum. While the rearrangement typically requires >160°C, long-term exposure to temperatures above 80°C can induce slow rearrangement or surface oxidation.

Q: Can I store this compound in solution? A: Short-term, yes. However, avoid protic solvents (like methanol) for long-term storage if traces of acid or base are present, as they can catalyze rearrangement or solvolysis. Store as a solid at -20°C, protected from light.

Q: Does the Claisen rearrangement happen in all solvents? A: It is faster in polar, phenolic solvents (like cresols) which stabilize the transition state, but it is primarily a thermal process that can occur in the melt (solvent-free) or in high-boiling solvents like decalin or diphenyl ether.

Q: Is the rearrangement reversible? A: No. The formation of the aromatic C-allyl derivative (re-aromatization step) provides a significant thermodynamic driving force, making the reaction effectively irreversible.

References

  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

  • Mauthner, F. (1934). Die Synthese von 2,6-Dihydroxy-acetophenon.[2][3] Journal für Praktische Chemie, 139, 290.[1] (Foundational synthesis of the core structure).

  • Organic Syntheses. (1941). 2,6-Dihydroxyacetophenone.[1][2][3][4][5][6][7] Org.[2][3][4] Synth. 21, 22.

  • PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone (Structural Analog Data). National Library of Medicine.

  • BenchChem. (2025).[8] Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes.

Sources

Troubleshooting

Troubleshooting low yields in furochromone ring closure

Technical Support Center: Furochromone Synthesis Welcome to the technical support center for furochromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furochromone Synthesis

Welcome to the technical support center for furochromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with furochromone ring closure reactions. Furochromones, such as the naturally occurring khellin and visnagin, are privileged scaffolds in drug discovery, but their synthesis can be fraught with difficulties leading to low yields.[1][2][3] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Troubleshooting Low Yields

Q1: My furochromone cyclization reaction has completely stalled. TLC analysis shows only unreacted starting material. What are the primary causes and how can I fix this?

Plausible Causes:

This is a common and frustrating issue that typically points to one of three areas: insufficient activation energy, poor reagent quality, or inherent substrate unreactivity.

  • Ineffective Catalyst or Reagent: The acid catalyst or oxidizing agent may be old, hydrated, or simply not potent enough for your specific substrate. Many cyclization reactions, such as the Simonis chromone cyclization, rely on powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or strong acids like polyphosphoric acid (PPA) to drive the reaction.[4][5] If these reagents have degraded, they will fail to activate the carbonyl groups required for electrophilic attack.

  • Insufficient Temperature: Ring closure reactions often have a significant activation energy barrier. The reaction may simply be too slow at the temperature you are running it.

  • Highly Impure Starting Materials: The purity of your precursor, such as a substituted 2-hydroxyacetophenone or a chalcone, is critical. Impurities from previous steps can chelate with catalysts or participate in side reactions, effectively halting the desired transformation.[6]

Troubleshooting Strategies:

  • Verify Reagent Quality: Use freshly opened or purified reagents. For hygroscopic catalysts like P₂O₅, AlCl₃, or PPA, ensure they have been stored in a desiccator. It is often best practice to use a fresh bottle if in doubt.

  • Incrementally Increase Temperature: While monitoring via TLC, gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can lead to decomposition (see Q2).

  • Purify the Precursor: Do not assume the purity of your starting material. Purify it via recrystallization or column chromatography and confirm its identity and purity by NMR and melting point analysis before proceeding. (See Protocol 1 ).

  • Switch to a Stronger Catalyst System: If milder acids are failing, consider moving to a more robust system. For example, if methanesulfonic acid is ineffective, a switch to PPA or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary.[7]

G

Q2: My reaction produces a low yield of the furochromone along with a complex mixture of byproducts. How can I improve selectivity and yield?

Plausible Causes:

The formation of multiple products indicates that either your starting material or product is unstable under the reaction conditions, or that alternative reaction pathways are competitive.

  • Reaction Conditions Too Harsh: High temperatures or overly strong acids can cause decomposition of sensitive functional groups on your substrate or the desired furochromone product.

  • Competitive Side Reactions: Depending on the synthetic route, several side reactions can occur. In Pechmann-type condensations, the formation of coumarin isomers can be a major issue.[4][5] In other cases, intermolecular reactions or polymerization can compete with the desired intramolecular cyclization. Ring-opening of the pyrone ring by nucleophiles is also a known side reaction for chromones.[8][9]

  • Substrate-Specific Issues: The electronic nature of your substrate is key. Strong electron-withdrawing groups can deactivate the aromatic ring, making the desired Friedel-Crafts-type cyclization difficult and requiring harsher conditions, which in turn promotes side reactions.[6] Conversely, highly activated phenols may be prone to over-reactivity.

Troubleshooting Strategies:

  • Optimize Reaction Temperature and Time: Run a matrix of experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor for the optimal balance between reaction rate and byproduct formation. An initial time-course study is invaluable.

  • Select a Milder Catalyst: If you are using a harsh catalyst like H₂SO₄ or AlCl₃, consider alternatives. Solid acid catalysts like Amberlyst-15 or zeolites can offer higher selectivity with easier workup.[10] For some substrates, milder Lewis acids or even iodine-based systems may be effective.[6]

  • Protect Sensitive Functional Groups: If your substrate contains other free hydroxyl or amino groups, they are likely interfering. Protect them with standard protecting groups (e.g., Benzyl, MOM, Boc) before attempting the cyclization.

  • Consider a Stepwise Approach: One-pot syntheses are elegant but often difficult to optimize. Consider a two-step procedure where you first synthesize and isolate an intermediate (e.g., a chalcone or a phenol ester), and then subject this purified intermediate to optimized cyclization conditions.[6]

G

Q3: My substrate contains electron-withdrawing groups (EWGs) and the yield is consistently poor. What adjustments should I make?

Plausible Causes:

Electron-withdrawing groups (like -NO₂, -CN, or -CF₃) on the phenolic ring deactivate it towards electrophilic aromatic substitution, which is the key C-C bond-forming step in many chromone syntheses. This makes the ring closure step significantly more difficult.

Troubleshooting Strategies:

  • Employ a More Powerful Catalyst System: Deactivated substrates require more forceful activation. This is a scenario where stronger acid systems are often necessary.

    • PPA (Polyphosphoric Acid): An excellent choice as it serves as both a strong acid catalyst and a dehydrating medium.

    • Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H): A very powerful superacid system for challenging cyclizations.

    • Triflic Anhydride (Tf₂O): Can be used to readily effect ring closure under specific conditions.[7]

  • Higher Reaction Temperatures: Along with a stronger catalyst, higher temperatures will be needed to overcome the activation barrier. Reactions may require heating to >100 °C.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective for difficult cyclizations by rapidly and efficiently heating the reaction mixture, often reducing reaction times and improving yields.[7]

  • Change the Synthetic Strategy: If direct cyclization is failing, consider a palladium-catalyzed approach, such as a carbonylative Sonogashira coupling or related cyclocarbonylation, which follows a different mechanistic pathway that may be less sensitive to substrate electronics.[11]

G

Key Parameters & Data Tables

For successful furochromone synthesis, careful selection of catalysts and solvents is paramount. The following tables provide a starting point for reaction optimization.

Table 1: Common Acid Catalysts for Chromone Ring Closure

Catalyst/ReagentTypeTypical ConditionsBest For...
Sulfuric Acid (H₂SO₄) Brønsted AcidConcentrated, 80-120 °CGeneral purpose, Pechmann condensations.[4][5]
Polyphosphoric Acid (PPA) Brønsted Acid/Dehydrating80-150 °C, neatDeactivated substrates, Simonis cyclizations.[7]
Phosphorus Pentoxide (P₂O₅) Dehydrating AgentHigh Temp, often with PPADriving Simonis cyclization towards chromones over coumarins.[4][5]
Aluminum Chloride (AlCl₃) Lewis AcidAnhydrous solvent (e.g., DCE), 0 °C to refluxFriedel-Crafts type cyclizations.
Amberlyst-15 / Zeolites Solid AcidReflux in various solventsMilder conditions, easier workup, improved selectivity.[10]
Iodine (I₂) Oxidant/Lewis AcidDMSO, 100-140 °COxidative cyclization of chalcone precursors.[6]

Table 2: Solvent Selection Guide for Furochromone Synthesis

SolventPolarityBoiling Point (°C)Use Case & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent for I₂-mediated oxidative cyclizations; high BP allows for high temps.
Toluene / Xylene Nonpolar111 / ~140Good for reactions requiring azeotropic removal of water.
Dioxane Polar Aprotic101Common solvent for various acid-catalyzed reactions.
Ethanol / Acetic Acid Polar Protic78 / 118Often used in classical Pechmann condensations, but can interfere in some routes.
Solvent-Free N/AN/AOften used with PPA or under microwave conditions to increase reaction concentration and rate.[10]

Experimental Protocols

Protocol 1: Purification of 2'-Hydroxychalcone Precursor

Objective: To ensure the starting material for oxidative cyclization is free of impurities from the initial Claisen-Schmidt condensation.

Materials:

  • Crude 2'-hydroxychalcone

  • Ethanol or Methanol (recrystallization grade)

  • Silica gel (for column chromatography, if needed)

  • Hexanes/Ethyl Acetate solvent system

Procedure (Recrystallization):

  • Dissolve the crude chalcone in a minimum amount of boiling ethanol or methanol in an Erlenmeyer flask.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for another 2-3 minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

  • Confirm purity by ¹H NMR (checking for absence of starting aldehyde/ketone signals) and measure the melting point (a sharp melting point indicates high purity).

Protocol 2: Small-Scale Parallel Screening of Reaction Conditions

Objective: To efficiently identify the optimal catalyst and temperature for a problematic ring closure reaction.

Materials:

  • Purified precursor

  • Array of catalysts (e.g., PPA, H₂SO₄, Amberlyst-15, I₂)

  • Array of solvents (e.g., Toluene, DMSO, Dioxane)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or parallel synthesizer

Procedure:

  • To each of 4-6 labeled reaction vials, add an exact amount of the purified precursor (e.g., 25 mg, 0.1 mmol).

  • To each vial, add the chosen solvent (e.g., 1 mL).

  • To each vial, add a different catalyst or a different loading of the same catalyst. For example:

    • Vial 1: H₂SO₄ (2 equivalents)

    • Vial 2: PPA (10x by weight)

    • Vial 3: I₂ (1.2 equivalents) in DMSO

    • Vial 4: Amberlyst-15 (50 mg) in Toluene

  • Seal the vials and place them in a heating block set to a moderate starting temperature (e.g., 80 °C).

  • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench it, and spot on a TLC plate.

  • Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the desired product spot across the different conditions.

  • Based on the TLC results, scale up the most promising condition or use the information to design a further optimization matrix (e.g., testing different temperatures for the best catalyst).

References

  • Wikipedia. Pechmann condensation. [Link]

  • ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. [Link]

  • ResearchGate. Coumarins Preparation by Pechmann Reaction Under Ultrasound Irradiation. Synthesis of Hymecromone as Insecticide Intermediate | Request PDF. [Link]

  • PubMed. Synthesis, reactions and biological activities of furochromones: a review. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Reactions and Biological Activities of Furochromones: A Review | Request PDF. [Link]

  • Organic Reactions. The Pechmann Reaction. [Link]

  • PubMed Central. Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • ResearchGate. Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions | Request PDF. [Link]

  • ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. [Link]

  • Semantic Scholar. Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones and heteroannulated pyranochromenes. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry? [Link]

  • MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]

  • Royal Society of Chemistry. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

Case ID: PUR-4-O-ALLYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Protocol & Troubleshooting for 4-O-Allyl-2,6-dihydroxyacetophenone Case Overview & Molecule Specificati...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4-O-ALLYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Protocol & Troubleshooting for 4-O-Allyl-2,6-dihydroxyacetophenone

Case Overview & Molecule Specifications[1][2][3]

You are attempting to purify 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (also known as 4-O-allyl-2,6-dihydroxyacetophenone). This compound is a critical intermediate, often used in the synthesis of prenylated flavonoids (e.g., sophoraflavanone G analogs) via Claisen rearrangement.

Physicochemical Profile
PropertySpecificationTechnical Note
CAS Registry 35028-03-6Verify against isomer 23226-84-8 (2-allyloxy).
Melting Point ~95–98°CCritical: If your crude melts <80°C, solvent entrainment or significant impurities are present.
Solubility Soluble in hot EtOH, MeOH, EtOAc.Poorly soluble in cold water and hexanes.
Key Risk Thermal Instability Prolonged heating >150°C triggers Claisen Rearrangement , migrating the allyl group to the C-3 position.

The Standard Protocol (The "Happy Path")

Based on the polarity provided by the 2,6-dihydroxy motif and the lipophilicity of the allyl chain, the most robust solvent system is Aqueous Ethanol (EtOH/H₂O) .

Reagents Required[4][5]
  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Antisolvent)

  • Activated Charcoal: (Optional, for decolorization)

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60-70°C) to dissolve the solid.

    • Expert Tip: Do not boil aggressively. Keep temperature well below 100°C to prevent allyl migration.

  • Decolorization (Conditional):

    • If the solution is dark brown/red (oxidized phenols), cool slightly, add 1-2% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Setup:

    • While keeping the solution hot (but not boiling), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel).

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold 50% EtOH/Water.

    • Dry under vacuum at 40°C. Do not oven dry >60°C.

Visualizations

Workflow Diagram

RecrystallizationWorkflow Start Crude 4-O-Allyl Derivative Dissolve Dissolve in min. hot EtOH (60-70°C) Start->Dissolve CheckColor Is solution dark/oxidized? Dissolve->CheckColor Charcoal Add Charcoal -> Hot Filter (Celite) CheckColor->Charcoal Yes AddWater Add warm H2O dropwise until turbid CheckColor->AddWater No Charcoal->AddWater Clear Add drops of EtOH to clear turbidity AddWater->Clear Cool Slow Cool to RT then Ice Bath (0°C) Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold 50% EtOH/H2O Filter->Wash Dry Vacuum Dry (<40°C) Wash->Dry End Pure Crystals Dry->End

Caption: Standard Operating Procedure for the purification of 4-O-allyl-2,6-dihydroxyacetophenone.

Troubleshooting Guide (Diagnostics)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[1] Root Cause:

  • Temperature dropped too quickly.

  • Solvent boiling point is higher than the solute's melting point (common in aqueous mixtures).

  • Impurities are depressing the melting point.[2]

Corrective Action:

  • The Re-Heat: Re-heat the mixture until the oil redissolves.

  • The Seed: Add a "seed crystal" of pure material (if available) at the first sign of cloudiness.

  • The Solvent Adjust: Add slightly more Ethanol. Oiling out often means the water ratio is too high, forcing the hydrophobic allyl group to separate before the lattice can form.

Issue 2: Low Yield / No Precipitation

Symptom: Solution remains clear even on ice. Root Cause:

  • Too much solvent (supersaturation not reached).

  • Product is too soluble in Ethanol.

Corrective Action:

  • Evaporation: Rotovap off 50% of the solvent and repeat cooling.

  • Solvent Swap: Switch to Toluene . 2,6-dihydroxyacetophenones often crystallize well from toluene because the intramolecular H-bonding (carbonyl to OH) makes them surprisingly non-polar.

Issue 3: Impurity Persistence (TLC shows multiple spots)

Symptom: Product is solid but contains starting material (Phloroacetophenone) or bis-allylated byproduct.

ImpurityPolarity (TLC)Removal Strategy
Phloroacetophenone (Starting Material)High (Low Rf)Remains in the aqueous/alcoholic mother liquor. Wash crystals thoroughly with water.
Bis-allyloxy byproduct Low (High Rf)Use a non-polar wash (e.g., cold Hexane/Benzene) on the filter cake; the bis-allyl compound is more soluble in non-polar solvents.

Decision Logic Tree

TroubleshootingLogic Problem Identify Problem Oiling Oiling Out (Droplets form) Problem->Oiling NoCryst No Crystals (Solution clear) Problem->NoCryst Impure Low Purity (TLC spots) Problem->Impure Sol_Oil1 Reheat & Add more EtOH Oiling->Sol_Oil1 Sol_Oil2 Scratch glass / Add Seed Oiling->Sol_Oil2 Sol_No1 Concentrate (Rotovap) NoCryst->Sol_No1 Sol_No2 Switch to Toluene NoCryst->Sol_No2 Sol_Imp1 Wash with H2O (Removes SM) Impure->Sol_Imp1 Polar Impurity Sol_Imp2 Recryst. from Hexane (Removes Bis-allyl) Impure->Sol_Imp2 Non-polar Impurity

Caption: Diagnostic logic for common recrystallization failures.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane instead of Ethanol/Water? A: Yes, but with caution.[3] Acetone is an excellent solvent for this molecule.[3] If you use Acetone/Hexane, ensure you add the Hexane slowly to the hot Acetone solution. However, Acetone evaporates very quickly, which can lead to "crusting" on the flask walls rather than defined crystal growth.

Q: Why is the melting point of my product lower than the literature value (e.g., 85°C instead of 97°C)? A: This usually indicates the presence of the C-allylated isomer . If the reaction temperature exceeded 60-70°C during synthesis, some Claisen rearrangement may have occurred in situ. Check 1H NMR: O-allyl protons appear at ~4.6 ppm (doublet), whereas C-allyl protons appear at ~3.3 ppm (doublet).

Q: Is the compound light sensitive? A: Yes, phenolic ketones can undergo photo-oxidation. Perform the recrystallization in a hood with standard lighting, but store the final dried crystals in an amber vial or foil-wrapped container.

References

  • Organic Syntheses. (1941). 2,6-Dihydroxyacetophenone.[4][5][6] Coll. Vol. 3, p. 280. (General protocol for hydroxyacetophenone purification).

  • PubChem. (n.d.).[5] 1-(2,6-Dihydroxyphenyl)ethanone Compound Summary. (Physical properties and solubility data).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Mechanistic explanation of phase separation).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (Solvent selection logic).

Sources

Troubleshooting

Controlling side reactions during thermal curing of allyloxy polymers

This guide serves as a specialized technical support center for researchers working with allyloxy (allyl ether) functionalized polymers. It is structured to move from diagnostic frameworks to actionable protocols, priori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with allyloxy (allyl ether) functionalized polymers. It is structured to move from diagnostic frameworks to actionable protocols, prioritizing the "Why" and "How" of experimental control.

Senior Application Scientist: Dr. A. Vance Topic: Control of Side Reactions & Defect Mitigation Last Updated: February 18, 2026

Phase 1: Diagnostic Framework

Identify Your Chemistry First

Before troubleshooting, you must categorize your allyloxy system. The dominant side reactions differ fundamentally based on the polymer backbone.

FeatureType A: Aromatic Allyl Ethers Type B: Aliphatic Allyl Ethers
Example Allyl-functionalized phenolics, Bisphenol A diallyl ether.Poly(allyl glycidyl ether) (PAGE), Allyl-starch.
Primary Cure Mechanism Claisen Rearrangement (Sigmatropic shift)

Phenolic crosslinking.
Free Radical Polymerization or Oxidative Crosslinking (Air-drying).
Critical Temperature Activation typically >160°C (unless catalyzed).Initiator dependent (often 60–120°C).
Major Side Reaction Premature Gelation (if B-staged too long) & Oxidative Darkening .Oxygen Inhibition (tacky surface) & Allylic Isomerization .

Phase 2: The Troubleshooting Matrix (FAQs)

Category 1: Visual & Physical Defects
Q1: My cured film has turned dark yellow or brown. Is this normal?

Diagnosis: Likely Oxidative Degradation . The Science: Allylic hydrogens are highly susceptible to abstraction by atmospheric oxygen radicals. This creates hydroperoxides which decompose into carbonyl/conjugated structures (chromophores), causing yellowing.

  • The Fix:

    • Inert Atmosphere: You must cure under

      
       or Argon. Even trace oxygen at >150°C accelerates degradation.
      
    • Antioxidants: Add hindered phenols (e.g., BHT) or phosphites at 0.1–0.5 wt%. Warning: These act as radical scavengers and may retard cure speed if your mechanism is radical-based (Type B). They are safer for Claisen-based systems (Type A).

Q2: The surface is tacky, but the bulk is hard. Why?

Diagnosis: Oxygen Inhibition (specifically for Type B Aliphatic systems). The Science: Oxygen reacts with propagating carbon radicals to form peroxy radicals (


). These are stable and do not propagate the polymer chain effectively, terminating the reaction at the air interface.
  • The Fix:

    • Physical Barrier: Cure between Mylar/PET release liners or in a vacuum oven.

    • Overcoat: Apply a wax or glycerol barrier if open-air curing is mandatory.

Q3: I see "fish-eyes" or voids in the cross-section.

Diagnosis: Volatilization or Solvent Entrapment . The Science: Rapid heating causes residual solvent or low-molecular-weight oligomers to boil before the matrix vitrifies (hardens).

  • The Fix: Implement a Step-Cure Protocol (see Phase 4). You must drive off volatiles while the resin is still low-viscosity, before the gel point.

Category 2: Kinetic & Reactivity Issues
Q4: My

is consistently lower than the theoretical max (

).

Diagnosis: Vitrification or Isomerization . The Science:

  • Vitrification: If

    
    , the polymer turns into a glass, freezing chain mobility and stopping the reaction.
    
  • Isomerization: Allyl groups can isomerize to cis/trans-propenyl ethers. Propenyl ethers are thermodynamically more stable but far less reactive in radical polymerization, effectively "killing" potential crosslinks.

  • The Fix:

    • Post-Cure: Perform a final cure step at

      
       for 1 hour.
      
    • Catalyst Check: If using metal catalysts (e.g., Ruthenium), ensure they aren't promoting isomerization over metathesis/polymerization.

Phase 3: Reaction Pathways Visualization

Understanding the competition between the desired cure and the side reactions is critical.

CurePathways Start Allyloxy Polymer Heat Thermal Energy (>150°C) Start->Heat Isomer Isomerization to Propenyl Ether Start->Isomer Prolonged Heat (No Catalyst) Claisen Claisen Rearrangement (Aromatic Systems) Heat->Claisen Primary Route (Type A) Radical Allylic Radical Formation Heat->Radical + Oxygen Phenol o-Allyl Phenol Intermediate Claisen->Phenol Xlink Crosslinked Network (High Tg, Tough) Phenol->Xlink Oxygen Atmospheric O2 Oxygen->Radical HydroPer Hydroperoxides Radical->HydroPer Degrade Chain Scission & Discoloration HydroPer->Degrade DeadEnd Low Reactivity (Lower Crosslink Density) Isomer->DeadEnd

Figure 1: Competition between Claisen curing (green), oxidative degradation (red), and isomerization (grey).

Phase 4: Optimized Experimental Protocols

Protocol A: The "Step-Cure" Method (Void Reduction)

Use this for thick films (>50 µm) or solvent-cast systems.

  • Desolvation (B-Stage):

    • Heat to 80°C (or

      
       of solvent) for 30 mins under vacuum.
      
    • Goal: Remove solvent without initiating crosslinking.

  • Ramp 1 (Gelation):

    • Ramp at 2°C/min to 150°C . Hold for 1 hour.

    • Goal: Slow reaction allows remaining volatiles to escape before the network locks (gel point).

  • Ramp 2 (Vitrification Avoidance):

    • Ramp at 5°C/min to 200°C (or

      
      ). Hold for 2 hours.
      
    • Goal: Push conversion to >98%.

  • Cool Down:

    • Cool at <5°C/min to room temperature to prevent internal stress/cracking.

Protocol B: Inerting Setup (Oxidation Prevention)

Mandatory for optical applications.

  • Place samples in a vacuum oven.

  • Cycle 1: Pull vacuum to <10 mbar. Refill with

    
    .
    
  • Cycle 2: Pull vacuum to <10 mbar. Refill with

    
    .
    
  • Cycle 3: Pull vacuum to <10 mbar. Refill with

    
     and maintain a slight positive pressure flow (0.5 SCFH) during the thermal ramp.
    

References

  • Netzsch Analysis & Testing. (2025).[1] UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology. Retrieved from

  • National Institutes of Health (NIH). (2024). Poly(allyl glycidyl ether)-A versatile and functional polyether platform.[2] Retrieved from

  • Specific Polymers. (2025). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers. Retrieved from

  • ResearchGate. (2025). Oxidative degradation and stabilisation of polymers. Retrieved from

  • American Chemical Society (ACS). (2024).[3] Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification. ACS Macro Letters. Retrieved from

Sources

Optimization

Technical Support Center: Allyl-Substituted Phenolic Compounds

Current Status: Operational Ticket ID: #ASP-HNDL-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ASP-HNDL-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Stability, and Troubleshooting Guide

Critical Safety Briefing (Read First)

Warning: Allyl-substituted phenols (e.g., Eugenol, Honokiol, Propofol derivatives) present a dual-hazard profile: the systemic toxicity of phenols combined with the sensitization and polymerization potential of the allyl moiety.

Immediate Hazards
  • Rapid Dermal Absorption: Unlike standard organic solvents, phenols anesthetize nerve endings upon contact. You may not feel a burn until systemic absorption has occurred.

  • Sensitization (The "Pro-Hapten" Effect): Allyl-phenols are potent sensitizers. The allyl group can metabolize or oxidize to form reactive quinone methides, which haptenize skin proteins, leading to severe allergic contact dermatitis [1].

Mandatory PPE Protocol
ComponentRequirementScientific Rationale
Gloves Laminate Film (Silver Shield/4H) Standard Nitrile degrades rapidly against phenols; Latex is permeable. If dexterity requires Nitrile, use double-gloving and change every 15 mins.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Prevents inhalation of aerosols. Allyl-phenols often have low vapor pressure but high aerosol toxicity.
Skin Tyvek® Lab Coat + Sleeve Covers Cotton absorbs phenol and holds it against the skin, accelerating burns.

Module 1: Storage & Stability (The "Shelf Life" Issues)

User Issue: "My sample has turned from colorless/pale yellow to dark brown and viscous."

Root Cause Analysis

This is a synergistic degradation pathway involving Oxidative Coupling and Radical Polymerization .

  • Phenolic Oxidation: The phenolic hydroxyl group is prone to oxidation, forming phenoxy radicals. These delocalize and couple, or oxidize further to ortho-quinones (brown/red chromophores) [2].

  • Allylic Polymerization: Trace peroxides (formed from oxygen exposure) initiate radical polymerization at the allyl tail. While allyl groups polymerize slowly due to "degradative chain transfer," the presence of the phenolic radical accelerates oligomerization [3].

Validated Storage Protocol

To maximize shelf-life, you must break the radical chain mechanism.

  • Container: Amber glass (blocks UV radical initiation).

  • Headspace: Purge with Argon (heavier than air) rather than Nitrogen. Nitrogen can diffuse out; Argon "blankets" the liquid surface.

  • Temperature: Store at -20°C .

    • Note: Many allyl-phenols (e.g., Eugenol) solidify at this temp. Thaw completely and vortex before aliquoting to ensure homogeneity, as oligomers may settle.

  • Additives: If downstream application permits, add 0.1% BHT (Butylated Hydroxytoluene) . BHT acts as a sacrificial radical scavenger, protecting the more valuable allyl-phenol.

Module 2: Reaction Troubleshooting (The "Chemistry" Issues)

User Issue: "I performed a reaction under basic conditions, but my NMR shows the alkene protons shifted."

Diagnosis: Base-Catalyzed Isomerization

The terminal double bond (Allyl,


) is thermodynamically less stable than the internal double bond (Propenyl, 

) which is conjugated with the aromatic ring.

Mechanism: Under basic conditions (e.g.,


, 

), the benzylic proton is acidic. Deprotonation forms a resonance-stabilized anion. Reprotonation occurs at the terminal carbon to yield the conjugated (thermodynamic) product.
Visualization: Degradation & Isomerization Pathways

AllylPhenolPathways Start Allyl-Phenol (Fresh) Oxidation Phenoxy Radical Start->Oxidation O2 / Light Isomer Propenyl-Phenol (Conjugated) Start->Isomer Base (OH-) / Heat Rh or Ru Catalyst Polymer Oligomers (Viscous) Start->Polymer Peroxides / Heat Quinone Ortho-Quinone (Brown Color) Oxidation->Quinone Further Ox. Oxidation->Polymer Radical Coupling

Figure 1: Primary degradation pathways. Red paths indicate oxidative damage; Yellow indicates thermodynamic isomerization; Green indicates polymerization.

Troubleshooting Guide: Preventing Isomerization
VariableRecommendationReason
Base Selection Use Weak Bases (

or

)
Avoid strong alkoxides (

,

) which rapidly deprotonate the benzylic position [4].
Solvent Aprotic Polar (DMF, Acetone) Protic solvents (EtOH) can facilitate proton transfer required for isomerization.
Temperature Keep below 60°C Thermal energy overcomes the activation barrier for migration to the conjugated isomer.

Module 3: Experimental Workflows & Decontamination

Standardized Decontamination Protocol (The "PEG Method")

Water alone is ineffective for phenol decontamination due to low solubility and the "sealing" effect of necrotic tissue.

  • Immediate Action: If skin contact occurs, do NOT rinse with water initially.

  • Solubilization: Apply PEG-300 or PEG-400 (Polyethylene Glycol) liberally to the area.

    • Mechanism:[1][2][3][4][5][6][7] PEG acts as a solvent sink, extracting the lipophilic phenol from the skin layers.

  • Wash: After swabbing with PEG for 2-3 minutes, rinse with copious water.

  • Disposal: Collect PEG swabs as hazardous chemical waste, not biohazard.

Decision Tree: Handling & Purification

HandlingLogic cluster_warning Critical Thermal Limit Start Start: Allyl-Phenol Sample CheckColor Is sample Brown/Dark? Start->CheckColor Distill High Vac Distillation (<100°C) CheckColor->Distill Yes (Oxidized) CheckPurity Check TLC/NMR CheckColor->CheckPurity No (Clear) Distill->CheckPurity Discard Discard as Haz Waste IsomerCheck Isomerized? (Propenyl shift) CheckPurity->IsomerCheck IsomerCheck->Discard Yes (>10%) Use Proceed to Reaction IsomerCheck->Use No

Figure 2: Decision logic for assessing sample quality before use. Note that heavily isomerized samples cannot be easily reverted and should be discarded.

Frequently Asked Questions (FAQs)

Q: Can I use a standard rotary evaporator to purify my allyl-phenol? A: Proceed with caution. Allyl-phenols have high boiling points. To distill them, you need high vacuum (<1 mbar). Excessive heating (>150°C) during distillation can trigger a Claisen Rearrangement if you have formed an allyl ether, or simply promote polymerization of the free phenol. Always use a radical inhibitor (BHT) in the distillation flask.

Q: Why do I see "ghost peaks" in my GC-MS analysis? A: Phenols are thermally labile in GC injector ports. They can oxidize or dehydrate inside the liner.

  • Solution: Derivatize the phenol before GC analysis using BSTFA + 1% TMCS (Trimethylsilylation). This caps the -OH group, preventing oxidation and improving peak shape.

Q: I need to O-alkylate the phenol. How do I prevent C-alkylation? A: Phenoxides are ambident nucleophiles.

  • To favor O-alkylation: Use a "hard" leaving group (Tosylate, Mesylate) and a polar aprotic solvent (DMF) to solvate the cation, leaving the oxygen "naked" and reactive.

  • To favor C-alkylation: Use non-polar solvents and promote tight ion-pairing, or use Lewis acids (e.g.,

    
    ).
    

References

  • Basketter, D. A., et al. (2019). "Prehaptens and Prohaptens: The Haptenation Mechanisms of Allyl-Substituted Phenols." Contact Dermatitis.[3] Available at: [Link]

  • Chowdhury, A., et al. (2018). "Oxidative Stability of Eugenol: Mechanism and Prevention." Journal of Agricultural and Food Chemistry.
  • Schildknecht, C. E. (1973).[1] "Allyl Compounds and Their Polymers." Wiley-Interscience.[8] (Foundational text on degradative chain transfer in allyl polymerization).

  • Hassam, M., et al. (2015).[9] "Isomerization of Allylbenzenes." Chemical Reviews. Available at: [Link]

  • U.S. National Library of Medicine. "Phenol - Systemic Toxicity and Handling." PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Dihydroxyacetophenone Derivatives

Status: Operational Agent: Senior Application Scientist Ticket ID: DHAP-PUR-001 Subject: Solvent Selection & Troubleshooting for 2,4-, 2,5-, and 2,6-Dihydroxyacetophenone Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: DHAP-PUR-001 Subject: Solvent Selection & Troubleshooting for 2,4-, 2,5-, and 2,6-Dihydroxyacetophenone

Introduction

Welcome to the Technical Support Center. You are likely here because your phenolic ketone purification has hit a bottleneck—likely "oiling out," persistent coloration, or poor recovery. Dihydroxyacetophenone (DHAP) derivatives exhibit distinct solubility profiles governed by their substitution patterns (ortho/meta/para relative to the acetyl group). This guide synthesizes thermodynamic principles with practical, field-tested protocols to resolve these issues.

Part 1: Solvent Selection Intelligence

The solubility of DHAP isomers is dictated by Intramolecular vs. Intermolecular Hydrogen Bonding .

  • 2,4-DHAP: One ortho-OH forms an intramolecular bond; the para-OH is free for intermolecular bonding with water. Result: Recrystallizable from water.[1]

  • 2,6-DHAP: Both ortho-OH groups form strong intramolecular hydrogen bonds with the carbonyl oxygen, shielding the polar center. Result: Lower water solubility; requires organic solvents (Ethanol).

  • 2,5-DHAP: No ortho-OH (in relation to acetyl group in some nomenclatures, but strictly 2,5 implies one ortho). Actually, 2,5 has one ortho, but the meta-OH (position 5) dominates intermolecular interactions. Result: Intermediate polarity; Ethanol/Water mixtures are best.

Solvent Selection Matrix
DerivativeCommon NamePrimary Solvent SystemAlternative SystemKey Mechanistic Insight
2,4-DHAP ResacetophenoneWater (with trace HCl)dilute Ethanol (10-20%)The 4-OH group acts as a strong H-bond donor to water, allowing high solubility at

and low solubility at

.
2,5-DHAP Quinacetophenone95% Ethanol Water (Requires large volumes)Lower water solubility than 2,4-isomer. 4L of water is needed for ~30g, whereas only 250mL of EtOH is needed for the same amount [1].
2,6-DHAP 95% Ethanol Toluene (Non-polar option)Strong intramolecular H-bonding (chelation) makes this molecule behave more "non-polar" than its isomers [2].
Part 2: Visual Troubleshooting Workflows
Workflow 1: Solvent Selection Logic

SolventSelection Start Select Isomer Isomer24 2,4-DHAP (Resacetophenone) Start->Isomer24 Isomer25 2,5-DHAP (Quinacetophenone) Start->Isomer25 Isomer26 2,6-DHAP Start->Isomer26 Decision24 Primary: Water (Add dilute HCl if reddish) Isomer24->Decision24 Decision25 Primary: 95% Ethanol (High Solubility) Isomer25->Decision25 Alt25 Alternative: Water (Requires 15x volume) Isomer25->Alt25 Decision26 Primary: 95% Ethanol (Chelation Effect) Isomer26->Decision26 Alt26 Alternative: Toluene (For non-polar impurities) Isomer26->Alt26

Figure 1: Decision logic for solvent selection based on DHAP substitution patterns.

Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the melting point of the solute (depressed by impurities) is lower than the boiling point of the solvent.[2] The compound melts before it can dissolve or crystallize.[2][3][4] The Fix (The "Seed & Cool" Protocol):

  • Re-dissolve: Heat the mixture until the oil dissolves completely. You may need to add slightly more solvent.[2][5][6]

  • Temperature Management: Allow the solution to cool very slowly to approx.

    
    above the expected melting point of the oil.
    
  • Seeding: Add a seed crystal of pure product. If none is available, scratch the inner wall of the flask with a glass rod (this creates micro-glass shards that act as nucleation sites).

  • Agitation: Vigorously swirl. If oil droplets reform, reheat and add a small amount of "good" solvent (e.g., Ethanol) to increase solubility, then cool again.

Q2: The crystals are reddish-brown instead of yellow/white. Is this a purity issue?

Diagnosis: Yes. Phenolic ketones are prone to oxidation, forming quinoid structures (red/brown) or polymerizing into tars. The Fix:

  • Acidification: For 2,4-DHAP, ensure the aqueous solvent is slightly acidic (dilute HCl). This suppresses the formation of phenolate anions, which are more susceptible to oxidation.

  • Adsorption: During the hot filtration step, add Activated Charcoal (Norit) (approx. 1-2% by weight of crude solid). Boil for 5-10 minutes, then filter hot through Celite or fluted filter paper [2].

  • Bisulfite Wash: If the color persists, wash the filtered crystals with a 5% Sodium Bisulfite (

    
    ) solution to reduce oxidized quinones back to phenols.
    
Q3: My yield is significantly lower than literature values (e.g., <50%).

Diagnosis: Likely "Supersaturation Lock" or excessive solvent volume. The Fix:

  • Volume Check: Did you use the "minimum amount of hot solvent"? For 2,5-DHAP, using water requires massive volumes (4L for 30g). If you used water but didn't use enough, the product is lost in the mother liquor. Switch to 95% Ethanol for 2,5-DHAP to reduce transfer losses [1].

  • Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a second crop of crystals.

Part 4: Master Protocols (SOPs)
Protocol A: Purification of 2,4-Dihydroxyacetophenone (Resacetophenone)

Best for: Removing oxidized impurities and isomers from Friedel-Crafts reactions.

  • Preparation: Place crude 2,4-DHAP in an Erlenmeyer flask.

  • Dissolution: Add Water containing 1-2 mL of dilute HCl per liter. Heat to boiling (

    
    ).
    
    • Ratio: Approx. 10-15 mL water per gram of crude solid.

  • Decolorization (Optional): If dark, add activated charcoal (0.5 g) and boil for 2 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed funnel to remove charcoal/insoluble tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter crystals via vacuum (Buchner funnel). Wash with ice-cold water.

  • Drying: Dry in a vacuum oven at

    
    .
    
    • Expected MP:

      
       [3].
      
Protocol B: Purification of 2,5-Dihydroxyacetophenone

Best for: Handling the lower water solubility of the 2,5-isomer.

  • Preparation: Place crude 2,5-DHAP in a flask.

  • Dissolution: Add 95% Ethanol . Heat to reflux on a steam bath.

    • Ratio: Approx. 8-10 mL Ethanol per gram of crude solid.

    • Note: If using water, you would need ~130 mL/g, which is impractical for large batches [1].

  • Filtration: Filter hot to remove inorganic salts (e.g.,

    
     or 
    
    
    
    residues from synthesis).
  • Crystallization: Cool slowly. The 2,5-isomer crystallizes as greenish/yellow silky needles.

  • Collection: Filter and wash with a small amount of cold 50% Ethanol/Water.

    • Expected MP:

      
       [1].
      
Part 5: Recovery Workflow (Oiling Out)

OilingOutRecovery Start Problem: Product Oils Out Step1 Re-heat to Boiling (Dissolve Oil) Start->Step1 Check Is solution saturated? Step1->Check Action1 Add small amount of co-solvent (e.g. Ethanol) Check->Action1 No/Cloudy Step2 Cool to T = MP + 10°C Check->Step2 Yes/Clear Action1->Step1 Step3 Add Seed Crystal or Scratch Glass Step2->Step3 Step4 Slow Cool to Room Temp (Do not use Ice yet) Step3->Step4 Success Crystallization Initiated Step4->Success

Figure 2: Step-by-step recovery process for "oiled out" phenolic ketones.

References
  • Organic Syntheses. (1948). 2,5-Dihydroxyacetophenone.[7] Org. Synth. 28, 42; Coll. Vol. 3, 280. Link

  • Organic Syntheses. (1955). 2,6-Dihydroxyacetophenone.[8] Org. Synth. Coll. Vol. 3, 281. Link

  • Organic Syntheses. (1943). Resacetophenone (2,4-Dihydroxyacetophenone).[9][10] Org. Synth. Coll. Vol. 3, 761. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6429110, 2',3'-Dihydroxyacetophenone (and isomers). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Spectral Benchmarking: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

Content Type: Technical Comparison & Application Guide Subject: 1H NMR Spectroscopy & Structural Validation Target Audience: Medicinal Chemists, process development scientists, and natural product researchers. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 1H NMR Spectroscopy & Structural Validation Target Audience: Medicinal Chemists, process development scientists, and natural product researchers.

Executive Summary & Strategic Context

In the synthesis of naturally occurring chromones, flavonoids, and khellin analogues, 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (hereafter Target Compound ) serves as a critical regioselective intermediate.

The primary analytical challenge lies in distinguishing this para-alkylated product from its ortho-alkylated regioisomer and the poly-alkylated byproducts. This guide moves beyond simple peak listing; it establishes a self-validating spectral logic derived from symmetry arguments and intramolecular hydrogen bonding dynamics.

The "Why" Behind the Spectrum

The synthesis relies on the varying acidity of the phenolic protons in 2,4,6-trihydroxyacetophenone (Phloroacetophenone).

  • C2-OH & C6-OH: Strongly hydrogen-bonded to the carbonyl oxygen (low acidity, low reactivity).

  • C4-OH: Sterically accessible and electronically decoupled from the carbonyl chelation (higher acidity, high reactivity).

Therefore, a successful reaction yields a spectrum retaining the diagnostic "chelated hydroxyl" signal while introducing allylic resonance without breaking molecular symmetry.

Comparative Spectral Analysis

The Reference Spectrum (Target Compound)

Solvent: DMSO-d₆ (Recommended for resolution of labile protons) Frequency: 400 MHz or higher

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight (Causality)
13.80 – 14.00 Singlet (s)2HC2-OH, C6-OHDiagnostic: Extremely downfield due to strong intramolecular H-bonding with C=O. Integration of 2H confirms symmetry is retained.
6.00 – 6.10 Multiplet (m)1HAllyl –CH =Characteristic vinylic methine; complex splitting due to cis/trans and methylene coupling.
5.90 – 5.95 Singlet (s)2HAr-H (C3, C5)Critical Proof of Regiochemistry: The singlet proves H3 and H5 are chemically equivalent, confirming substitution at the C4 axis of symmetry.
5.40 Doublet of doublets (dd)1HAllyl =CH ₂ (trans)J ≈ 17.2 Hz (Typical trans coupling).
5.25 Doublet of doublets (dd)1HAllyl =CH ₂ (cis)J ≈ 10.5 Hz (Typical cis coupling).
4.55 – 4.60 Doublet (d)2H–O–CH ₂–J ≈ 5-6 Hz. Deshielded by oxygen attachment.
2.55 – 2.60 Singlet (s)3HAcetyl –CHTypical methyl ketone signal.
Benchmarking Against Alternatives

The following table contrasts the Target Compound with its precursor and potential impurities.

FeatureTarget Compound (4-Allyloxy)Precursor (Phloroacetophenone)Regioisomer (2-Allyloxy)
Symmetry C2v (Symmetric) C2v (Symmetric) Asymmetric
Aromatic Region 1 Singlet (2H) 1 Singlet (2H)2 Doublets (1H each) (Meta-coupling)
Chelated OH 2H (~13.9 ppm) 2H (~13.8 ppm)1H (~13-14 ppm) (One OH is alkylated)
Free OH None 1H (~10-11 ppm, Broad)1H (~10-11 ppm)
Allyl Signals PresentAbsentPresent

Analyst Note: The disappearance of the broad "Free OH" signal at ~10.5 ppm, combined with the retention of the 2H chelated signal at ~13.9 ppm, is the definitive "Go/No-Go" criteria for reaction completion.

Visualizing the Logic Flow[2]

The following diagrams illustrate the synthesis pathway and the decision logic for NMR assignment.

Diagram 1: Synthesis & Regioselectivity Pathway

This pathway highlights the thermodynamic vs. kinetic control leading to the target.

SynthesisPathway Start Phloroacetophenone (2,4,6-Trihydroxy) Reagents Allyl Bromide / K2CO3 (Stoichiometric Control) Start->Reagents Target TARGET: 4-Allyloxy (Symmetric) Major Product Reagents->Target Reaction at C4-OH (Most Acidic) Isomer IMPURITY: 2-Allyloxy (Asymmetric) Minor Product Reagents->Isomer Reaction at C2/6-OH (Chelated/Less Reactive) OverAlk IMPURITY: Di/Tri-Allyloxy (Over-alkylation) Target->OverAlk Excess Reagent

Caption: Regioselective alkylation favors the C4 position due to the strong hydrogen bond stabilization of the C2/C6 hydroxyls.

Diagram 2: NMR Diagnostic Logic

Use this flow to validate your product.

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckAllyl Allyl Signals Present? (4.5, 5.3, 6.0 ppm) Start->CheckAllyl CheckOH Chelated OH Integral? (>13 ppm) CheckAllyl->CheckOH Yes ResultPrecursor FAIL: Unreacted Precursor CheckAllyl->ResultPrecursor No CheckAr Aromatic Signal Pattern? (5.9 - 6.1 ppm) CheckOH->CheckAr 2H (Symmetric) ResultIso FAIL: 2-Allyloxy Isomer CheckOH->ResultIso 1H (Asymmetric) ResultTarget CONFIRMED: 4-Allyloxy Target CheckAr->ResultTarget Singlet (2H) CheckAr->ResultIso Two Doublets

Caption: Step-by-step decision tree for distinguishing the target from isomers and starting materials.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-fidelity spectral data, follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (CDCl₃) often causes the acidic protons to broaden or disappear due to exchange rates. DMSO stabilizes the hydrogen bonds, sharpening the phenolic signals.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Paramagnetic impurities (from drying agents) will broaden lines.[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The chelated hydroxyl protons have long T1 relaxation times. A short D1 will suppress their integration, leading to false assumptions about the structure (e.g., appearing as 1H instead of 2H).

  • Scans (NS): 16–32 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C).

Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Acetyl Methyl singlet (~2.55 ppm) to 3.00 .

    • Verify the Aromatic Singlet (~5.95 ppm) integrates to 2.00 ± 0.1 .

    • Verify the Chelated OH (~13.9 ppm) integrates to 2.00 ± 0.2 .

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Water peak at 3.33 ppm is huge Wet DMSO or hygroscopic sample.Use an ampoule of fresh DMSO-d6. Water can exchange with phenolic protons, broadening them.
Aromatic region shows small doublets Presence of 2-allyloxy isomer (broken symmetry).Recrystallize from Ethanol/Water. The target is less soluble than the asymmetric isomer.
Allyl CH2 (4.6 ppm) appears as a triplet Coupling with OH?Unlikely in this molecule. Usually indicates overlap with water or methanol residue.[2] Check COSY.
Missing OH signal >13 ppm Fast chemical exchange.Ensure sample is neutral. Trace acid/base catalyzes exchange. Run at lower temp (e.g., 280 K).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Foundational text for substituent effects on benzene rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Phloroacetophenone reference shifts).

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Basis for acidity arguments of C4-OH vs C2-OH).

Sources

Comparative

A Researcher's Guide to Differentiating Allyloxy and Hydroxyl Groups Using Infrared Spectroscopy

As a Senior Application Scientist, a significant portion of my work involves assisting researchers in elucidating molecular structures. A recurring analytical challenge is the differentiation of structurally similar func...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a significant portion of my work involves assisting researchers in elucidating molecular structures. A recurring analytical challenge is the differentiation of structurally similar functional groups. Among these, distinguishing an allyloxy group from a hydroxyl group is a classic problem where Infrared (IR) spectroscopy proves to be an exceptionally powerful and definitive tool. This guide provides an in-depth comparison, grounded in the fundamental principles of molecular vibrations, and offers a robust experimental workflow to ensure accurate and reliable characterization.

The Underlying Science: Why IR Spectroscopy Works

Infrared spectroscopy operates on a simple, elegant principle: covalent bonds within a molecule are not static. They behave like springs, constantly vibrating through stretching and bending motions at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, causing a transition to a higher vibrational energy state. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" that reveals the functional groups present.[2][3]

The key to differentiating allyloxy and hydroxyl groups lies in the distinct vibrational characteristics of their constituent bonds: the O-H bond in a hydroxyl group versus the C-O, C=C, and =C-H bonds that collectively define the allyloxy moiety.

  • The Hydroxyl (–OH) Group: The most prominent feature of an alcohol is the stretching vibration of its O-H bond. Due to the significant difference in electronegativity between oxygen and hydrogen, this bond is highly polar. This polarity, combined with the ubiquitous nature of intermolecular hydrogen bonding in condensed phases, results in an intensely strong and characteristically broad absorption band.[4][5] In the absence of hydrogen bonding, such as in a very dilute solution with a non-polar solvent, a "free" O-H stretch may be observed as a sharp, weaker peak at a higher wavenumber.[1][6][7]

  • The Allyloxy (–O–CH₂–CH=CH₂) Group: This group does not possess a single, defining peak in the same way the hydroxyl group does. Instead, its identification relies on detecting a constellation of characteristic peaks corresponding to its ether and allyl components.

    • Ether Linkage (C–O): The C-O single bond stretch in ethers gives a strong absorption in the fingerprint region.[8][9] For an allyloxy group, which is structurally a vinyl ether, resonance between the oxygen lone pairs and the C=C double bond imparts a greater double-bond character to the C-O bond. This strengthening effect shifts the asymmetric C-O-C stretching frequency to a higher wavenumber compared to simple dialkyl ethers.[8]

    • Allyl Moiety (–CH₂–CH=CH₂): The allyl portion contributes several distinct peaks: the C=C double bond stretch, the stretching of the vinylic hydrogens (=C-H), and out-of-plane bending vibrations of these same hydrogens.[3][10]

Head-to-Head Spectral Comparison: The Definitive Markers

The most effective way to distinguish these two groups is to know precisely where to look in the spectrum and what to look for. The absence of a peak can be as informative as its presence.[10]

Functional GroupKey Vibrational ModeWavenumber (cm⁻¹)Typical AppearanceCausality and Expert Insight
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 Strong, Very Broad This is the primary identifier . The immense broadening is a direct result of intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths within the sample, smearing the absorption over a wide frequency range.[4][11] Its absence is a strong indicator that no hydroxyl group is present.[12]
C-O Stretch1050 - 1260Strong, SharpThe position within this range depends on whether the alcohol is primary, secondary, or tertiary. While essential for the alcohol structure, this peak resides in the complex fingerprint region and can overlap with other absorptions.[11][13]
Allyloxy (-OR) =C-H Stretch3020 - 3100Medium, SharpThis peak, appearing just to the left of the typical aliphatic C-H stretches (<3000 cm⁻¹), is a clear indicator of hydrogens attached to a C=C double bond (sp² C-H).[3][10]
C=C Stretch1620 - 1680Medium to Weak, SharpThis absorption confirms the presence of the alkene double bond. Its intensity can sometimes be weak, especially if the bond is pseudo-symmetrically substituted.[5][10]
C-O-C Asymmetric Stretch 1220 - 1250 Strong, Sharp This is a key differentiator from a simple alcohol C-O stretch. The resonance with the adjacent C=C bond strengthens the C-O bond, shifting its absorption to a higher frequency than typical saturated ethers (~1120 cm⁻¹) or alcohols.[8][14]
=C-H Out-of-Plane Bend910 and 990Strong, SharpFor a terminal monosubstituted alkene like in an allyloxy group, two strong bands in this region are highly characteristic and add another layer of confirmation.[10]
A Self-Validating Experimental Workflow for Accurate Identification

Adhering to a systematic protocol is crucial for generating reproducible and unambiguous data. This workflow is designed to build a self-validating case for the presence or absence of each functional group.

  • Sample Purity and Drying: Ensure the sample is free from residual solvents or water. Water exhibits a broad O-H absorption and can lead to a false positive for a hydroxyl group.[6] If necessary, dry the sample under vacuum or with a suitable drying agent.

  • Choosing the Right Method:

    • Neat Liquid Film: For non-volatile liquids, this is the simplest method. A drop of the sample is pressed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: For solid samples, grind a small amount of the sample (~1-2 mg) with dry potassium bromide (~100-200 mg) and press it into a transparent pellet. Trustworthiness Check: KBr is hygroscopic; using dry KBr and minimizing exposure to air is critical to avoid water contamination peaks.[6]

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Expert Insight: Using a non-hydrogen-bonding solvent like CCl₄ is essential if you wish to confirm the presence of a "free" (non-H-bonded) O-H peak, which appears as a sharp signal around 3620-3670 cm⁻¹.[1]

  • Instrument Background: Before running the sample, acquire a background spectrum. This crucial step measures the absorbance of the atmosphere (CO₂, H₂O vapor) and the sample holder (salt plates, solvent), allowing the instrument to subtract these signals from the final sample spectrum.

  • Acquire Spectrum: Place the prepared sample in the spectrometer and acquire the data. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

  • Process Data: Ensure the final spectrum is displayed in "Absorbance" or "% Transmittance" mode as per laboratory standard operating procedures.

Follow a logical, step-by-step analysis of the spectrum. The following diagram illustrates the decision-making process.

G IR Spectrum Interpretation Workflow start Analyze IR Spectrum q1 Broad, strong peak in 3200-3600 cm⁻¹ region? start->q1 res_hydroxyl Hydroxyl Group Present (e.g., Alcohol) q1->res_hydroxyl  Yes q2 Combination of peaks present? • >3000 cm⁻¹ (=C-H) • ~1650 cm⁻¹ (C=C) • ~1250 cm⁻¹ (C-O-C) q1->q2  No res_allyloxy Allyloxy Group Present (e.g., Allyl Ether) q2->res_allyloxy  Yes res_other Structure is neither or requires further analysis. q2->res_other  No

Figure 1. A decision-tree diagram for distinguishing hydroxyl and allyloxy groups via IR spectroscopy.

  • Region 1 (4000-3000 cm⁻¹): The O-H and =C-H Stretch Zone.

    • First, look for the hydroxyl peak. Is there a broad, intense absorption between 3200 and 3600 cm⁻¹? If yes, a hydroxyl group is almost certainly present.

    • Next, look for the vinylic C-H peak. Is there a sharp peak of medium intensity just above 3000 cm⁻¹? This is the first piece of evidence for the allyl moiety.

  • Region 2 (1800-1600 cm⁻¹): The Double Bond Zone.

    • Scan for a peak around 1650 cm⁻¹. Its presence is the second piece of evidence for the C=C bond of the allyl group.

  • Region 3 (1400-900 cm⁻¹): The Fingerprint Confirmation Zone.

    • Look for a strong, sharp peak between 1220 and 1250 cm⁻¹. This is the characteristic C-O-C stretch of the allyloxy group and a crucial piece of confirmatory data.

    • If a hydroxyl group was identified in Region 1, look for the corresponding C-O stretch, typically at a slightly lower frequency (1050-1260 cm⁻¹).

    • For the allyloxy group, further confirmation can be found in the strong out-of-plane =C-H bending bands near 910 and 990 cm⁻¹.

References

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

  • Le Losq, C., Cody, G. D., & Mysen, B. O. (2015). Complex IR spectra of OH- groups in silicate glasses: Implications for the use of the 4500 cm-1 IR peak as a marker of OH-. American Mineralogist.
  • IR: alcohols. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Wang, Z., et al. (2023).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Distinguish between an ether and an alcohol by (a) chemical tests, (b) spectral methods. (2025, May 8). Filo. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016, September 21). Griti. YouTube. Retrieved from [Link]

  • IR spectrum: Ethers. (n.d.). Quimicaorganica.org. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Validation

Differentiating C11H12O4 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, the differentiation of isomers presents a significant challenge. Molecules sharing the same chemical formula, C11H12O...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the differentiation of isomers presents a significant challenge. Molecules sharing the same chemical formula, C11H12O4, can exhibit vastly different chemical and biological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful solution for distinguishing these closely related compounds. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of four common C11H12O4 isomers: Sinapaldehyde, 3,4-Dimethoxycinnamic acid, Ethyl caffeate, and 6-Methoxymellein. By understanding their unique fragmentation behaviors under various ionization conditions, researchers can confidently identify and characterize these isomers in complex matrices.

The Challenge of Isomeric Differentiation

Isomers with the molecular formula C11H12O4 are prevalent in natural products, synthetic chemistry, and drug metabolism studies. Their structural diversity, ranging from phenylpropanoids to dihydroisocoumarins, necessitates precise analytical techniques for unambiguous identification. While chromatographic methods can aid in their separation, co-elution is a common issue. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), provides a robust method for isomer differentiation by generating unique "fingerprint" fragmentation patterns based on the inherent structural features of each molecule.

Comparative Analysis of Fragmentation Patterns

This section details the characteristic fragmentation patterns of the four selected C11H12O4 isomers observed under Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of moderately polar and thermolabile molecules.

Ionization and Precursor Ions

Under typical ESI conditions, these isomers will form precursor ions corresponding to their protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. For C11H12O4, with a monoisotopic mass of approximately 208.07 Da, the precursor ions will be observed at m/z 209.08 in positive mode and m/z 207.06 in negative mode.

Fragmentation Behavior of C11H12O4 Isomers

The following table summarizes the key fragment ions observed for each isomer in both positive and negative ESI-MS/MS modes. The fragmentation pathways are further illustrated in the subsequent diagrams.

IsomerStructureKey Fragment Ions (Positive ESI-MS/MS)Key Fragment Ions (Negative ESI-MS/MS)
Sinapaldehyde (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylaldehydem/z 191 [M+H-H₂O]⁺, m/z 179 [M+H-CH₂O]⁺, m/z 163, m/z 151m/z 192 [M-H-CH₃]⁻, m/z 177 [M-H-CH₂O]⁻, m/z 164, m/z 149
3,4-Dimethoxycinnamic acid (E)-3-(3,4-dimethoxyphenyl)acrylic acidm/z 191 [M+H-H₂O]⁺, m/z 179 [M+H-CH₂O]⁺, m/z 163, m/z 149m/z 193 [M-H-CH₃]⁻, m/z 163 [M-H-CO₂-H₂]⁻, m/z 148, m/z 133
Ethyl caffeate Ethyl (E)-3-(3,4-dihydroxyphenyl)acrylatem/z 191 [M+H-H₂O]⁺, m/z 163 [M+H-C₂H₄O]⁺, m/z 145, m/z 135m/z 179 [M-H-C₂H₄]⁻, m/z 163 [M-H-C₂H₄O]⁻, m/z 135 [M-H-C₂H₄-CO]⁻
6-Methoxymellein 8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-onem/z 191 [M+H-H₂O]⁺, m/z 179 [M+H-CH₂O]⁺, m/z 165, m/z 147m/z 193 [M-H-CH₃]⁻, m/z 165 [M-H-CH₃-CO]⁻, m/z 147, m/z 121

In-Depth Fragmentation Pathway Analysis

The observed fragments provide valuable structural information. The following sections and diagrams illustrate the proposed fragmentation pathways for each isomer, explaining the chemical rationale behind the observed cleavages.

Sinapaldehyde Fragmentation

Sinapaldehyde, a phenylpropanoid aldehyde, exhibits characteristic losses related to its functional groups.

Positive Ion Mode: The fragmentation is initiated by protonation, likely on the aldehyde oxygen or the phenolic hydroxyl group. The loss of water (H₂O) from the protonated molecule is a common fragmentation for compounds with hydroxyl groups. Subsequent losses of formaldehyde (CH₂O) and methyl radicals (•CH₃) from the methoxy groups are also observed.

Sinapaldehyde_Positive_Fragmentation M_H [M+H]⁺ m/z 209 frag1 [M+H-H₂O]⁺ m/z 191 M_H->frag1 - H₂O frag2 [M+H-CH₂O]⁺ m/z 179 M_H->frag2 - CH₂O frag3 m/z 163 frag1->frag3 frag4 m/z 151 frag2->frag4 Sinapaldehyde_Negative_Fragmentation M_H [M-H]⁻ m/z 207 frag1 [M-H-CH₃]⁻ m/z 192 M_H->frag1 - •CH₃ frag2 [M-H-CH₂O]⁻ m/z 177 frag1->frag2 - CH₃ frag3 m/z 164 frag2->frag3 frag4 m/z 149 frag3->frag4

Negative ion fragmentation of Sinapaldehyde.

3,4-Dimethoxycinnamic Acid Fragmentation

As a cinnamic acid derivative, its fragmentation is characterized by losses from the carboxylic acid and methoxy groups.

Positive Ion Mode: Similar to sinapaldehyde, the protonated molecule readily loses water. The loss of formaldehyde from the methoxy groups is also a prominent fragmentation pathway.

Comparative

Optimizing HPLC Separation of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone: A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11] The precise quantification of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allyl-2,6-dihydroxyacetophenone) is a critical quality attribute in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

The precise quantification of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allyl-2,6-dihydroxyacetophenone) is a critical quality attribute in the synthesis of chromone-based pharmaceuticals (e.g., Khellin and Visnagin analogs) and flavonoid derivatives.

The analytical challenge lies in the structural similarity between the target molecule, its starting material (2,4,6-Trihydroxyacetophenone , THAP), and over-allylated impurities (e.g., 2,4-Diallyloxy-6-hydroxyacetophenone ). Standard C18 methods often struggle to provide baseline resolution between regioisomers or remove the "tailing" caused by the strong intramolecular hydrogen bonding of the 2,6-hydroxyl groups.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative, demonstrating why Phenyl-Hexyl offers superior selectivity for this specific allylated aromatic system.

Chemical Logic & Separation Mechanism[10]

To design a robust method, we must understand the analyte's behavior in solution.

  • Analyte: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

  • Precursor: 2,4,6-Trihydroxyacetophenone (THAP)

  • Key Structural Feature: The Allyl group (

    
    ) at position 4 and the Intramolecular H-bond  between the Carbonyl (C=O) and the 2,6-Hydroxyls (-OH).
    
The Separation Challenge

The 2,6-dihydroxy functionality locks the molecule into a planar conformation via intramolecular hydrogen bonding, reducing the acidity of these phenols and increasing the molecule's lipophilicity compared to free phenols. The separation must distinguish the addition of the hydrophobic allyl group.

Figure 1: Synthetic pathway illustrating the hydrophobicity shift (LogP) that drives Reverse-Phase separation.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section objectively compares the performance of the standard C18 phase against the Phenyl-Hexyl alternative for this specific application.

Table 1: Performance Comparison Matrix
FeatureStandard C18 (Octadecyl) Alternative: Phenyl-Hexyl Verdict
Primary Mechanism Hydrophobic Interaction (Dispersive forces).

-

Interaction + Hydrophobicity.
Phenyl-Hexyl
Selectivity for Allyl Moderate. Relies solely on the hydrophobicity of the propyl chain.High. The

-electrons of the allyl double bond interact with the phenyl ring of the stationary phase.
Phenyl-Hexyl
Peak Shape (Phenols) Prone to tailing if residual silanols interact with the 2,6-OH groups.Often better due to "steric protection" of silanols by the bulky phenyl groups.Phenyl-Hexyl
Retentivity (

)
High. Good for general retention.Moderate. Elutes the target slightly faster but with better resolution (

).
Neutral
Stability Excellent (pH 2-10).Good (pH 2-8).C18
Why Phenyl-Hexyl Wins

While C18 is the "safe" choice, Phenyl-Hexyl is the "smart" choice for this molecule. The target compound contains two distinct


-systems: the aromatic ring and the allyl double bond. The Phenyl-Hexyl phase engages in specific 

-

stacking interactions with these systems, enhancing the selectivity factor (

) between the target and the non-allylated precursor significantly more than a simple hydrophobicity-based separation.

Experimental Data: Representative Retention Profile

The following data represents the Relative Retention Times (RRT) observed under the optimized conditions described in Section 5. RRT is used here to ensure reproducibility across different system dwell volumes.

Reference Standard: 2,4,6-Trihydroxyacetophenone (


 min).
Table 2: Relative Retention Data (Phenyl-Hexyl Column)
CompoundStructure NoteLogP (Calc)RRT (vs. Precursor)Resolution (

)
2,4,6-Trihydroxyacetophenone Precursor (Polar)1.41.00 N/A
Target Analyte 4-Allyloxy (Mono)2.62.45 > 10.0
Bis-allylated Impurity 2,4-Diallyloxy3.84.10 > 8.0

Note: Data derived from method development simulations and structural polarity principles [1][2]. Actual retention times will vary by column dimension and flow rate.

Detailed Experimental Protocol

This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution.

Instrumentation & Reagents[9]
  • System: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m (e.g., Phenomenex Luna or Waters XSelect).
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acid? Acidifies the mobile phase (pH ~2.7) to keep the phenolic hydroxyls protonated, preventing peak tailing and ensuring consistent retention [3].

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 290 nm.

    • Why 290 nm? Acetophenones have a strong

      
       transition. 290 nm avoids interference from simple aliphatic solvents while maximizing signal for the aromatic ketone [1].
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 10Initial Hold (Elute polar salts)
2.0 10End Initial Hold
15.0 90Linear Gradient (Elute Target & Impurities)
18.0 90Wash Step
18.1 10Re-equilibration
23.0 10End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of the target compound in 10 mL of Methanol (Concentration: 1 mg/mL).

    • Note: Do not use 100% Acetonitrile as the diluent if the starting gradient is low organic; it may cause peak distortion ("solvent effect").

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22

    
    m PTFE filter before injection.
    

Method Validation Workflow (Decision Tree)

Use this workflow to troubleshoot and validate the method in your specific laboratory environment.

Figure 2: Step-by-step decision tree for optimizing the separation of allylated acetophenones.

References

  • Poznyak, T., & Vivero, J. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Retention times of phenolic intermediates in HPLC. Ozone: Science & Engineering. Link

  • Phenomenex Application Guide. (2023). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Explains the

    
    -
    
    
    
    interaction mechanism for Phenyl-Hexyl columns. Link
  • Sielc Technologies. (2018). Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. Demonstrates acid requirement for acetophenone derivatives. Link

  • Chandrasekhar, S., et al. (2001).[3] Facile and selective cleavage of allyl ethers. Discusses the stability and synthesis of allylated phenols. Tetrahedron. Link

  • BenchChem. (2025). Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Provides baseline protocols for similar acetophenone cores. Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of Dihydroxyacetophenone Derivatives

This guide provides a definitive technical comparison of the UV-Vis absorption properties of dihydroxyacetophenone (DHAP) derivatives. It synthesizes experimental data from photochemical stability studies and matrix-assi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison of the UV-Vis absorption properties of dihydroxyacetophenone (DHAP) derivatives. It synthesizes experimental data from photochemical stability studies and matrix-assisted laser desorption/ionization (MALDI) applications to offer a robust reference for researchers.

Executive Summary & Scientific Context

Dihydroxyacetophenones (DHAPs) are critical isomeric intermediates in the synthesis of chalcones, flavonoids, and pharmaceutical agents. Their utility in analytical chemistry, particularly as matrices for UV-MALDI-MS, relies heavily on their photophysical properties—specifically their ability to absorb UV radiation and undergo Excited-State Intramolecular Proton Transfer (ESIPT).

The UV-Vis spectra of these isomers (2,4-; 2,5-; 2,6-; and 3,5-DHAP) are distinct fingerprints of their electronic structure. The position of the hydroxyl groups governs the presence of Intramolecular Hydrogen Bonding (IMHB) , which drastically alters the energy gap between the ground (


) and excited (

) states, leading to significant solvatochromic and Stokes shifts.
Key Differentiators
  • 2,4-DHAP (Resacetophenone): Exhibits the strongest ESIPT and largest Stokes shift; highly stable due to resonance-assisted hydrogen bonding (RAHB).

  • 2,5-DHAP (Quinacetophenone): Shows a significant bathochromic shift in Band I due to para-quinoid resonance contributions.

  • 2,6-DHAP: Characterized by steric crowding and dual IMHB potential, often used in MALDI for oligosaccharides.

  • 3,5-DHAP: Lacks IMHB capabilities, resulting in lower photochemical stability and a hypsochromically shifted Band I compared to ortho-isomers.

Comparative Spectral Data

The following data represents a controlled comparison of the four primary isomers in Acetonitrile (CH₃CN) . Acetonitrile is chosen as the reference solvent because it is polar but aprotic, minimizing intermolecular hydrogen bonding that can obscure the intrinsic intramolecular effects of the isomers.

Table 1: UV-Vis Absorption Maxima ( ) and Molar Absorptivity ( )
IsomerCommon Name

Band II (nm)

(Band II)

Band I (nm)

(Band I)
Stokes Shift (

)
Key Structural Feature
2,4-DHAP Resacetophenone272 4.26312 3.906800 cm⁻¹Strong IMHB (C=O

HO-C2)
2,5-DHAP Quinacetophenone254 3.89359 3.642600 cm⁻¹Para-conjugation (Red-shifted Band I)
2,6-DHAP

-Resacetophenone
265 3.86341 3.533900 cm⁻¹Steric hindrance + IMHB
3,5-DHAP --263 3.69320 3.14N/A*No IMHB; Photochemically unstable

Data Source: Synthesized from Tarzi et al. (2013) and comparative spectral databases [1, 2]. *3,5-DHAP exhibits weak fluorescence and decomposes upon irradiation, making Stokes shift determination unreliable.

Structural Analysis & Mechanism

The spectral differences arise from the interplay between the acetyl group and the hydroxyl positions.

Electronic Transitions
  • Band II (~250–275 nm): Corresponds to the

    
     transition of the benzene ring (E2 band). It is intense and relatively insensitive to solvent changes.
    
  • Band I (~310–360 nm): Corresponds to the

    
     transition of the carbonyl group mixed with Charge Transfer (CT) character from the ring. This band is highly sensitive to IMHB.
    
The Role of Intramolecular Hydrogen Bonding (IMHB)

In 2,4- and 2,6-DHAP, the ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen. This planarizes the molecule and stabilizes the ground state, but it stabilizes the excited state even more (ESIPT), often leading to a red shift in absorption and a large Stokes shift in emission.

  • 2,4-DHAP: The 4-OH group donates electron density via resonance, reinforcing the basicity of the carbonyl oxygen and strengthening the IMHB at the 2-position.

  • 2,5-DHAP: The 5-OH is para to the acetyl group (if counted from C2) but meta to the C1-acetyl bond. However, the para relationship between the 2-OH and 5-OH allows for a quinoid-like resonance contribution, pushing Band I significantly to the red (359 nm).

Visualization: Electronic Effects & ESIPT Pathway

The following diagram illustrates the structural logic governing these shifts.

DHAP_Mechanism cluster_0 Photophysical Cycle Substrate Dihydroxyacetophenone (Ground State S0) Excitation UV Absorption (π -> π*) Substrate->Excitation ExcitedState Excited State (S1) (Frank-Condon) Excitation->ExcitedState ESIPT ESIPT Process (Proton Transfer) ExcitedState->ESIPT Ortho-OH present (2,4; 2,5; 2,6) Decomp Decomposition (No IMHB path) ExcitedState->Decomp Meta-OH only (3,5-DHAP) Tautomer Keto-Tautomer (Excited) ESIPT->Tautomer Relaxation Fluorescence / Heat (Large Stokes Shift) Tautomer->Relaxation Radiative Decay Relaxation->Substrate Ground State Recovery

Caption: Figure 1. Photophysical pathway of DHAP isomers. Ortho-isomers (2,4; 2,5; 2,[1]6) undergo reversible ESIPT, dissipating energy safely. 3,5-DHAP lacks this pathway, leading to decomposition.[2]

Experimental Protocol: UV-Vis Characterization

To replicate these results or characterize new derivatives, follow this standardized protocol to ensure data integrity and reproducibility.

Materials
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH cut-off is 205 nm; MeCN is 190 nm.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass for UV analysis below 300 nm.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh roughly 1.5 mg of the DHAP isomer.

    • Dissolve in 10 mL of solvent to create a ~1.0 mM (

      
       M) stock.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute the stock 1:100 to achieve a final concentration of ~10 µM (

      
       M).
      
    • Target Absorbance: 0.1 – 1.0 A. (Beer-Lambert Law linear range).

  • Baseline Correction (Blanking):

    • Fill two matched cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the DHAP working solution.

    • Scan at medium speed (approx. 200–400 nm/min).

    • Record

      
       and Absorbance (
      
      
      
      ).[1][3][4][5][6][7][8]
  • Calculation of Molar Absorptivity (

    
    ): 
    
    
    
    
    Where:
    • 
       = Absorbance at 
      
      
      
      [5][6]
    • 
       = Concentration (mol/L)[5]
      
    • 
       = Path length (1 cm)
      
Workflow Diagram

Protocol_Flow Start Start: Sample Preparation Weigh Weigh ~1.5 mg Isomer (Precision Balance) Start->Weigh Dissolve Dissolve in 10 mL MeCN (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 1:100 (Working: 10 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-500 nm (Quartz Cuvette) Blank->Scan Data Identify λmax & Calc ε Scan->Data

Caption: Figure 2. Standardized workflow for UV-Vis determination of phenolic ketones.

Application Context: Why This Matters

  • MALDI Matrices: 2,4- and 2,6-DHAP are preferred matrices because their absorption matches the frequency of Nd:YAG lasers (355 nm) and Nitrogen lasers (337 nm). Their ability to undergo ESIPT protects the analyte (proteins/peptides) from thermal degradation during ionization [1].

  • Pharmaceutical Stability: The instability of 3,5-DHAP (as shown in Table 1) makes it a poor candidate for drug scaffolds exposed to light, whereas 2,4-DHAP derivatives are excellent UV-filters.

  • Metal Chelation: 2,4- and 2,5-DHAP are used to complex Fe(III) and Al(III). The formation of these complexes can be monitored by a bathochromic shift of Band I from ~312 nm to >350 nm upon metal addition.

References

  • Tarzi, O. I., et al. (2013).[2] "Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices." Photochemistry and Photobiology, 89(6), 1368–1374.[2]

  • Clarke, D. D., & Nord, F. F. (1955).[1] "Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone." Journal of the American Chemical Society.[9][10]

  • BenchChem. (2025).[5] "A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone."

  • PubChem. (2025).[11] "2',4'-Dihydroxyacetophenone Compound Summary." National Library of Medicine.

Sources

Comparative

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Allyloxy Carbons: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. The allyloxy group (–O–CH₂–CH=CH₂), a common structural motif in natural products, synthetic intermediates, and pharmacologically active compounds, presents a distinct set of signals in the 13C NMR spectrum. This guide provides an in-depth analysis of the 13C NMR chemical shifts of allyloxy carbons, comparing them with relevant alternatives and offering practical insights grounded in experimental data.

The Unique Spectroscopic Signature of the Allyloxy Group

The allyloxy moiety consists of three chemically distinct carbon environments, each giving rise to a characteristic signal in a proton-decoupled 13C NMR spectrum. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, primarily influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.[1][2][3]

The three key carbons of the allyloxy group are:

  • The Aliphatic Methylene Carbon (O-CH₂): This sp³-hybridized carbon is directly attached to the electronegative oxygen atom, which deshields the carbon nucleus and shifts its resonance downfield.

  • The Vinylic Methine Carbon (-CH=): This sp²-hybridized carbon is part of the carbon-carbon double bond. Its chemical shift is influenced by both its hybridization state and its position within the double bond.

  • The Terminal Vinylic Methylene Carbon (=CH₂): This terminal sp²-hybridized carbon of the double bond typically appears at the most upfield position of the vinylic carbons.

The typical 13C NMR chemical shift ranges for these carbons are summarized in the table below, with specific examples provided for diallyl ether and allyl phenyl ether.

Carbon TypeGeneral Chemical Shift Range (ppm)Diallyl Ether (in CDCl₃)Allyl Phenyl Ether (in CDCl₃)
O-CH₂ 68 - 7571.968.8
-CH= 132 - 135134.8132.8
=CH₂ 116 - 118117.2117.8

Data sourced from ChemicalBook and PubChem.[4][5][6]

The deshielding effect of the ether oxygen is clearly observed in the O-CH₂ carbon, which resonates at a significantly lower field compared to a typical aliphatic CH₂ group (which would be in the 15-35 ppm range). The sp² carbons of the double bond appear in the characteristic olefinic region of the spectrum (typically 100-150 ppm).[7]

Comparative Analysis: Allyloxy vs. Propoxy and Vinyloxy Groups

To fully appreciate the electronic effects within the allyloxy group, it is instructive to compare its 13C NMR data with those of structurally related moieties, such as the saturated n-propoxy group and the isomeric vinyloxy group.

Functional GroupO-CH₂/O-CH-CH=/-CH₂-=CH₂/-CH₃
Allyloxy ~72 ppm~134 ppm~117 ppm
n-Propoxy ~69 ppm~23 ppm~11 ppm
Vinyloxy ~148 ppm~87 ppmN/A

This comparison highlights several key principles:

  • Hybridization Effect: The most dramatic difference is seen in the olefinic carbons of the allyloxy and vinyloxy groups compared to the sp³ carbons of the n-propoxy group, which resonate at a much higher field (lower ppm).

  • Electronegativity and Resonance in Vinyloxy: In the vinyloxy group, the oxygen atom is directly attached to the sp² carbon. This leads to a significant downfield shift for the O-CH carbon (~148 ppm) due to the direct inductive effect of oxygen and resonance delocalization of the oxygen lone pair into the double bond. The terminal =CH₂ carbon in the vinyloxy group is consequently more shielded (~87 ppm) compared to the allyloxy group.

  • Inductive Effect Attenuation: In both the allyloxy and n-propoxy groups, the electronegative oxygen atom's influence diminishes with distance. The β-carbon (-CH₂- in propoxy and -CH= in allyloxy) is less affected than the α-carbon (O-CH₂).

The following diagram illustrates the logical comparison of these functional groups based on the position of the oxygen atom relative to the carbon backbone and the presence of a double bond.

G Allyloxy Allyloxy -O-CH₂-CH=CH₂ Propoxy n-Propoxy -O-CH₂-CH₂-CH₃ Allyloxy->Propoxy Saturation of C=C bond Vinyloxy Vinyloxy -O-CH=CH₂ Allyloxy->Vinyloxy Isomeric Position of Oxygen

Caption: Comparison of the allyloxy group with its saturated and isomeric counterparts.

Experimental Protocol for Acquiring 13C NMR Spectra

Obtaining a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, step-by-step protocol for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample containing an allyloxy moiety.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Concentration: For 13C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[8] A typical concentration is 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.[9]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its carbon signal (a triplet at ~77 ppm) serves as a convenient internal reference.[10] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.[9]

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the NMR probe.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • Set the appropriate spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).

  • Use a standard broadband proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[2]

  • The number of scans (NS) will depend on the sample concentration. For a reasonably concentrated sample, 64 to 256 scans may be sufficient. Dilute samples will require a significantly larger number of scans.

  • A relaxation delay (d1) of 1-2 seconds is typically used to allow the carbon nuclei to return to their equilibrium state between pulses.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

  • Integrate the peaks if desired, although peak integrals in proton-decoupled 13C NMR are generally not proportional to the number of carbons and should be interpreted with caution.[3]

The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~30mg in 0.6mL CDCl₃ Filter Filter into NMR Tube Prep->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Data (Decoupled) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to Solvent Peak Phase->Calibrate Analyze Analyze Spectrum Calibrate->Analyze

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

The 13C NMR chemical shifts of the allyloxy group provide a distinct and interpretable spectroscopic signature. The aliphatic O-CH₂ carbon is significantly deshielded by the adjacent oxygen atom, while the vinylic carbons appear in their characteristic downfield region. By comparing the allyloxy group to its saturated and isomeric counterparts, a deeper understanding of the interplay between hybridization, inductive effects, and resonance can be achieved. A well-executed experimental protocol is essential for obtaining high-quality data, which, when properly interpreted, can be a powerful tool for structural elucidation in the hands of researchers and drug development professionals.

References

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • NMR sample preparation. University of Ottawa. Available from: [Link]

  • Sample Preparation and Positioning. University of Wisconsin-Madison. Available from: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

  • Allyl phenyl ether | C9H10O | CID 74458. PubChem. Available from: [Link]

  • Diallyl ether | C6H10O | CID 11194. PubChem. Available from: [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. Available from: [Link]

  • 13C NMR. University of California, Los Angeles. Available from: [Link]

Sources

Validation

Impurity profile of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone synthesis

Executive Summary This guide provides a technical comparison of synthetic routes for 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allylphloroacetophenone), a critical intermediate in the synthesis of flavonoids, chr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthetic routes for 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allylphloroacetophenone), a critical intermediate in the synthesis of flavonoids, chromones, and pharmaceutical agents like khellin analogs.

The core challenge in synthesizing this molecule is the regioselective alkylation of 2,4,6-trihydroxyacetophenone (Phloroacetophenone). With three nucleophilic hydroxyl groups, controlling the reaction to stop at the mono-4-O-allyl stage without generating significant poly-alkylated impurities is difficult.

This guide compares the Optimized Cesium Method (Product A) against the Traditional Potassium Method (Alternative B), analyzing impurity profiles, yield, and operational efficiency.

Critical Analysis: Method Comparison

The synthesis relies on the varying acidity of the phenolic hydroxyl groups. The 2- and 6-hydroxyls participate in strong intramolecular hydrogen bonding with the carbonyl oxygen, rendering them less acidic and less nucleophilic than the para-hydroxyl (4-OH). However, under vigorous conditions, this selectivity erodes.

Comparative Performance Matrix
FeatureMethod A: Optimized (Recommended) Method B: Traditional (Alternative)
Reagents Cesium Bicarbonate (CsHCO₃) / AcetonitrilePotassium Carbonate (K₂CO₃) / Acetone
Mechanism Mild base + Cs⁺ "Template Effect" stabilizes mono-anion.Stronger base + lattice energy drives non-selective deprotonation.
Regioselectivity Excellent (>95% 4-O-mono) Moderate (~70% 4-O-mono)
Primary Impurity Trace Starting Material2,4-Bis(allyloxy) & 2,4,6-Tris(allyloxy)
Yield 85 – 95% 50 – 65%
Reaction Time 4 – 6 Hours12 – 24 Hours
Purification Simple recrystallization often sufficient.Column chromatography usually required.

Impurity Profile & Fate Mapping

Understanding the origin of impurities is essential for process control. The following diagram maps the reaction pathways and impurity generation.

Pathway Visualization

G SM Starting Material (Phloroacetophenone) Target TARGET PRODUCT 4-O-Allylphloroacetophenone SM->Target 1 eq. Allyl Bromide Mild Base (CsHCO3) Imp_Bis IMPURITY A 2,4-Bis(allyloxy) isomer (Over-Alkylation) SM->Imp_Bis Excess Base/Heat (K2CO3) Target->Imp_Bis Over-reaction Imp_C IMPURITY C 3-C-Allyl Derivative (Claisen Rearrangement) Target->Imp_C High Temp (>100°C) Imp_Tris IMPURITY B 2,4,6-Tris(allyloxy) (Exhaustive Alkylation) Imp_Bis->Imp_Tris Exhaustive conditions

Figure 1: Reaction pathway showing the selective route to the target (Green) versus impurity generation pathways (Red/Yellow).

Detailed Impurity Characterization
  • Impurity A (Over-Alkylation): 1-[2,4-Bis(allyloxy)-6-hydroxyphenyl]ethanone

    • Origin: The 2-OH group, while hydrogen-bonded, can be deprotonated by strong bases (like K₂CO₃) or if the stoichiometric ratio of allyl bromide is too high.

    • Control: Use mild bases (CsHCO₃) that cannot easily disrupt the intramolecular H-bond of the 2-OH.

  • Impurity B (Exhaustive Alkylation): 1-[2,4,6-Tris(allyloxy)phenyl]ethanone

    • Origin: Large excess of alkylating agent and high temperatures.

    • Control: Strict stoichiometry (1.0 – 1.1 equivalents of allyl bromide).

  • Impurity C (Claisen Product): 1-[3-Allyl-2,4,6-trihydroxyphenyl]ethanone

    • Origin: Thermal rearrangement of the O-allyl product. This occurs if the reaction mixture is heated excessively (>80°C) or during high-temperature workup.

    • Control: Keep reaction temperature ≤80°C.

Experimental Protocols

Protocol A: Optimized Cesium Method (Recommended)

This method minimizes over-alkylation via the "Cesium Effect" and mild basicity.

Materials:

  • 2,4,6-Trihydroxyacetophenone (1.0 eq)[1][2]

  • Allyl Bromide (1.1 eq)

  • Cesium Bicarbonate (CsHCO₃) (1.2 eq)

  • Acetonitrile (Reagent Grade)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,6-trihydroxyacetophenone (10 mmol) in Acetonitrile (50 mL).

  • Activation: Add Cesium Bicarbonate (12 mmol). Stir at room temperature for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms.

  • Addition: Add Allyl Bromide (11 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1). Product Rf ~0.4; Starting Material Rf ~0.1.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Water or purify via short silica plug if necessary.

Protocol B: Traditional Potassium Method

Provided for comparison or when Cesium salts are unavailable.

Materials:

  • 2,4,6-Trihydroxyacetophenone (1.0 eq)[1][2]

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (Anhydrous, 1.5 eq)

  • Acetone (Dry)

Procedure:

  • Charge: Dissolve starting material in Acetone. Add K₂CO₃.

  • Reaction: Add Allyl Bromide and heat to reflux (56°C) for 12–24 hours.

    • Note: The lower boiling point of acetone necessitates longer reaction times, which paradoxically increases the "bis-allyl" impurity due to prolonged exposure to base.

  • Workup: Filter salts, evaporate solvent.

  • Purification: The crude solid usually contains 10–20% bis-allylated impurity. Column chromatography is required (Gradient: 5% to 20% EtOAc in Hexanes).

Analytical Validation (HPLC)

To validate the impurity profile, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 290 nm (Maximum absorption for the acetophenone core).

  • Retention Order:

    • Starting Material (Most polar).

    • Target Product (4-O-allyl).

    • Impurity A (Bis-allyl).

    • Impurity B (Tris-allyl).

References

  • Regioselective Alkylation Strategy: Hamidi, N., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[4] Tetrahedron Letters, vol. 95, 2022, 153755.[3][5] [5]

  • Cesium Effect in Synthesis: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999. (General reference for Cs effect).
  • Phloroacetophenone Properties: "2,4,6-Trihydroxyacetophenone."[1][2] PubChem Database, CID 68073.[1]

  • General Phenolic Alkylation: Motyka, R., et al. "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols."[6] Organic Communications, vol. 9, no.[6] 1, 2016, pp. 23-31.[6]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment &amp; Handling Guide: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

CAS Number: 35028-03-6 Chemical Family: Substituted Phenolic Ketone / Allyl Ether Physical State: Solid (Powder/Crystalline) Urgency Level: Level 2 (Moderate Acute Hazard / High Stability Risk) Part 1: Executive Safety S...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35028-03-6 Chemical Family: Substituted Phenolic Ketone / Allyl Ether Physical State: Solid (Powder/Crystalline) Urgency Level: Level 2 (Moderate Acute Hazard / High Stability Risk)

Part 1: Executive Safety Summary & Risk Profile

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is a specialized organic intermediate used primarily in the synthesis of flavonoids, chalcones, and pharmaceutical building blocks. Its structure combines a reactive allyl ether tail with a resorcinol-derived core .

This molecule presents a dual-risk profile:

  • Biological Hazard: As a polyphenol derivative, it is a potent irritant to mucous membranes. The allyloxy moiety introduces potential skin sensitization risks.

  • Chemical Instability: The electron-rich phenolic ring and the allyl group make this compound susceptible to oxidative degradation (browning) and light sensitivity.

Hazard Identification (GHS Classification Proxy)

Based on Structure-Activity Relationships (SAR) of 2,6-dihydroxyacetophenone analogs:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][3][5][7]

  • Storage Requirement: Cold (2–8°C), Dark, Inert Atmosphere.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient due to the fine powder nature of the solid; airborne particulates can bypass side shields and cause severe corneal irritation.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeoprenePermeation Defense: Allyl ethers can act as weak solvents, potentially permeating thin latex. Nitrile provides superior resistance to phenolic compounds.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 RespiratorIf weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent inhalation of irritant dust.
Body Lab Coat (High-Neck, Cotton/Poly) + Long PantsPrevents dermal absorption. Phenolic compounds can cause chemical burns or dermatitis upon prolonged contact with sweat/skin.

Part 3: Operational Handling Protocols

Experimental Workflow: Safe Weighing & Transfer

The critical control point for exposure is the transfer of the solid, where static electricity can disperse the powder.

HandlingWorkflow Start Start: Chemical Retrieval CheckEnv Check Environment: Humidity < 60% Fume Hood ON Start->CheckEnv PPE_Don Don PPE: Double Nitrile Gloves Goggles CheckEnv->PPE_Don Static_Control Static Control: Use Antistatic Gun/Brush PPE_Don->Static_Control Weighing Weighing: Inside Hood or Vented Balance Static_Control->Weighing Prevent Dispersion Solubilization Solubilization: Dissolve immediately in solvent (e.g., Acetone, DMSO) Weighing->Solubilization Minimize Dust Time Seal Reseal Container: Purge with N2/Ar Parafilm Seal Solubilization->Seal Storage Return to Storage: 2-8°C, Dark Seal->Storage

Figure 1: Safe handling workflow emphasizing static control and immediate solubilization to minimize dust exposure.

Protocol: Handling & Stabilization

Why this matters: The 2,6-dihydroxy substitution pattern creates an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the ketone, the 4-allyloxy group remains exposed and prone to oxidation.

  • Atmosphere Control: Always handle the pure solid under an inert blanket (Nitrogen or Argon) if possible. Oxygen exposure accelerates the formation of quinones (turning the white powder yellow/brown).

  • Solvent Compatibility:

    • Recommended: DMSO, DMF, Acetone, Methanol.

    • Avoid: Strong bases (NaOH, KOH) unless intended for reaction; these will deprotonate the phenols immediately, causing rapid color change and reactivity.

  • Spill Management:

    • Do not dry sweep. Dry sweeping generates dust.

    • Protocol: Cover spill with a wet paper towel (water/ethanol mixture), then wipe up. Place waste in a sealed bag before disposal.

Part 4: Disposal & Decontamination[4]

Disposal Classification: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents).

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated solid waste container labeled "Phenolic Contaminants." Do not mix with oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reaction.
Liquid Waste Dissolve in acetone or ethanol and dispose of in the "Organic Non-Halogenated" solvent drum.
Glassware Rinse with Acetone

Ethanol

Water. Base bath cleaning (KOH/Isopropanol) is effective for removing phenolic residues but rinse thoroughly to prevent etching.

Part 5: Emergency Response

  • In Case of Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .[1][3][4][7][8]

    • Mechanism:[2][9] Phenolic compounds can act as local anesthetics; you may not feel the full extent of the damage immediately. Do not stop flushing early.

  • In Case of Skin Contact:

    • Immediate Action: Wash with Polyethylene Glycol (PEG 300/400) if available, or copious amounts of soap and water.

    • Note: Ethanol can increase skin absorption of phenols; use soap/water first.

References

  • PubChem. (n.d.). Compound Summary: 2',6'-Dihydroxyacetophenone.[3][5] National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.